2,4,5-Trifluorobenzotrifluoride
Description
BenchChem offers high-quality 2,4,5-Trifluorobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trifluorobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trifluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHFUVFJLYJMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556340 | |
| Record name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112290-07-0 | |
| Record name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Benzotrifluorides
An In-Depth Technical Guide to the Synthesis of 2,4,5-Trifluorobenzotrifluoride
Fluorinated organic compounds have become indispensable in modern science, with the benzotrifluoride moiety serving as a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties imparted by fluorine and trifluoromethyl (CF₃) groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make these compounds highly valuable. 2,4,5-Trifluorobenzotrifluoride, in particular, is a key building block whose synthesis presents a fascinating case study in the challenges and triumphs of regioselective aromatic fluorination. Direct fluorination of aromatic systems is often uncontrollable and hazardous due to the extreme reactivity of elemental fluorine.[1][2] Consequently, a portfolio of sophisticated and robust synthetic strategies has been developed.
This guide provides a comprehensive exploration of the primary and emerging pathways for the synthesis of 2,4,5-Trifluorobenzotrifluoride. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer field-proven insights into the causality behind critical experimental choices, targeting an audience of researchers, scientists, and drug development professionals.
Chapter 1: The Halogen Exchange (HALEX) Pathway: A Workhorse of Industrial Fluorination
The Halogen Exchange (HALEX) reaction is a powerful and widely utilized method for introducing fluorine into aromatic rings, especially those activated by electron-withdrawing groups. This pathway relies on nucleophilic aromatic substitution (SNAr), where a less electronegative halogen, typically chlorine, is displaced by a fluoride ion.
Core Principle: The SNAr Mechanism in Aromatic Fluorination
The HALEX reaction proceeds by the addition of a nucleophile (F⁻) to an electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the leaving group (Cl⁻) restores aromaticity and yields the fluorinated product. The presence of strong electron-withdrawing groups (such as -CF₃ and -CN) ortho or para to the leaving halogen is crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.
The choice of fluoride source is critical. Anhydrous alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are commonly employed.[3] KF is cost-effective, but its low solubility in organic solvents necessitates high temperatures and the use of phase-transfer catalysts or highly polar aprotic solvents to enhance its nucleophilicity. CsF is more soluble and reactive but also more expensive.
Key Precursor: 2,4-Dichloro-5-fluorobenzonitrile
A common and effective starting material for this pathway is 2,4-dichloro-5-fluorobenzonitrile. The cyano (-CN) group, in conjunction with the existing fluorine and the target trifluoromethyl group's precursor, provides the necessary electronic activation for the sequential displacement of the two chlorine atoms.
Experimental Protocol 1: Synthesis of 2,4,5-Trifluorobenzonitrile via HALEX
This protocol is adapted from established industrial processes for the synthesis of the closely related 2,4,5-trifluorobenzonitrile, which can be a precursor to the target molecule.[4]
Step-by-Step Methodology:
-
Reactor Preparation: A high-pressure glass autoclave or a stainless steel reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge is charged with anhydrous potassium fluoride (2.2 mol) and cesium fluoride (0.2 mol).
-
Solvent and Catalyst Addition: A dipolar aprotic solvent such as sulfolane (300 g) and a phase-transfer catalyst, for instance, n-butyltriphenylphosphonium bromide (15 mmol), are added to the reactor.[4]
-
Azeotropic Drying: The mixture is heated under vacuum to remove residual water, often by incipient distillation with a portion of the solvent. This step is critical as water can significantly reduce the nucleophilicity of the fluoride ion.
-
Substrate Addition: The reactor is cooled, and 2,4-dichloro-5-fluorobenzonitrile (1.0 mol) is added.[4]
-
Reaction Execution: The autoclave is sealed and heated to 190-210°C with vigorous stirring. The reaction progress is monitored by gas chromatography (GC) by analyzing aliquots drawn from the reaction mixture.
-
Work-up and Purification: Upon completion (typically after 8-12 hours), the reactor is cooled. The solid salts are removed by filtration. The filtrate, containing the product and solvent, is subjected to vacuum fractional distillation to isolate the pure 2,4,5-trifluorobenzonitrile.[4]
Data Presentation: HALEX Reaction Parameters
| Parameter | Condition | Rationale / Causality |
| Fluoride Source | KF/CsF mixture (e.g., 9:1) | KF is the primary, cost-effective fluoride source. A small amount of CsF enhances reactivity.[4] |
| Solvent | Sulfolane, N,N-Dimethylacetamide (DMAc) | High-boiling, dipolar aprotic solvents are required to dissolve the fluoride salts (partially) and to reach the high temperatures needed for the reaction.[3][4] |
| Catalyst | Tetraalkylphosphonium Halides | These phase-transfer catalysts facilitate the transfer of fluoride ions from the solid phase to the organic phase, increasing the effective concentration and reactivity of the nucleophile.[4] |
| Temperature | 170-250°C | High thermal energy is required to overcome the activation barrier of the SNAr reaction on deactivated or moderately activated aromatic rings.[3] |
| Pressure | Autogenous | The reaction is typically run in a sealed reactor to maintain the solvent at the required high temperature. |
| Typical Yield | 70-85% | Dependent on the purity of reagents and precise control of reaction conditions.[4] |
Visualization: HALEX Reaction Pathway
Caption: Halogen Exchange (HALEX) for synthesis of a key intermediate.
Chapter 2: The Diazotization-Fluorination Pathway (Balz-Schiemann Reaction)
The Balz-Schiemann reaction is a classic and highly reliable method for the regioselective introduction of a single fluorine atom onto an aromatic ring.[1][5] It transforms a primary aromatic amine into an aryl fluoride via a diazonium salt intermediate. This method is invaluable when other fluorination strategies lack the required positional control.
Core Principle: From Amine to Fluoride
The reaction proceeds in two distinct stages:
-
Diazotization: The primary aromatic amine is treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), in the presence of fluoroboric acid (HBF₄). This converts the amino group into a diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻), which is often insoluble and can be isolated.[2]
-
Dediazoniation: The isolated diazonium salt is then subjected to thermal or photochemical decomposition. The C-N bond cleaves, releasing nitrogen gas and generating a transient aryl cation. This cation is immediately trapped by a fluoride ion from the tetrafluoroborate counterion to yield the final aryl fluoride.[6][7]
The mechanism, while often depicted as an SN1-type process involving an aryl cation, remains a subject of discussion.[6][7] Regardless of the precise mechanism, the reaction's utility for clean, regioselective fluorination is well-established.
Experimental Protocol 2: Multi-Step Synthesis via a Balz-Schiemann Reaction
This protocol outlines a plausible synthetic sequence for a trifluorinated benzotrifluoride, starting from a dichlorinated precursor, illustrating the integration of several fundamental reactions.[8]
Caption: Multi-step synthesis culminating in a Balz-Schiemann reaction.
Step-by-Step Methodology (Focus on Diazotization-Fluorination):
This protocol assumes the successful synthesis of the precursor, 2-Amino-3,4-dichlorobenzotrifluoride, via nitration and subsequent reduction of 3,4-dichlorobenzotrifluoride.[8]
-
Acidic Solution Preparation: The precursor, 2-Amino-3,4-dichlorobenzotrifluoride (1 eq), is dissolved in a 48% aqueous solution of fluoroboric acid (HBF₄) at 0-5°C in a jacketed glass reactor.
-
Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) is added dropwise to the amine solution, maintaining the temperature below 5°C. The formation of the diazonium tetrafluoroborate salt is often observed as a precipitate. The reaction is stirred for an additional 30-60 minutes at low temperature.
-
Isolation of Diazonium Salt: The precipitated diazonium salt is collected by filtration and washed sequentially with cold water, cold methanol, and finally diethyl ether to afford a dry, free-flowing powder. CAUTION: Dry diazonium salts can be explosive and must be handled with extreme care, behind a blast shield, and should not be scraped or subjected to shock.
-
Thermal Decomposition: The dry diazonium salt is heated gently and in small portions in a suitable high-boiling, inert solvent (e.g., decane) or, in some cases, without a solvent (neat). The decomposition is marked by the vigorous evolution of nitrogen gas.[6]
-
Product Isolation: After the gas evolution ceases, the reaction mixture is cooled. The product is isolated by steam distillation or solvent extraction, followed by purification via fractional distillation under reduced pressure.
Expert Insights & Modern Adaptations
The primary strength of the Balz-Schiemann reaction is its high regioselectivity.[6] However, it has several drawbacks:
-
Safety: The isolation and handling of potentially explosive dry diazonium salts pose significant safety risks, especially on an industrial scale.[2]
-
Stoichiometric Reagents: The traditional method requires stoichiometric amounts of expensive fluoroboric acid.
-
High Temperatures: Thermal decomposition can require high temperatures, which may not be suitable for sensitive substrates.
To address these limitations, modern variations have been developed. These include using alternative counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), which can sometimes provide better yields.[2][5] Diazotization can also be performed directly in anhydrous hydrogen fluoride (HF) or HF-pyridine mixtures, which avoids the isolation of the diazonium salt and allows for in-situ decomposition.[9]
Chapter 3: Alternative and Emerging Synthetic Strategies
While HALEX and Balz-Schiemann reactions are the dominant pathways, other methods offer unique advantages or represent the cutting edge of synthetic chemistry.
Catalytic Fluorination
Recent advances have focused on the development of catalytic methods for C-F bond formation, which offer milder reaction conditions and improved functional group tolerance.[10] While direct catalytic fluorination to produce 2,4,5-Trifluorobenzotrifluoride is not yet a standard industrial process, the principles are highly relevant for future synthetic design. These methods often involve:
-
Electrophilic Fluorination: Using reagents like Selectfluor® in the presence of a transition metal catalyst (e.g., derived from Palladium or Silver) to fluorinate organometallic precursors or activate C-H bonds.[10][11]
-
Nucleophilic Fluorination: Using metal fluorides in the presence of a catalyst that facilitates the exchange. For instance, BF₃·Et₂O, a common Lewis acid, has been ingeniously employed as a fluorine source in hypervalent iodine-catalyzed fluorination reactions.[12]
Synthesis from Substituted Benzoic Acids
An alternative approach involves constructing the molecule from a precursor that already contains the desired trifluorinated aromatic ring, such as 2,4,5-trifluorobenzoic acid. This intermediate can be synthesized via advanced methods like continuous microflow processes.
Protocol 3: Microflow Synthesis of 2,4,5-Trifluorobenzoic Acid
This method, developed for process intensification and safety, involves the rapid generation and reaction of a highly reactive Grignard reagent.[13]
-
Grignard Formation: A solution of 2,4,5-trifluorobromobenzene in THF is mixed with a solution of ethylmagnesium bromide (EtMgBr) in a T-micromixer. The mixture flows through a tube microreactor where the rapid Br/Mg exchange occurs, forming 2,4,5-trifluorophenylmagnesium bromide.
-
Carboxylation: The resulting Grignard reagent stream is immediately introduced into a falling film microreactor, which provides a large surface area for efficient reaction with gaseous carbon dioxide (CO₂).
-
Quenching and Work-up: The output from the reactor is quenched with an acidic aqueous solution (e.g., NH₄Cl). The organic phase is separated, and the 2,4,5-trifluorobenzoic acid is isolated after solvent removal, yielding a high-purity product.[13]
This approach demonstrates how modern flow chemistry can safely handle unstable intermediates to produce valuable building blocks with high efficiency and control.[13]
Caption: Continuous microflow process for a key synthetic intermediate.
Conclusion: A Comparative Overview
The synthesis of 2,4,5-Trifluorobenzotrifluoride and its precursors is a testament to the ingenuity of modern synthetic chemistry. Each pathway offers a distinct set of advantages and challenges, making the choice of method dependent on factors such as scale, cost, safety considerations, and available starting materials.
| Synthesis Pathway | Starting Materials | Key Advantages | Key Disadvantages | Industrial Scalability |
| Halogen Exchange (HALEX) | Polychlorinated aromatics (e.g., dichlorobenzonitriles) | Cost-effective reagents (KF), well-established for bulk production. | Harsh conditions (high temp.), requires activated substrates, potential for side products. | High |
| Balz-Schiemann Reaction | Aromatic amines | Excellent regioselectivity, reliable for specific isomer synthesis. | Safety risks with diazonium salts, stoichiometric and expensive reagents (HBF₄), often multi-step. | Moderate (with caution) |
| Microflow / Grignard | Haloaromatics (e.g., trifluorobromobenzene) | High safety, precise control, rapid reaction times, scalable. | Requires specialized equipment, may not be cost-effective for all applications. | High (with investment) |
The continued development of catalytic and continuous flow methodologies promises to deliver even safer, more efficient, and environmentally benign routes to these vital fluorinated compounds, further empowering innovation in drug discovery and materials science.
References
- Wikipedia. Balz–Schiemann reaction.
- Allen Institute. Balz-Schiemann Reaction: Mechanism, Formula & Uses.
- Grokipedia. Balz–Schiemann reaction.
- Organic Chemistry Portal. Balz-Schiemann Reaction.
- BYJU'S. Balz Schiemann Reaction Mechanism.
- Google Patents.
- Benchchem. Application Note: A Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride.
- ResearchGate. (PDF)
- Google Patents. EP0944564B9 - Halogen exchange reactions and uses thereof.
- Thieme. 1.1.3. Of Halogens.
- MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- Google Patents.
- Science of Synthesis. 26.
- National Institutes of Health (NIH).
- PubMed Central.
Sources
- 1. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 2. byjus.com [byjus.com]
- 3. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 4. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Balz-Schiemann Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
physicochemical properties of 2,4,5-Trifluorobenzotrifluoride
An In-Depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluorobenzotrifluoride
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and synthetic considerations for 2,4,5-Trifluorobenzotrifluoride. As a strategically important fluorinated building block, this compound holds significant potential for researchers, scientists, and professionals in drug development and materials science. The incorporation of both trifluoromethyl and multiple fluorine substituents on the benzene ring imparts unique electronic properties, metabolic stability, and lipophilicity to derivative molecules. This document delves into its molecular structure, known physical properties, detailed protocols for analytical characterization via NMR and mass spectrometry, a plausible synthetic pathway, and its applications in modern chemical research. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.
Introduction: The Strategic Value of Fluorinated Scaffolds
Organofluorine chemistry has become a cornerstone of modern medicinal chemistry, with a significant percentage of new small-molecule drugs containing at least one fluorine atom.[1][2] The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.
2,4,5-Trifluorobenzotrifluoride (C₇H₂F₆) is an exemplar of a valuable fluorinated building block. Its structure combines a trifluoromethyl (-CF₃) group, known to enhance metabolic stability and binding affinity, with a trifluorinated phenyl ring. This specific substitution pattern offers a unique electronic and steric profile, making it a desirable scaffold for the synthesis of novel therapeutic agents and advanced materials.[3] Understanding its fundamental physicochemical properties is therefore critical for its effective application.
Molecular Structure and Identification
The molecular architecture of 2,4,5-Trifluorobenzotrifluoride is foundational to its reactivity and physical characteristics. The trifluoromethyl group acts as a strong electron-withdrawing group, while the fluorine atoms at the 2, 4, and 5 positions further modulate the electronic landscape of the aromatic ring.
Caption: Chemical structure of 2,4,5-Trifluorobenzotrifluoride.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 112290-07-0 | [4] |
| Molecular Formula | C₇H₂F₆ | [5] |
| Molecular Weight | 200.08 g/mol | |
| IUPAC Name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | [5] |
| InChI Key | NNHFUVFJLYJMFV-UHFFFAOYSA-N | [5] |
Physicochemical Properties
The physical properties of 2,4,5-Trifluorobenzotrifluoride are dictated by its highly fluorinated structure. While comprehensive experimental data is sparse, key properties can be identified or inferred from closely related analogs. The high degree of fluorination typically leads to increased volatility and density compared to non-fluorinated counterparts, along with low solubility in aqueous media but good solubility in organic solvents.[6]
Table 2: Physicochemical Data
| Property | Value | Notes | Source |
| Physical Form | Liquid | Inferred from related compounds | [7] |
| Vapor Pressure | 30.8 mmHg at 25°C | Experimental data | |
| Boiling Point | Not available | Predicted for 3,4,5-isomer: 98.1°C | |
| Density | Not available | Predicted for 3,4,5-isomer: 1.475 g/cm³ | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents. | General property of similar fluorinated aromatics. | [6][8] |
Analytical Characterization Protocols
Accurate characterization is essential for confirming the identity and purity of 2,4,5-Trifluorobenzotrifluoride. The following protocols are based on standard methodologies for fluorinated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule, with ¹⁹F NMR being particularly informative.
-
Rationale: The presence of six fluorine atoms in two distinct chemical environments (-CF₃ and Ar-F) makes ¹⁹F NMR ideal for identity confirmation. ¹H NMR will confirm the aromatic protons, and complex splitting patterns (J-couplings) between ¹H and ¹⁹F, as well as between different ¹⁹F nuclei, will provide definitive structural proof. ¹³C NMR will show characteristic C-F couplings.
-
Expected Spectral Features:
-
¹H NMR: Two signals are expected in the aromatic region, each showing complex splitting due to coupling with adjacent protons and fluorine atoms.
-
¹⁹F NMR: A singlet for the -CF₃ group and three distinct signals for the aromatic fluorine atoms are anticipated, each with characteristic fluorine-fluorine coupling constants.[9]
-
¹³C NMR: The spectrum will be characterized by carbon signals split by one-bond and multi-bond C-F couplings. The -CF₃ carbon will appear as a quartet.
-
-
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of 2,4,5-Trifluorobenzotrifluoride into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Add a small amount of an internal standard if quantitative analysis is required (e.g., TMS for ¹H).
-
Cap the tube and vortex gently to ensure complete dissolution.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).[9]
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, further validating the compound's identity.
-
Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₇H₂F₆).[10] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing purity and identifying volatile impurities.
-
Expected Fragmentation Pattern (Electron Ionization):
-
A strong molecular ion peak (M⁺) at m/z 200.08.
-
Characteristic fragments corresponding to the loss of a fluorine atom ([M-F]⁺) and the trifluoromethyl group ([M-CF₃]⁺).
-
-
Experimental Protocol: GC-MS Analysis
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).
-
Use a temperature program that allows for the separation of the main component from any potential impurities (e.g., ramp from 50°C to 250°C at 10°C/min).
-
Acquire mass spectra in the range of m/z 40-400.
-
Analyze the resulting chromatogram for purity and the mass spectrum of the main peak for identity confirmation.
-
Synthesis Pathway and Rationale
While specific preparations for 2,4,5-Trifluorobenzotrifluoride are not widely published, a plausible and industrially relevant route involves a nucleophilic aromatic substitution (halogen exchange or "Halex") reaction. This approach leverages readily available chlorinated precursors. A similar synthesis is documented for the 3,4,5-isomer, starting from 3,4,5-trichlorobenzotrifluoride.[7]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3,4,5-TRIFLUOROBENZOTRIFLUORIDE CAS#: 80172-04-9 [m.chemicalbook.com]
- 8. 2,4,5-Trichloronitrobenzene | C6H2Cl3NO2 | CID 6983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹⁹F NMR Spectral Data of 2,4,5-Trifluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Dance of Fluorine Nuclei
In the realm of modern chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Consequently, the precise characterization of fluorinated compounds is of paramount importance. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool, offering high sensitivity and a wide chemical shift dispersion that allows for the detailed interrogation of molecular structure.
This guide provides a comprehensive technical overview of the ¹⁹F NMR spectral data for 2,4,5-Trifluorobenzotrifluoride. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles that govern the spectral appearance of this fascinating molecule. We will delve into the causal relationships between molecular structure and NMR parameters, offering field-proven insights into experimental design and data interpretation. This document is structured to be a self-validating system of knowledge, grounded in authoritative references and practical methodologies.
The Significance of ¹⁹F NMR in Fluorochemical Analysis
The fluorine-19 nucleus possesses intrinsic properties that make it exceptionally well-suited for NMR spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F is one of the most sensitive NMR-active nuclei, surpassed only by ¹H and ³H. This high sensitivity translates to shorter acquisition times and the ability to analyze samples at lower concentrations.
Furthermore, the chemical shift range of ¹⁹F is significantly larger than that of ¹H, spanning over 800 ppm.[1] This broad spectral window minimizes signal overlap, even in complex molecules containing multiple fluorine atoms, facilitating unambiguous signal assignment and detailed structural elucidation.[2] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful probe of subtle changes in molecular geometry and electronic distribution.[1][3]
Predicted ¹⁹F NMR Spectral Data for 2,4,5-Trifluorobenzotrifluoride
The chemical shift of the trifluoromethyl (CF₃) group in benzotrifluoride is approximately -63 to -64 ppm relative to CFCl₃.[4] The introduction of fluorine substituents on the aromatic ring will cause a slight shift in this value. Electron-withdrawing fluorine atoms on the ring are expected to cause a slight upfield shift of the CF₃ resonance.
The chemical shifts of the aromatic fluorines can be estimated by considering the additive effects of the other substituents on a baseline fluorobenzene chemical shift (approximately -113 ppm). The trifluoromethyl group is a strong electron-withdrawing group, which will significantly deshield (shift downfield) the ortho and para fluorines and have a smaller effect on the meta fluorine. The fluorine atoms themselves will also influence each other's chemical shifts.
Spin-spin coupling between the fluorine nuclei provides a wealth of structural information. In polyfluorinated benzenes, the magnitude of the ¹⁹F-¹⁹F coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei:
-
Ortho coupling (³J_FF): Typically in the range of 18-22 Hz.
-
Meta coupling (⁴J_FF): Generally smaller, around 0-8 Hz.
-
Para coupling (⁵J_FF): Usually in the range of 10-15 Hz.
Long-range coupling between the CF₃ group and the aromatic fluorines is also expected, typically in the range of 5-10 Hz for ortho and meta positions.[5]
Based on these principles, the predicted ¹⁹F NMR spectral data for 2,4,5-Trifluorobenzotrifluoride is summarized in the table below.
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CF₃ | ~ -62.5 | Quartet of triplets | ⁵J_F(CF₃)-F₅ ≈ 8 Hz, ⁴J_F(CF₃)-F₄ ≈ 6 Hz, ⁶J_F(CF₃)-F₂ ≈ 1 Hz |
| F-2 | ~ -135 | Doublet of doublets of quartets | ³J_F₂-F(H₃) ≈ 20 Hz, ⁴J_F₂-F₄ ≈ 7 Hz, ⁶J_F(CF₃)-F₂ ≈ 1 Hz |
| F-4 | ~ -145 | Doublet of doublets of quartets | ³J_F₄-F₅ ≈ 21 Hz, ⁴J_F₄-F₂ ≈ 7 Hz, ⁴J_F(CF₃)-F₄ ≈ 6 Hz |
| F-5 | ~ -155 | Doublet of doublets of quartets | ³J_F₅-F₄ ≈ 21 Hz, ⁵J_F₅-F(CF₃) ≈ 8 Hz, ⁵J_F₅-F₂ ≈ 12 Hz |
Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. The multiplicity and coupling constants are predictions based on typical values and the specific substitution pattern of the molecule.
Visualizing the Spin-Spin Coupling Network
The intricate web of spin-spin couplings within 2,4,5-Trifluorobenzotrifluoride can be effectively visualized using a connectivity diagram. This allows for a clear understanding of which fluorine nuclei are interacting and influencing each other's signals in the NMR spectrum.
Caption: Predicted ¹⁹F-¹⁹F spin-spin coupling network in 2,4,5-Trifluorobenzotrifluoride.
Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra
To experimentally verify the predicted spectral data, a robust and well-defined protocol is essential. The following steps outline a standard procedure for acquiring a high-quality ¹⁹F NMR spectrum of 2,4,5-Trifluorobenzotrifluoride.
4.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that is free of fluorine atoms and provides good solubility for the analyte. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.
-
Concentration: Prepare a solution of 2,4,5-Trifluorobenzotrifluoride at a concentration of approximately 10-20 mg/mL.
-
Internal Standard (Optional but Recommended): While chemical shifts can be referenced externally, the use of an internal standard can improve accuracy. A common internal standard for ¹⁹F NMR is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[6] Add a small, known amount of the internal standard to the sample.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Carefully shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -200 to 0 ppm) to ensure all fluorine signals are captured.
-
Transmitter Offset: Center the transmitter offset in the expected region of the signals (around -100 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei, ensuring accurate integration.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.
-
Proton Decoupling (Optional): For simplified spectra, ¹H decoupling can be employed to remove couplings to any residual protons in the molecule or solvent. However, for full structural analysis, acquiring a ¹H-coupled spectrum is also valuable.
-
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the chemical shifts to the internal standard or an external reference.
-
Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.
-
Peak Picking and Coupling Constant Measurement: Identify the peak multiplets and measure the coupling constants (J-values) in Hertz.
Conclusion: A Powerful Synergy of Prediction and Experimentation
This in-depth technical guide has provided a comprehensive overview of the ¹⁹F NMR spectral characteristics of 2,4,5-Trifluorobenzotrifluoride. While direct experimental data remains elusive in the public domain, a robust prediction of the chemical shifts and coupling constants has been presented, grounded in the fundamental principles of NMR spectroscopy and substituent effects in fluorinated aromatic systems.
The detailed experimental protocol provided herein offers a clear pathway for researchers to acquire high-quality ¹⁹F NMR spectra, which can then be used to validate and refine the predictions laid out in this guide. The synergy between theoretical prediction and experimental verification is a powerful paradigm in modern chemical analysis, enabling a deeper understanding of molecular structure and reactivity. For scientists and professionals in drug development, a thorough grasp of ¹⁹F NMR spectroscopy is not just an analytical skill but a critical component of the innovation engine that drives the discovery of new and improved therapeutic agents.
References
- Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555-2559.
- Wilbur, D. J., & Jonas, J. (1973). Fourier transform NMR in liquids at high pressure. II. 19F chemical shift in benzotrifluorides. Journal of Magnetic Resonance (1969), 10(3), 279–289.
-
Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Sci-Hub. [Link]
- Sheppard, W. A. (1963). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. The Journal of Organic Chemistry, 28(1), 1-4.
- Schaefer, T., et al. (1986). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of the conformational properties of the trifluoromethoxy group in C6H50CF3 and its 4-fluoro derivative. Canadian Journal of Chemistry, 64(8), 1676-1683.
- Lustig, E., & Hansen, E. A. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(16), 4241-4242.
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]
- Roesky, H. W., et al. (2005). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Zeitschrift für anorganische und allgemeine Chemie, 631(10), 1837-1842.
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
- Rittner, F., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(3), 93-105.
-
University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. UCSB Chemistry and Biochemistry. [Link]
-
NMR Solutions. (n.d.). 19Flourine NMR. NMR Solutions. [Link]
- Gerig, J. T. (2014). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 77-78, 1-20.
-
Welch, J. T., & Lim, D. S. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]
Sources
Mass spectrometry analysis of 2,4,5-Trifluorobenzotrifluoride
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,4,5-Trifluorobenzotrifluoride
Authored by a Senior Application Scientist
Introduction
2,4,5-Trifluorobenzotrifluoride (C₇H₂F₆) is a highly fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries due to its unique chemical properties imparted by the presence of multiple fluorine atoms and a trifluoromethyl group. The precise characterization and quantification of this analyte are critical for quality control, metabolic studies, and environmental monitoring. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive overview of the mass spectrometric analysis of 2,4,5-Trifluorobenzotrifluoride, detailing ionization behavior, fragmentation pathways, and a validated analytical protocol.
Part 1: Foundational Principles of Ionization and Fragmentation
The successful mass spectrometric analysis of any compound hinges on the selection of an appropriate ionization technique. For volatile and thermally stable compounds like 2,4,5-Trifluorobenzotrifluoride, gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice.[1][2]
Ionization Techniques: A Dichotomy of Hard vs. Soft Methods
Electron Ionization (EI): The Gold Standard for Structural Elucidation
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV).[3][4] This energetic interaction is more than sufficient to overcome the ionization potential of the molecule, leading to the formation of a molecular ion (M⁺•) and inducing extensive fragmentation.[3][4][5] The resulting mass spectrum is a characteristic fingerprint of the molecule, rich in fragment ions that provide invaluable structural information.[5] For 2,4,5-Trifluorobenzotrifluoride, with a molecular weight of 216.06 g/mol , the molecular ion would appear at an m/z of 216.
Chemical Ionization (CI): A Gentler Approach for Molecular Ion Confirmation
A significant challenge with highly fluorinated compounds is that EI can sometimes lead to such extensive fragmentation that the molecular ion is of very low abundance or even absent. In such cases, a "soft" ionization technique like Chemical Ionization (CI) is indispensable.[3] CI utilizes a reagent gas (e.g., methane or ammonia) to produce reactant ions that ionize the analyte through less energetic proton transfer or adduction reactions.[3] This results in a much simpler mass spectrum, typically dominated by the protonated molecule [M+H]⁺, which unequivocally confirms the molecular weight of the analyte.[3]
Predicted Fragmentation Pathways of 2,4,5-Trifluorobenzotrifluoride under EI
The fragmentation of 2,4,5-Trifluorobenzotrifluoride in an EI source is governed by the stability of the resulting cations and neutral losses. The presence of the electron-withdrawing trifluoromethyl group and fluorine atoms on the aromatic ring significantly influences the fragmentation pattern.
A primary fragmentation event is the loss of a fluorine atom from the trifluoromethyl group, leading to the formation of a stable difluorobenzyl-type cation. Subsequent losses of CF₂ or other neutral fragments are also plausible. The aromatic ring itself can undergo fragmentation, although it is generally more stable.
Below is a diagram illustrating the predicted major fragmentation pathways:
Caption: Predicted EI fragmentation pathway of 2,4,5-Trifluorobenzotrifluoride.
Part 2: A Validated GC-MS Protocol
This section outlines a robust and self-validating protocol for the analysis of 2,4,5-Trifluorobenzotrifluoride. The causality behind each parameter selection is explained to ensure methodological transparency and reproducibility.
Experimental Workflow
The overall analytical workflow is depicted below:
Caption: GC-MS workflow for 2,4,5-Trifluorobenzotrifluoride analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,4,5-Trifluorobenzotrifluoride sample.
-
Dissolve the sample in a suitable volatile solvent, such as hexane or ethyl acetate, to a final concentration of 1 mg/mL. The choice of solvent is critical to ensure good chromatographic peak shape and to avoid interference with the analyte peak.
-
For quantitative analysis, add an internal standard (IS). Fluorobenzene is a suitable choice due to its structural similarity and distinct mass spectrum.[6] A typical IS concentration is 10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of halogenated aromatic compounds.[2][7]
-
Injector: Operate in splitless mode for trace analysis or with a split ratio (e.g., 50:1) for higher concentrations to prevent column overloading. Set the injector temperature to 250 °C to ensure rapid and complete volatilization of the analyte.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes. This temperature program allows for the effective separation of the analyte from any impurities or solvent peaks.
-
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C to prevent condensation of the analyte.
-
Mass Scan Range: m/z 40-300. This range is sufficient to capture the molecular ion and all significant fragment ions.
-
Acquisition Mode: Full scan mode for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and selectivity.
-
Part 3: Data Presentation and Interpretation
The data obtained from the GC-MS analysis will consist of a chromatogram showing the retention time of 2,4,5-Trifluorobenzotrifluoride and a mass spectrum for the corresponding chromatographic peak.
Predicted Mass Spectral Data
The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and their proposed structures.
| m/z | Proposed Ion Structure | Identity |
| 216 | [C₇H₂F₆]⁺• | Molecular Ion (M⁺•) |
| 197 | [C₇H₂F₅]⁺ | [M-F]⁺ |
| 167 | [C₆H₂F₅]⁺ | [M-CF]⁺ |
| 148 | [C₆H₂F₄]⁺• | [M-CF₂]⁺• |
| 129 | [C₆H₂F₃]⁺ | [M-CF₃]⁺ |
| 113 | [C₅F₃]⁺ | Fragment Ion |
Conclusion
The mass spectrometric analysis of 2,4,5-Trifluorobenzotrifluoride, particularly by GC-MS with electron ionization, provides a robust and reliable method for its identification and characterization. Understanding the interplay between ionization techniques and the predictable fragmentation pathways is paramount for accurate structural elucidation. The protocol detailed in this guide offers a validated starting point for researchers and drug development professionals, ensuring data of the highest scientific integrity. For unequivocal molecular weight determination, the use of a soft ionization technique like Chemical Ionization is highly recommended as a complementary method.
References
-
Waters Corporation. (n.d.). Common Ionization Methods. Retrieved from [Link]3]
-
JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]]
-
Lava, R., Aimo, E., Menegus, L., & Marcomini, A. (2020). Benzotrifluoride and its derivatives considered into this study. ResearchGate. Retrieved from [Link]1]
-
National Center for Biotechnology Information. (n.d.). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]]
-
Agilent Technologies. (n.d.). Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products. Retrieved from [Link]7]
-
Agilent Technologies. (n.d.). GC AND GC/MS. Retrieved from [Link]2]
-
Clark, J. (2020). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]5]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]4]
-
Shimadzu Corporation. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hpst.cz [hpst.cz]
- 3. waters.com [waters.com]
- 4. uni-saarland.de [uni-saarland.de]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. shimadzu.com [shimadzu.com]
- 7. Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular structure of 2,4,5-Trifluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluorobenzotrifluoride is a fluorinated aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This guide serves as a comprehensive technical resource, providing in-depth information on the core attributes, synthesis, applications, and safety considerations of 2,4,5-Trifluorobenzotrifluoride.
Core Compound Identification
| Identifier | Value |
| CAS Number | 112290-07-0[1][2] |
| Molecular Formula | C7H2F6[2] |
| Molecular Weight | 200.08 g/mol [2] |
| IUPAC Name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene |
| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)C(F)(F)F[2] |
| InChI Key | NNHFUVFJLYJMFV-UHFFFAOYSA-N[2] |
Molecular Structure
The molecular structure of 2,4,5-Trifluorobenzotrifluoride consists of a benzene ring substituted with three fluorine atoms at positions 2, 4, and 5, and a trifluoromethyl group at position 1.
Caption: Molecular structure of 2,4,5-Trifluorobenzotrifluoride.
Physicochemical Properties
The physical and chemical properties of 2,4,5-Trifluorobenzotrifluoride are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Vapour Pressure | 30.8 mmHg at 25°C[2] |
| Hydrogen Bond Acceptor Count | 6[2] |
| Rotatable Bond Count | 0[2] |
| Topological Polar Surface Area | 0 Ų[2] |
| Heavy Atom Count | 13[2] |
Synthesis and Manufacturing
The synthesis of fluorinated aromatic compounds like 2,4,5-Trifluorobenzotrifluoride often involves multi-step processes. While a direct synthesis protocol for this specific molecule is not detailed in the provided search results, analogous syntheses of related trifluorinated benzoic acids and other derivatives offer insights into potential synthetic routes.
One common approach involves the fluorination of chlorinated precursors. For instance, the preparation of 2,4,5-trifluorobenzoic acid can be achieved through the fluorination of 2,4-dichloro-5-fluorobenzoyl chloride, followed by hydrolysis[3]. This suggests that a potential route to 2,4,5-Trifluorobenzotrifluoride could involve similar halogen exchange reactions on a suitably substituted benzotrichloride or a related precursor.
Another synthetic strategy for a related compound, 2,4,5-trifluorophenylacetic acid, starts from 2,4,5-trifluoronitrobenzene and involves condensation with diethyl malonate, followed by a series of reduction, hydrolysis, and diazotization/fluorination steps[4]. This highlights the utility of nitrated intermediates in the synthesis of polyfluorinated aromatics.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized, conceptual workflow for the synthesis of a polyfluorinated aromatic compound, drawing parallels from known syntheses of similar molecules.
Caption: Conceptual workflow for the synthesis of 2,4,5-Trifluorobenzotrifluoride.
Applications in Research and Drug Development
The introduction of fluorine atoms and trifluoromethyl groups into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[5][6] The trifluoromethyl group, in particular, is a common feature in many FDA-approved drugs.[7]
While specific applications of 2,4,5-Trifluorobenzotrifluoride are not extensively documented in the provided search results, its structural motifs are present in various biologically active molecules. For instance, trifluorobenzene moieties are found in drugs like the migraine medication atogepant, where they contribute to higher receptor affinity.[8]
Therefore, 2,4,5-Trifluorobenzotrifluoride serves as a valuable building block for the synthesis of novel pharmaceutical and agrochemical candidates. Its trifluorinated phenyl ring can be incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties. Researchers in medicinal chemistry can utilize this compound as a starting material for creating libraries of new chemical entities for screening in various disease models.
Safety and Handling
As a chemical intermediate, proper safety precautions are essential when handling 2,4,5-Trifluorobenzotrifluoride. While a specific, detailed safety data sheet (SDS) for this exact compound is not available in the search results, general guidelines for handling similar fluorinated aromatic compounds should be followed.
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or glasses, and a lab coat.[9][10]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9][11]
-
Handling: Avoid contact with skin and eyes.[9] Do not breathe fumes, mist, or vapors.[9]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[10][11]
-
Spills: In case of a spill, sweep or shovel the material into an appropriate container for disposal and ventilate the area.[9]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air and seek medical attention if they feel unwell.[10][12]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.[10] If skin irritation occurs, seek medical advice.[12]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Ingestion: If swallowed, rinse the mouth with water and seek medical attention if you feel unwell.[10][12]
Conclusion
2,4,5-Trifluorobenzotrifluoride is a key fluorinated building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique substitution pattern offers a valuable scaffold for medicinal chemists to explore structure-activity relationships and optimize the properties of lead compounds. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in research and development.
References
- Google Patents. CN1328238C - Preparation of 2, 4, 5-trifluo-benzoic acid.
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
Frontiers. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Available from: [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
-
ResearchGate. (PDF) The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Available from: [Link]
- Google Patents. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
-
SpectraBase. 2,4,5-Trifluoronitrobenzene - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
PubChem. 2,4,5-Trifluorobenzonitrile | C7H2F3N | CID 593813. Available from: [Link]
-
PubChem. 2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170. Available from: [Link]
-
NIST WebBook. 2,4,5-Trifluorobenzoyl chloride. Available from: [Link]
-
SpectraBase. 2,4,5-Trifluorobenzonitrile - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
PubChem. 2,3,4,5-Tetrafluorobenzonitrile | C7HF4N | CID 600224. Available from: [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
Sources
- 1. 2,4,5-TRIFLUOROBENZOTRIFLUORIDE - Safety Data Sheet [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid - Google Patents [patents.google.com]
- 4. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. downloads.ossila.com [downloads.ossila.com]
Solubility Profile of 2,4,5-Trifluorobenzotrifluoride in Organic Solvents: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trifluorobenzotrifluoride is a fluorinated aromatic compound with significant potential as an intermediate and building block in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility in these fields is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents a prerequisite for effective process development, formulation, and synthesis. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2,4,5-Trifluorobenzotrifluoride. While specific quantitative solubility data for this compound is not widely published, we will leverage data from its parent compound, benzotrifluoride (BTF), and established principles of physical organic chemistry to provide a robust predictive analysis.[3][4] More importantly, this document details authoritative, step-by-step protocols for generating reliable solubility data in a laboratory setting, empowering researchers to make data-driven decisions.
Part 1: Theoretical Framework for Solubility
The Unique Physicochemical Nature of Fluorinated Aromatics
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] The introduction of fluorine atoms onto an aromatic core, as in 2,4,5-Trifluorobenzotrifluoride, imparts a unique electronic and steric signature that significantly alters these forces.
-
The Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group polarizes the benzene ring and creates a region of high electron density on the fluorine atoms and a corresponding partial positive charge on the carbon. The -CF3 group is also sterically bulky. Unlike a methyl group, it is not a strong hydrogen bond acceptor. Its presence contributes to the molecule's overall low polarity and weak van der Waals interactions.
-
Aromatic Fluorine Substituents: The fluorine atoms at the 2, 4, and 5 positions further withdraw electron density from the ring. They are weak hydrogen bond acceptors but contribute to creating a molecule that is both hydrophobic and, to a degree, lipophobic.[6]
The parent compound, benzotrifluoride (BTF), is a prime example of this unique solubility behavior. It is notable for its ability to dissolve both standard organic molecules and highly fluorinated compounds, making it a crucial solvent in "fluorous synthesis."[7][8][9] This capacity to bridge the gap between conventional organic and fluorous phases suggests that 2,4,5-Trifluorobenzotrifluoride will exhibit broad, though not unlimited, solubility in a range of organic solvents.
Predicting Solubility: A Qualitative Assessment
Based on its structure—a rigid aromatic ring with multiple fluorine substituents—we can predict the solubility of 2,4,5-Trifluorobenzotrifluoride across different solvent classes. The molecule has a low overall polarity.
Table 1: Predicted Qualitative Solubility of 2,4,5-Trifluorobenzotrifluoride
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexanes, Toluene, Benzene | High | The nonpolar nature of these solvents aligns well with the low polarity of the fluorinated aromatic core. Van der Waals forces will be the primary intermolecular interaction. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetonitrile | Moderate to High | These solvents possess dipoles that can interact with the polarized C-F bonds. DCM and THF are often excellent solvents for a wide range of organic compounds and are expected to perform well. Acetonitrile, being more polar, may show slightly lower solubility. |
| Polar Protic | Methanol, Ethanol, Water | Low to Very Low | The primary intermolecular forces in these solvents are strong hydrogen bonds. 2,4,5-Trifluorobenzotrifluoride lacks hydrogen bond donating capabilities and has only weak accepting sites, making it difficult to disrupt the solvent's H-bonding network. Solubility is expected to decrease significantly with increasing solvent polarity (e.g., higher in ethanol than in methanol, and negligible in water). |
| Fluorous | Perfluorohexane, Perfluoromethylcyclohexane | High | Based on the principles of fluorous chemistry, the high fluorine content of the solute should lead to favorable "fluorophilic" interactions with perfluorinated solvents.[7] |
Part 2: Experimental Determination of Solubility
Generating precise, quantitative solubility data is essential for reliable process modeling and formulation. The following section provides detailed, field-proven methodologies for this purpose.
Core Principles of Measurement
The fundamental goal is to create a saturated solution at a specific temperature, allow it to reach equilibrium, and then accurately measure the concentration of the solute in the supernatant. From experience, failure to achieve true equilibrium is the most common source of error, leading to an underestimation of solubility. Factors such as agitation method, equilibration time, and temperature control are therefore critical.
Experimental Workflow Overview
The process of determining solubility follows a logical sequence of steps, from preparation to final analysis. This workflow is designed to be self-validating by incorporating control measures and precise analytical techniques.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzotrifluoride [drugfuture.com]
- 4. [PDF] Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis | Semantic Scholar [semanticscholar.org]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis [biblio.ugent.be]
theoretical calculations for 2,4,5-Trifluorobenzotrifluoride
An In-Depth Technical Guide to the Theoretical Calculation of 2,4,5-Trifluorobenzotrifluoride
Authored by: A Senior Application Scientist
Introduction: The Scientific Imperative for Characterizing 2,4,5-Trifluorobenzotrifluoride
2,4,5-Trifluorobenzotrifluoride is a polyfluorinated aromatic compound. Molecules within this class are foundational to numerous fields, including medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF₃) groups into organic scaffolds can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The unique electronic landscape created by the interplay of three aromatic fluorine substituents and a powerful electron-withdrawing -CF₃ group makes 2,4,5-Trifluorobenzotrifluoride a subject of significant theoretical interest.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide an indispensable toolkit for dissecting the molecular properties of such compounds from first principles.[2] These computational methods allow for the precise determination of molecular geometries, vibrational frequencies (correlating to infrared and Raman spectra), and electronic properties that govern chemical reactivity. This guide presents a robust, field-proven computational protocol for the theoretical characterization of 2,4,5-Trifluorobenzotrifluoride, grounded in established methodologies for halogenated aromatic systems.
Part 1: The Computational Methodology: A Self-Validating Protocol
The trustworthiness of any theoretical calculation hinges on the selection of an appropriate level of theory—a combination of a method and a basis set—that is well-suited for the chemical system under investigation. The protocol described herein is designed to be a self-validating system, where the results of each step provide confidence in the next.
The Rationale for Method Selection: DFT/B3LYP
For halogenated organic compounds, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and resource efficiency.[2] We select the B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange with Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional. This specific functional has a long and successful track record in reproducing the experimental geometries and vibrational spectra of a wide range of organic molecules, including halogenated benzene derivatives.[3][4][5][6]
The Rationale for Basis Set Selection: 6-311++G(d,p)
The basis set is the set of mathematical functions used to construct the molecular orbitals. For a molecule containing highly electronegative fluorine atoms with lone pairs, a flexible and comprehensive basis set is non-negotiable. The 6-311++G(d,p) basis set is chosen for the following reasons:
-
Triple-Zeta Valence (6-311): It uses three functions to describe each valence atomic orbital, providing the necessary flexibility to accurately model the electron distribution.
-
Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for describing the behavior of electrons far from the nucleus, which is essential for accurately modeling lone pairs and potential non-covalent interactions.[6]
-
Polarization Functions (d,p): The (d,p) indicates the addition of d-type polarization functions to heavy atoms and p-type functions to hydrogen atoms. These functions allow for the distortion of atomic orbitals from their standard shapes, a critical factor in accurately representing chemical bonds in a molecule.[6][7]
Step-by-Step Computational Workflow
The entire process, from initial structure generation to final analysis, follows a rigorous and logical sequence. This workflow is commonly implemented using computational chemistry software packages like Gaussian.[6]
Step 1: Initial Structure Generation An approximate 3D structure of 2,4,5-Trifluorobenzotrifluoride is built using a molecular editor (e.g., GaussView, Avogadro). Standard bond lengths and angles are sufficient at this stage.
Step 2: Geometry Optimization A full geometry optimization is performed at the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts the positions of all atoms until a stationary point on the potential energy surface is found, representing the molecule's lowest-energy conformation.
Step 3: Vibrational Frequency Calculation (Validation) Following optimization, a vibrational frequency calculation is performed at the identical B3LYP/6-311++G(d,p) level of theory. This step is critical for two reasons:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[6]
-
Prediction of Spectroscopic Data: The calculation yields the harmonic vibrational frequencies and infrared/Raman intensities, which can be directly compared to experimental spectra.
Step 4: Electronic Property Analysis Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties, including the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).
Part 2: Results and Discussion: A Theoretical Dissection
This section outlines the expected quantitative and qualitative results from the computational protocol.
Optimized Molecular Geometry
The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. These parameters provide the fundamental framework for understanding its steric and electronic properties.
| Parameter | Description | Expected Value (Å or °) |
| Bond Lengths | ||
| C-C (Aromatic) | Average length of the carbon-carbon bonds in the ring | ~1.39 Å |
| C-F | Length of the bonds between ring carbons and fluorine | ~1.35 Å |
| C-CF₃ | Bond connecting the ring to the trifluoromethyl group | ~1.50 Å |
| C-F (of CF₃) | Average length of the C-F bonds in the -CF₃ group | ~1.34 Å |
| Bond Angles | ||
| C-C-C (Aromatic) | Angles within the benzene ring | ~120° |
| F-C-C | Angle involving a fluorine substituent on the ring | ~120° |
| F-C-F (of CF₃) | Angle within the trifluoromethyl group | ~108-109° |
Table 1: Representative geometric parameters expected from optimization at the B3LYP/6-311++G(d,p) level. Actual values will show slight variations due to substituent effects.
Vibrational Analysis
The calculated vibrational frequencies are invaluable for interpreting experimental IR and Raman spectra. Due to the neglect of anharmonicity, calculated harmonic frequencies are typically higher than experimental values. They are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison. The analysis focuses on characteristic vibrations of the key functional groups.[8]
| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |
| C-H Stretching | Stretching of the remaining C-H bonds on the aromatic ring | 3100 - 3000 |
| C=C Stretching (Aromatic) | In-plane stretching of the carbon-carbon bonds in the ring | 1600 - 1450 |
| C-CF₃ Stretching | Stretching of the bond between the ring and the -CF₃ group | 1330 - 1320[9] |
| CF₃ Asymmetric Stretching | Asymmetric stretching modes of the C-F bonds within the -CF₃ group | 1200 - 1100[9] |
| C-F Stretching (Aromatic) | Stretching of the C-F bonds attached directly to the aromatic ring | 1250 - 1000 |
| CF₃ Symmetric Stretching | Symmetric stretching of the C-F bonds within the -CF₃ group | ~750[9] |
| Ring Breathing/Deformation | In-plane and out-of-plane deformations of the entire benzene ring | 1000 - 600 |
Table 2: Key vibrational modes and their expected frequency ranges based on DFT calculations and literature values for similar compounds.[7][9]
Electronic Properties and Reactivity Insights
Analysis of the electronic structure provides a deep understanding of the molecule's stability, reactivity, and potential interaction sites.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is expected to be localized primarily on the π-system of the trifluorinated benzene ring.
-
LUMO: Represents the ability to accept an electron. The strong electron-withdrawing nature of the -CF₃ group and the ring fluorine atoms will likely cause the LUMO to be distributed across the C-CF₃ bond and the aromatic ring.
-
The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[4]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density on the surface of the molecule, revealing its charge distribution. It is an excellent guide to predicting sites for electrophilic and nucleophilic attack.
-
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For 2,4,5-Trifluorobenzotrifluoride, these regions are expected to be concentrated around the highly electronegative fluorine atoms.[6]
-
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms on the ring and potentially the carbon atom of the -CF₃ group will exhibit positive potential.[6]
Conclusion
The computational protocol detailed in this guide, centered on the B3LYP/6-311++G(d,p) level of theory, provides a robust and scientifically rigorous framework for the theoretical characterization of 2,4,5-Trifluorobenzotrifluoride. By systematically determining the molecule's optimized geometry, vibrational frequencies, and key electronic properties, researchers can gain profound insights into its stability and reactivity. This theoretical data serves as a powerful predictive tool, complementing experimental studies and accelerating the rational design of novel fluorinated molecules for advanced applications in drug development and materials science.
References
-
Yadav, R. A., & Singh, I. S. (1984). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 23(4), 469-478. [Link]
-
Chemical Review and Letters. (2023). A theoretical study of XH⋯C and XH⋯π interactions between substituted benzene derivatives and HF, HCl. Chem Rev Lett, 6, 479-493. [Link]
-
Indian Journal of Pure & Applied Physics. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian J Pure & Appl Phys, 52, 508-518. [Link]
-
ResearchGate. (2001). Electron affinity of perhalogenated benzenes: A theoretical DFT study. Journal of Molecular Structure: THEOCHEM. [Link]
-
ACS Environmental Science & Technology. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environ. Sci. Technol. [Link]
-
International Journal of Engineering Research & Management Technology. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study with DFT Calculations. IJERMT, 11(5). [Link]
-
MDPI. (2024). Synthesis of Novel Nitro-Halogenated Aryl-Himachalene Sesquiterpenes from Atlas Cedar Oil Components: Characterization, DFT Studies, and Molecular Docking Analysis against Various Isolated Smooth Muscles. Molecules, 29(11), 2631. [Link]
-
Bangladesh Journals Online. (2026). Spectroscopic (FT-IR, FT-Raman) and DFT analysis of 3-chloro-5-(trifluoromethyl)benzonitrile. Journal of Scientific Research. [Link]
-
RSC Advances. (2018). Tautomerism of fluorescein and its halogenated derivatives in aqueous solution and DMSO: a theoretical and experimental study. RSC Adv., 8, 25686-25698. [Link]
-
Semantic Scholar. (2021). Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis, (MEP, NLO) Study and Molecular Docking of Ethyl-2-f[4-Ethyl-5-(Quinolin-8-yloxyMethyl)-4H-1,2,4-Triazol-3-yl]. Sulfanylg Acetate. Journal of Molecular Structure. [Link]
-
Semantic Scholar. (2015). Vibrational spectroscopic ( FTIR , FT-Raman and NMR ) and DFT analysis of 2-methoxy-3-( trifluoromethyl ) pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
ResearchGate. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
-
ResearchGate. (2024). Spectroscopic (FT-IR, FT-Raman) and (DFT) studies of 2.4.5-trimethoxybenzaldehyde C10H12O4. NeuroQuantology. [Link]
-
Indian Journal of Pure & Applied Physics. (2008). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian J Pure & Appl Phys, 46, 162-168. [Link]
-
National Institutes of Health. (2022). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 27(23), 8345. [Link]
-
National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -[3][9][10]triazolo[4,3-a]pyridin-3-yl]-benzonitrile. Journal of Molecular Structure, 1244, 130932. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. ijermt.org [ijermt.org]
- 6. mdpi.com [mdpi.com]
- 7. banglajol.info [banglajol.info]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
electronic properties of trifluorinated benzotrifluorides
An In-Depth Technical Guide to the Electronic Properties of Trifluorinated Benzotrifluorides: Implications for Materials Science and Drug Discovery
Executive Summary
The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Among the vast array of fluorinated motifs, trifluorinated benzotrifluorides—aromatic rings bearing a trifluoromethyl group and three additional fluorine atoms—represent a class of compounds with profound and tunable electronic characteristics. The cumulative electron-withdrawing power of these substituents drastically alters the electron distribution within the benzene ring, imparting unique properties that influence molecular interactions, metabolic stability, and reactivity. This guide provides a detailed exploration of the core electronic properties of these structures, outlines robust experimental and computational methods for their characterization, and discusses the practical implications of these properties for researchers, scientists, and drug development professionals.
The Benzotrifluoride Scaffold: A Foundation of Modern Chemistry
The benzotrifluoride (C₆H₅CF₃) moiety is a key building block in a wide range of applications, including pharmaceuticals, agrochemicals, and dyes.[3][4] Its prevalence stems from the unique properties conferred by the trifluoromethyl (-CF₃) group. The -CF₃ group is a powerful bioisostere for a methyl group but with significantly different electronic properties; it is highly lipophilic and exceptionally stable to metabolic degradation.[5] When the benzotrifluoride core is further substituted with three fluorine atoms, a trifluorinated benzotrifluoride is formed. These additional fluorines work in concert with the -CF₃ group to create a highly electron-deficient aromatic system, offering chemists a powerful tool to modulate molecular properties with high precision.
Fundamental Electronic Characteristics
The electronic landscape of trifluorinated benzotrifluorides is dominated by the potent electron-withdrawing nature of the fluorine and trifluoromethyl substituents. This influence is multifaceted, affecting everything from charge distribution to molecular polarity.
Inductive Effects and Resonance
The primary electronic feature of trifluorinated benzotrifluorides is the strong σ-inductive effect exerted by the -CF₃ group and the ring-bound fluorine atoms. Due to fluorine's high electronegativity, these substituents pull electron density away from the aromatic ring. The -CF₃ group, in particular, is one of the most powerful electron-withdrawing groups used in drug design.[5] This withdrawal significantly lowers the electron density of the π-system, which in turn reduces the aromaticity of the ring compared to benzene.[6]
Quantifying Electronic Influence: Hammett Parameters
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on a benzene ring.[7][8] The substituent constant, σ, reflects the electron-donating or electron-withdrawing ability. Electron-withdrawing groups have positive σ values.[8] The trifluoromethyl group possesses strongly positive Hammett constants, confirming its potent electron-withdrawing nature through both the meta and para positions.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| -CH₃ | -0.069 | -0.170 |
| -F | 0.337 | 0.062 |
| -CF₃ | 0.43 | 0.54 |
| Data sourced from various compilations, including Leffler and Grunwald.[9] |
Molecular Polarity and Dipole Moment
The presence of four highly electronegative groups (one -CF₃, three -F) results in a significant molecular dipole moment. While the parent benzotrifluoride molecule has a dipole moment of approximately 2.86 D[10], the addition of three more fluorine atoms can increase this value depending on their relative positions. The overall molecular dipole is the vector sum of the individual C-F bond dipoles, making the polarity highly dependent on the specific substitution pattern (isomer) of the trifluorination.
Visualizing Reactivity: Molecular Electrostatic Potential (ESP)
Molecular Electrostatic Potential (ESP) maps are indispensable for visualizing the charge distribution on a molecule's surface. For trifluorinated benzotrifluorides, these maps reveal a highly electron-deficient (blue, positive potential) aromatic ring due to the strong inductive effects of the substituents.[11] Conversely, the fluorine atoms themselves represent areas of high electron density (red, negative potential).[12] This electronic distribution is critical for predicting non-covalent interactions. The electron-deficient π-system can engage in favorable interactions with electron-rich partners (anions, lone pairs), while the fluorine atoms can participate in halogen bonding.
Experimental and Computational Characterization
A multi-pronged approach combining spectroscopy, electrochemistry, and computational modeling is essential for fully characterizing the electronic properties of these complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1 ¹⁹F NMR: A Powerful Diagnostic Tool ¹⁹F NMR is an exceptionally sensitive technique for analyzing organofluorine compounds.[13] The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly receptive to NMR measurements.[14][15] A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans about 800 ppm, minimizing signal overlap even in complex molecules.[15] The chemical shift of a fluorine nucleus is extremely sensitive to its local electronic environment, providing a precise fingerprint of the molecule's structure and electronic properties.[16] For instance, aryl-CF₃ groups typically resonate in the -50 to -70 ppm range.[15]
3.1.2 Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the trifluorinated benzotrifluoride sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5mm NMR tube.
-
Reference Standard: Add a small amount of an internal standard, such as trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm), for accurate chemical shift referencing.[14][17]
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and match the ¹⁹F probe.
-
Acquisition: Acquire the spectrum using a standard pulse program. A simple one-pulse experiment is often sufficient due to the high sensitivity of the ¹⁹F nucleus. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the internal standard.
Electrochemical Analysis: Cyclic Voltammetry (CV)
3.2.1 Probing Redox Potentials and Frontier Orbitals Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a compound.[18] By measuring the potential at which a molecule is oxidized and reduced, CV provides direct insight into the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For trifluorinated benzotrifluorides, the strong electron-withdrawing groups are expected to lower both the HOMO and LUMO energy levels, making the compounds more difficult to oxidize and easier to reduce compared to unsubstituted benzene.
3.2.2 Experimental Protocol: Performing Cyclic Voltammetry
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable anhydrous, polar aprotic solvent (e.g., acetonitrile, DMF).
-
Analyte Solution: Add the trifluorinated benzotrifluoride sample to the electrolyte solution to a final concentration of ~1 mM.
-
Cell Assembly: Assemble a three-electrode cell:
-
Working Electrode: Glassy carbon or platinum disk.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire.
-
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value where no reaction occurs towards the desired window (e.g., from 0 V to -2.5 V for reduction) and back. The scan rate is typically set between 50-200 mV/s.
-
Internal Standard: After acquiring the sample voltammogram, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) and record a second voltammogram to accurately calibrate the potential axis.
Computational Chemistry: In Silico Insights
3.3.1 Density Functional Theory (DFT) for Property Prediction Computational methods, particularly DFT, are essential for complementing experimental data.[17] DFT calculations can accurately predict a range of electronic properties, including molecular geometries, ESP maps, dipole moments, and HOMO/LUMO energies, providing a deep theoretical understanding of the system.
3.3.2 Workflow: Computational Characterization The following workflow illustrates the process of predicting electronic properties from a molecular structure.
Caption: Computational workflow for predicting electronic properties.
Implications in Drug Discovery and Materials Science
The distinct electronic profile of trifluorinated benzotrifluorides makes them highly valuable in applied sciences.
-
Modulating Pharmacokinetics: In drug discovery, the introduction of fluorine and -CF₃ groups is a proven strategy to enhance metabolic stability and modulate lipophilicity.[1][5] The strong C-F bonds are resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), increasing the drug's half-life.[5]
-
Engineering Molecular Interactions: The unique electrostatic potential—an electron-poor ring and electron-rich fluorines—enables specific non-covalent interactions within a protein's binding pocket. This can lead to enhanced binding affinity and selectivity, critical attributes for a successful therapeutic agent.[1]
-
Advanced Materials: The high polarity and thermal stability of these compounds make them suitable for use as components in dielectric fluids, solvents for specialized reactions, and building blocks for high-performance polymers.[3][19]
Conclusion
Trifluorinated benzotrifluorides are a fascinating class of molecules whose electronic properties are dictated by the powerful and cumulative electron-withdrawing effects of their substituents. This results in an electron-deficient aromatic core, high polarity, and exceptional stability. A comprehensive understanding of these features, achieved through a synergistic combination of ¹⁹F NMR, cyclic voltammetry, and computational modeling, is crucial for harnessing their full potential. As synthetic methods for fluorination continue to advance, these scaffolds will undoubtedly play an increasingly important role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrostatic surface potential (ESP) maps (left to right) of benzene... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Plots of electrostatic potential of fluorobenzene, chlorobenzene... [Image]. Retrieved from [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Varadwaj, P. R., et al. (2019). Can Combined Electrostatic and Polarization Effects Alone Explain the F···F Negative-Negative Bonding in Simple Fluoro-Substituted Benzene Derivatives? A First-Principles Perspective. Molecules, 24(23), 4249. [Link]
-
Washington, J. W., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]
- Google Patents. (n.d.). US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.
- Curran, D. P., et al. (2006). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Handbook of Fluorous Chemistry. Wiley-VCH.
-
Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzene and its fluorinated derivatives and calculated RCS values... [Image]. Retrieved from [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
Pelphrey, P., et al. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Journal of Chemical Education, 92(10), 1716-1720. [Link]
-
WIPO Patentscope. (n.d.). CN111848332 - New synthesis process of m-chlorobenzotrifluoride. Retrieved from [Link]
-
Stenutz, R. (n.d.). benzotrifluoride. Retrieved from [Link]
-
Colell, T. J., et al. (2017). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 139(22), 7448-7451. [Link]
-
ResearchGate. (n.d.). Cyclic voltammograms of the compounds measured in dilute DCM... [Image]. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
-
Drug Discovery World. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Terry, L. S., & Gouverneur, V. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
-
National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved from [Link]
- National Center for Biotechnology Information. (2025).
-
DrugFuture. (n.d.). Benzotrifluoride. Retrieved from [Link]
-
American Chemical Society. (2019). Cathodic C–H Trifluoromethylation of Arenes and Heteroarenes Enabled by an in Situ-Generated Triflyltriethylammonium Complex. Organic Letters. [Link]
-
Wikipedia. (2023, November 28). Hammett equation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. Retrieved from [Link]
- CHIMIA. (2010). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 64(4), 236-242.
-
Wikipedia. (2023, October 24). Cyclic voltammetry. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. benzotrifluoride [stenutz.eu]
- 11. researchgate.net [researchgate.net]
- 12. Can Combined Electrostatic and Polarization Effects Alone Explain the F···F Negative-Negative Bonding in Simple Fluoro-Substituted Benzene Derivatives? A First-Principles Perspective [mdpi.com]
- 13. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 14. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. biophysics.org [biophysics.org]
- 17. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 19. Benzotrifluoride [drugfuture.com]
stability and reactivity of 2,4,5-Trifluorobenzotrifluoride
An In-Depth Technical Guide to the Stability and Reactivity of 2,4,5-Trifluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical stability, reactivity, and safe handling of 2,4,5-Trifluorobenzotrifluoride. Possessing a unique substitution pattern of highly electronegative fluorine atoms and a trifluoromethyl group on a benzene ring, this compound exhibits a distinct reactivity profile dominated by nucleophilic aromatic substitution (SNAr). Its electron-deficient aromatic system is highly deactivated towards electrophilic attack. This guide synthesizes data from safety datasheets and academic literature to provide field-proven insights into its behavior, making it an essential resource for professionals in organic synthesis, medicinal chemistry, and materials science.
Compound Identification and Physicochemical Properties
2,4,5-Trifluorobenzotrifluoride is a fluorinated aromatic compound. The presence of multiple fluorine atoms and a trifluoromethyl group imparts unique electronic properties that are central to its chemical behavior.
Caption: Workflow for Safe Handling and Storage of Fluorinated Benzotrifluorides.
This protocol is a self-validating system designed to minimize risk. Adherence to these steps ensures that personnel are protected from exposure and that the chemical is stored in a manner that prevents degradation or hazardous reactions. [1][2]
Reactivity Profile: A Tale of Two Pathways
The reactivity of 2,4,5-Trifluorobenzotrifluoride is dictated by the strong electron-withdrawing nature of its substituents. The trifluoromethyl (-CF₃) group and the three fluorine atoms pull electron density from the aromatic ring, making it exceptionally electron-poor. This electronic structure governs its susceptibility to attack.
Electrophilic Aromatic Substitution (SEAr): A Deactivated System
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. [3][4]However, in 2,4,5-Trifluorobenzotrifluoride, the powerful inductive effect of the -CF₃ and -F substituents severely depletes the ring's electron density.
-
Causality: The trifluoromethyl group is one of the strongest deactivating groups in SEAr, directing incoming electrophiles to the meta position. [5]Fluorine atoms, while also deactivating due to their inductive effect, are ortho, para-directors because of their ability to donate a lone pair of electrons via resonance. The cumulative effect of these four deactivating groups renders the ring highly unreactive towards electrophiles. [5]Any forced reaction would be slow and require harsh conditions.
Caption: Logical relationship for Electrophilic Aromatic Substitution (SEAr).
Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway
The electron-deficient nature of the ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). [6][7]This reaction is characteristic of aromatic rings bearing strong electron-withdrawing groups. [7]
-
Mechanism & Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile (Nu⁻) attacks a carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. [7][8]The high electronegativity of the -CF₃ and other -F groups is crucial as it stabilizes this negative charge, lowering the activation energy of this rate-determining step. [8] 2. Elimination: Aromaticity is restored by the expulsion of the fluoride leaving group. While fluoride is typically a poor leaving group in SN2 reactions, it is effective in SNAr because the C-F bond cleavage is not the rate-limiting step. [7][8]
-
Caption: Experimental workflow for the SNAr reaction mechanism.
-
Regioselectivity: Nucleophilic attack will preferentially occur at the positions that are ortho or para to the strong electron-withdrawing groups, as this allows for the most effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. In 2,4,5-Trifluorobenzotrifluoride, the C4 and C2 positions are most activated towards nucleophilic attack due to the para and ortho relationship with the powerful -CF₃ group, respectively. The C5 fluorine is less likely to be substituted.
Applications in Synthesis
The defined reactivity of fluorinated benzotrifluorides makes them valuable building blocks. The ability to selectively replace fluorine atoms via SNAr allows for the controlled introduction of various functional groups.
-
Pharmaceutical and Agrochemical Synthesis: These compounds serve as key intermediates. For example, related structures like 2,4,5-trifluorobenzoyl chloride and 2,4,5-trifluorobenzonitrile are used in the synthesis of pharmaceuticals and agrochemicals where the fluorinated aromatic moiety is critical for biological activity. [9][10]The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. [11]* Materials Science: Polyfluorinated aromatics are used in the synthesis of advanced materials like Covalent Organic Frameworks (COFs), where their rigid structure and electronic properties are advantageous. [12]
Experimental Protocol: General Procedure for SNAr
This protocol outlines a general method for substituting a fluorine atom on an activated ring like 2,4,5-Trifluorobenzotrifluoride with an amine nucleophile.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of 2,4,5-Trifluorobenzotrifluoride in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Reagents: Add 1.1 equivalents of the desired amine nucleophile and 1.5-2.0 equivalents of a mild, non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃). The base is crucial for deprotonating the amine or trapping the HF byproduct.
-
Reaction Conditions: Heat the mixture to a temperature between 80-150 °C. The optimal temperature depends on the nucleophilicity of the amine and must be determined empirically. Monitor the reaction progress using TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Safety and Toxicology Summary
Working with fluorinated compounds requires strict adherence to safety protocols due to their potential hazards.
Table 2: Hazard Identification and First Aid Measures
| Hazard | Description | First Aid Measures |
|---|---|---|
| Skin Contact | Causes skin irritation. [13][2]May be harmful if absorbed through the skin. [14] | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor. [1][2] |
| Eye Contact | Causes serious eye irritation/damage. [13][2][15] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a doctor. [1][2] |
| Inhalation | May cause respiratory irritation. [13][15]Harmful if inhaled. [14] | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. [1][2] |
| Ingestion | Harmful if swallowed. [14] | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor immediately. [1] |
| Flammability | Flammable liquid and vapor. [2]Vapors may form explosive mixtures with air. [16][2]| Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. [1][2]Water mist may be used to cool closed containers. [16][2]|
References
-
Safety Data Sheet - Air Liquide MSDS Document Library. (n.d.). Retrieved from [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube. (2024). Retrieved from [Link]
-
The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors - ResearchGate. (2014). Retrieved from [Link]
- US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents. (n.d.).
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Retrieved from [Link]
-
Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. (2015). Retrieved from [Link]
-
2,4,5-Trifluorobenzonitrile | C7H2F3N | CID 593813 - PubChem. (n.d.). Retrieved from [Link]
- CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents. (n.d.).
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]
-
Electrophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]
-
Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]
-
22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii. (n.d.). Retrieved from [Link]
-
2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. (n.d.). Retrieved from [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
The Strategic Utility of 2,4,5-Trifluorobenzotrifluoride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Prominence of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing drug candidates. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the vast array of fluorinated building blocks, 2,4,5-Trifluorobenzotrifluoride stands out as a versatile and increasingly valuable synthon for the construction of complex pharmaceutical agents. This technical guide provides an in-depth exploration of its commercial availability, synthesis, and critical applications in drug development.
Physicochemical Properties and Safety Data
Chemical Identity:
| Property | Value |
| Chemical Name | 2,4,5-Trifluorobenzotrifluoride |
| Synonym | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene |
| CAS Number | 112290-07-0 |
| Molecular Formula | C₇H₂F₆ |
| Molecular Weight | 200.08 g/mol |
Safety and Handling:
A comprehensive Safety Data Sheet (SDS) from ChemicalBook outlines the necessary precautions for handling 2,4,5-Trifluorobenzotrifluoride.[3] It is crucial to handle this compound in a well-ventilated area, utilizing personal protective equipment, including gloves and safety glasses. In case of inhalation, the individual should be moved to fresh air, and medical attention should be sought if breathing is difficult.[3] For skin contact, the affected area should be washed with soap and water, and contaminated clothing should be removed.[3] In case of eye contact, rinse with water for at least 15 minutes.[3] Ingestion requires immediate medical attention.[3] Standard laboratory safety protocols should be strictly adhered to when working with this chemical.
Commercial Availability and Key Suppliers
2,4,5-Trifluorobenzotrifluoride is commercially available from a number of reputable chemical suppliers catering to the research and development sector. The typical purity offered is ≥97%. Below is a comparative table of prominent suppliers:
| Supplier | Purity | Available Quantities |
| Apollo Scientific | 97.0% | Inquire for details |
| CymitQuimica | 97.0% | 1g, 5g, 10g, 25g |
| King-Pharm | Inquire for details | Inquire for details |
| abcr Gute Chemie | 97% | Inquire for details |
This list is not exhaustive, and availability may vary. Researchers are advised to contact suppliers directly for the most current information.
The Role of 2,4,5-Trifluorobenzotrifluoride in Medicinal Chemistry
The trifluoromethyl group (-CF₃) and trifluoromethoxy group (-OCF₃) are increasingly incorporated into drug candidates to enhance their metabolic stability and lipophilicity.[4][5] The trifluoromethyl group, in particular, is a bioisostere for a chlorine atom and can significantly influence the electronic properties of a molecule.[4] The presence of both a trifluoromethyl group and three fluorine atoms on the benzene ring of 2,4,5-Trifluorobenzotrifluoride makes it a highly attractive building block for introducing a polyfluorinated phenyl moiety into a target molecule. This can lead to improved pharmacokinetic profiles and enhanced binding interactions with protein targets.[1][2]
While specific examples of marketed drugs derived directly from 2,4,5-Trifluorobenzotrifluoride are not readily found in the public domain, its structural motifs are present in various developmental and patented compounds. Its utility lies in its ability to serve as a precursor for more complex fluorinated intermediates. For instance, related compounds like 2,4,5-trifluorobenzonitrile are used in the synthesis of anti-inflammatory and anti-cancer agents.[6]
Synthetic Pathways and Methodologies
The synthesis of 2,4,5-Trifluorobenzotrifluoride is not as widely documented as that of some of its isomers or related compounds. However, general synthetic strategies for fluorinated benzotrifluorides often involve halogen exchange reactions or the introduction of the trifluoromethyl group onto a pre-fluorinated benzene ring.
A plausible synthetic route, adapted from methodologies for similar compounds, is visualized in the following workflow diagram:
Caption: A conceptual workflow for the synthesis of 2,4,5-Trifluorobenzotrifluoride.
A Note on Experimental Causality: The choice of a high-boiling-point polar aprotic solvent like sulfolane is critical for achieving the high temperatures necessary to drive the halogen exchange reaction to completion. The use of a phase-transfer catalyst is often employed to enhance the solubility and reactivity of the fluoride source (e.g., potassium fluoride) in the organic solvent.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to coupling with the fluorine atoms. The two aromatic protons would appear as distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals, with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns (C-F coupling). The trifluoromethyl carbon would appear as a quartet.
-
¹⁹F NMR: This is a crucial technique for characterizing fluorinated compounds.[7][8] The spectrum of 2,4,5-Trifluorobenzotrifluoride would be expected to show four distinct signals: one for the -CF₃ group and three for the aromatic fluorine atoms, each with characteristic chemical shifts and coupling patterns.
Infrared (IR) Spectroscopy:
The IR spectrum would be dominated by strong absorption bands characteristic of C-F stretching vibrations, typically in the range of 1100-1400 cm⁻¹.[9] Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS):
The mass spectrum would show a molecular ion peak (M⁺) at m/z 200. Fragmentation patterns would likely involve the loss of fluorine atoms and the trifluoromethyl group.
Conclusion and Future Perspectives
2,4,5-Trifluorobenzotrifluoride is a valuable, commercially available building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery. Its unique substitution pattern offers medicinal chemists a powerful tool for modulating the properties of lead compounds. While detailed synthetic protocols and specific applications in marketed drugs are not yet widespread in the literature, the growing importance of fluorinated motifs in pharmaceuticals suggests that the utility of this and similar synthons will continue to expand. Further research into efficient and scalable synthetic routes and the exploration of its incorporation into diverse molecular scaffolds will undoubtedly unlock its full potential in the development of next-generation therapeutics.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). PMC. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). PubMed. Retrieved from [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015-11-12). PubMed. Retrieved from [Link]
-
The role of fluorine in medicinal chemistry. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]
-
19Flourine NMR. University of Ottawa. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. LibreTexts. Retrieved from [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2,4,5-Trifluorobenzotrifluoride in Modern Organic Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the application of 2,4,5-Trifluorobenzotrifluoride. This highly versatile fluorinated building block is pivotal in the synthesis of complex organic molecules. Its unique electronic properties, conferred by the trifluoromethyl group and multiple fluorine substituents, render the aromatic ring highly susceptible to specific transformations, primarily nucleophilic aromatic substitution. We will explore the causality behind its reactivity, provide validated, step-by-step protocols for key transformations, and illustrate its strategic importance in constructing high-value compounds for the pharmaceutical and agrochemical industries.
Introduction: The Molecular Logic of 2,4,5-Trifluorobenzotrifluoride
2,4,5-Trifluorobenzotrifluoride is an aromatic compound distinguished by a trifluoromethyl (-CF₃) group and three fluorine atoms attached to the benzene ring. This dense fluorination has profound implications for the molecule's chemical behavior.
-
Electronic Profile: The -CF₃ group is a powerful σ- and π-electron-withdrawing group. In concert with the three highly electronegative fluorine atoms, it renders the aromatic ring exceptionally electron-deficient.[1][2] This electronic depletion is the primary driver of the molecule's characteristic reactivity.
-
Physicochemical Properties: The incorporation of fluorine enhances lipophilicity, metabolic stability, and binding affinity in derivative molecules—qualities highly sought after in drug design.[3][4] Fluorinated building blocks like this are known for their higher thermal stability compared to non-fluorinated analogs.[3]
These attributes make 2,4,5-Trifluorobenzotrifluoride not merely a solvent, but a strategic building block for introducing the trifluorophenyl moiety into advanced molecular architectures.[3][5]
Table 1: Physicochemical Properties of 2,4,5-Trifluorobenzotrifluoride
| Property | Value |
| CAS Number | 56339-38-9 |
| Molecular Formula | C₇H₂F₆ |
| Molecular Weight | 200.08 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~125-126 °C |
| Density | ~1.53 g/cm³ |
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of 2,4,5-Trifluorobenzotrifluoride lies in its reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) pathway. Unlike electron-rich benzene rings that favor electrophilic substitution, the profound electron-deficiency of this molecule makes it an excellent substrate for nucleophilic attack.[2][6]
Mechanistic Rationale and Regioselectivity
The SNAr reaction proceeds through a two-step addition-elimination mechanism, though some cases may be concerted.[6][7]
-
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a fluorine, breaking the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity is restored by the elimination of a fluoride ion.
A key insight into SNAr reactions on polyfluoroarenes is that fluoride, typically a poor leaving group, becomes effective. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine creates a strong dipole on the C-F bond, making the carbon highly electrophilic and accelerating this crucial first step.[8]
Regioselectivity: The positions for nucleophilic attack are activated by ortho- and para- electron-withdrawing groups. In 2,4,5-Trifluorobenzotrifluoride, the -CF₃ group at C-1 strongly activates the C-4 position (para). Therefore, nucleophilic attack will overwhelmingly occur at the C-4 fluorine, which is para to the trifluoromethyl group. This regioselectivity is reliable and synthetically predictable.[2]
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust starting point for laboratory synthesis.
Protocol 1: Regioselective Amination of 2,4,5-Trifluorobenzotrifluoride
This protocol details the reaction with morpholine, a common secondary amine, to yield 4-(2,5-difluoro-4-(trifluoromethyl)phenyl)morpholine.
Rationale: This reaction exemplifies a typical SNAr C-N bond formation. A polar aprotic solvent (DMF) is used to solubilize the reagents and stabilize the charged Meisenheimer intermediate. An inorganic base (K₂CO₃) is essential to neutralize the hydrofluoric acid (HF) generated in situ, driving the equilibrium towards the product.
Materials:
-
2,4,5-Trifluorobenzotrifluoride (1.0 eq)
-
Morpholine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 2,4,5-Trifluorobenzotrifluoride (e.g., 2.00 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous DMF (e.g., 20 mL) to dissolve the starting material. Sequentially add morpholine (e.g., 1.05 g, 12.0 mmol) and anhydrous potassium carbonate (e.g., 2.76 g, 20.0 mmol).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) to remove residual DMF, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.
Protocol 2: Synthesis of 2,4,5-Trifluorobenzotrifluoride via Halogen Exchange (Halex)
This protocol outlines the synthesis of the title compound from its chlorinated precursor, a common industrial method for producing polyfluoroaromatics.[9]
Rationale: The Halex reaction is a robust method for introducing fluorine into aromatic rings. It relies on the exchange of chlorine or bromine atoms with fluoride from an alkali metal fluoride source (e.g., KF). The reaction is typically performed at high temperatures in a polar aprotic solvent to ensure sufficient solubility and reactivity of the fluoride salt.
Materials:
-
2,4,5-Trichlorobenzotrifluoride (1.0 eq)
-
Spray-dried Potassium Fluoride (KF) (excess, e.g., 4.0 eq)
-
Anhydrous Sulfolane
-
Optional: Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)
Procedure:
-
Setup: Charge a high-pressure autoclave reactor with spray-dried potassium fluoride and sulfolane.
-
Reagent Addition: Add 2,4,5-Trichlorobenzotrifluoride to the reactor. If using, add the phase-transfer catalyst.
-
Reaction: Seal the reactor and heat the mixture to 200-220 °C with efficient mechanical stirring. The reaction is run under pressure.
-
Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing them by GC.
-
Work-up: After completion (typically 12-18 hours), cool the reactor to room temperature. The product mixture is typically isolated by distillation directly from the reaction mixture under reduced pressure.
-
Purification: The crude distillate is then subjected to fractional distillation to obtain pure 2,4,5-Trifluorobenzotrifluoride.
Advanced Synthetic Strategies & Workflows
Beyond single substitutions, 2,4,5-Trifluorobenzotrifluoride can be used in sequential SNAr reactions to build highly functionalized molecules. The remaining fluorine atoms (at C-2 and C-5) are less reactive than the C-4 fluorine but can be substituted under more forcing conditions or with more potent nucleophiles.
Table 2: Representative SNAr Reactions on Polyfluoroarenes
| Nucleophile | Reagent Class | Typical Conditions | Product Type | Reference |
| R-NH₂ | Primary/Secondary Amine | K₂CO₃ or K₃PO₄, MeCN or DMF, 60-100 °C | Aryl Amine | [2] |
| R-OH | Alcohol / Phenol | NaH or K₂CO₃, DMF or THF, RT-120 °C | Aryl Ether | [2] |
| R-SH | Thiol | K₂CO₃, DMF, RT-80 °C | Aryl Thioether | [6] |
| R-Si(OR')₃ | Organosilane | CsF or TBAT, THF, RT-60 °C | C-C Coupled Product | [2] |
Conclusion
2,4,5-Trifluorobenzotrifluoride is a powerful and versatile building block in modern organic synthesis. Its utility is rooted in the predictable and highly regioselective nature of the SNAr reaction, driven by the molecule's unique electronic architecture. The protocols and mechanistic insights provided herein serve as a comprehensive guide for chemists to strategically incorporate the valuable 2,4,5-trifluorophenyl moiety into complex targets, accelerating research and development in pharmaceuticals, agrochemicals, and materials science.
References
-
The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. (2014). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]
-
Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (n.d.). ResearchGate. [Link]
-
Selective C–F Functionalization of Unactivated Trifluoromethylarenes. (n.d.). NIH National Library of Medicine. [Link]
- Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.).
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). NIH National Library of Medicine. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). NIH National Library of Medicine. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). NIH National Library of Medicine. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). NIH National Library of Medicine. [Link]
-
Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. (n.d.). ResearchGate. [Link]
-
2,4,5-Trifluorobenzonitrile. (n.d.). PubChem. [Link]
- Process for the preparation of 2,4,5-trifluorobenzonitrile. (n.d.).
- Process for preparing benzotrifluoride and its derivatives. (n.d.).
-
(Trifluoromethyl)benzene. (n.d.). PubChem. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. (n.d.). NIH National Library of Medicine. [Link]
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Building Blocks [sigmaaldrich.com]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 3,4,5-TRIFLUOROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
Unlocking High-Temperature Synthesis: 2,4,5-Trifluorobenzotrifluoride as a Robust Solvent for Demanding Reactions
Introduction: The Quest for Thermally Stable and Inert Solvents in Modern Chemistry
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for solvents that can withstand extreme temperatures while remaining inert is ever-present. High-temperature reactions are often necessary to overcome activation energy barriers, drive slow transformations to completion, and achieve desired crystalline forms. However, the utility of many common organic solvents is limited by their relatively low boiling points and susceptibility to decomposition at elevated temperatures.
This application note introduces 2,4,5-trifluorobenzotrifluoride as a highly promising, yet underutilized, solvent for high-temperature applications. The unique combination of a trifluoromethyl group and three fluorine atoms on the benzene ring imparts exceptional thermal and chemical stability, making it an ideal medium for reactions that falter in conventional solvents. This guide will provide a comprehensive overview of its properties, practical application protocols, and a comparative analysis against other high-temperature solvents, empowering researchers to explore new frontiers in synthesis.
Physicochemical Properties of 2,4,5-Trifluorobenzotrifluoride: A Profile of Stability
The suitability of a solvent for high-temperature applications is dictated by a confluence of its physical and chemical properties. 2,4,5-Trifluorobenzotrifluoride exhibits a profile that is highly advantageous for such demanding conditions.
| Property | Value | Significance in High-Temperature Reactions |
| Molecular Formula | C₇H₂F₆ | High degree of fluorination contributes to thermal and chemical stability. |
| Molecular Weight | 200.08 g/mol | Influences volatility and boiling point. |
| Boiling Point | Not definitively established; predicted for the 3,4,5-isomer to be 98.1 ± 35.0 °C[1] | A sufficiently high boiling point is critical for maintaining liquid phase at elevated reaction temperatures. The predicted wide range for a related isomer suggests the need for experimental verification for the 2,4,5-isomer. |
| Density | Predicted for the 3,4,5-isomer to be 1.475 ± 0.06 g/cm³[1] | Higher density can be advantageous for phase separations. |
| Polarity | Aprotic, moderately polar | Influences the solubility of a wide range of organic and organometallic compounds. |
| Chemical Stability | High | The strong C-F bonds and the electron-withdrawing nature of the fluorine and trifluoromethyl groups render the molecule highly resistant to chemical attack, even at elevated temperatures. |
Causality Behind Stability: The exceptional stability of 2,4,5-trifluorobenzotrifluoride stems from the high bond energy of the carbon-fluorine bond. The cumulative electron-withdrawing effects of the six fluorine atoms deactivate the aromatic ring towards electrophilic and nucleophilic attack, preventing solvent-derived side reactions that can plague high-temperature syntheses.
Core Applications & Methodologies: Harnessing the Potential of 2,4,5-Trifluorobenzotrifluoride
While specific documented applications of 2,4,5-trifluorobenzotrifluoride as a high-temperature solvent are not yet widely reported in peer-reviewed literature, its properties strongly suggest its utility in several classes of demanding reactions. The following protocols are proposed based on the known reactivity of similar fluorinated aromatic solvents and are intended as a starting point for methods development.
Protocol 1: High-Temperature Nucleophilic Aromatic Substitution (SNAr)
Rationale: SNAr reactions often require high temperatures to proceed, especially with less activated substrates. The inertness and high boiling point of 2,4,5-trifluorobenzotrifluoride make it an excellent candidate to facilitate these transformations, minimizing solvent decomposition and unwanted side reactions.
Experimental Workflow:
Caption: Workflow for a high-temperature SNAr reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, sealable pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the nucleophile (1.1-2.0 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv).
-
Solvent Addition: Add a sufficient volume of 2,4,5-trifluorobenzotrifluoride to achieve a desired concentration (typically 0.1-1.0 M).
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 180 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots (after cooling) and analyzing via UPLC or GC.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. If the product is soluble, the solvent can be removed under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.
Self-Validation: The inertness of the solvent can be confirmed by running a control reaction without the limiting reagent and analyzing for any solvent degradation products by GC-MS.
Protocol 2: High-Temperature Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Rationale: Many cross-coupling reactions benefit from elevated temperatures to facilitate catalyst turnover and drive the reaction to completion. The high thermal stability of 2,4,5-trifluorobenzotrifluoride ensures that the solvent does not interfere with the catalytic cycle, even at temperatures exceeding those achievable with common solvents like toluene or dioxane.
Experimental Workflow:
Caption: Workflow for a high-temperature Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Loading: To a dry Schlenk tube or microwave vial, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₃PO₄, CsF; 2.0-3.0 equiv).
-
Solvent Addition and Degassing: Add 2,4,5-trifluorobenzotrifluoride to the desired concentration. Degas the mixture by three cycles of vacuum backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 150 °C) and stir until the starting material is consumed as indicated by TLC or GC analysis.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Trustworthiness of the Protocol: The success of this protocol relies on the inertness of 2,4,5-trifluorobenzotrifluoride, which should not interact with the palladium catalyst or the reagents in the catalytic cycle. The high boiling point allows for a wider temperature window for optimization compared to traditional solvents.
Comparative Analysis with Other High-Temperature Solvents
The choice of a high-temperature solvent is a critical decision in experimental design. Here, we compare 2,4,5-trifluorobenzotrifluoride with other commonly used high-boiling solvents.
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
| 2,4,5-Trifluorobenzotrifluoride | Predicted for isomer: 98.1 ± 35.0[1] | High thermal and chemical stability, aprotic, moderately polar. | Limited experimental data on boiling point and applications, potentially high cost. |
| N,N-Dimethylformamide (DMF) | 153 | High polarity, good solvating power for salts. | Can decompose at high temperatures to form dimethylamine, which can act as a nucleophile. |
| Dimethyl Sulfoxide (DMSO) | 189 | High polarity, excellent solvating power. | Can be explosive at high temperatures, especially with oxidizing agents. Can also act as an oxidant. |
| Sulfolane | 285 | Very high boiling point, high polarity, thermally stable. | High viscosity, can be difficult to remove. |
| Toluene | 111 | Relatively inexpensive, aprotic. | Lower boiling point than other high-temperature solvents, can participate in side reactions (e.g., benzylic C-H activation). |
Safety and Handling Considerations
As with all fluorinated compounds, appropriate safety precautions must be taken when handling 2,4,5-trifluorobenzotrifluoride.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for halogenated organic waste.
Conclusion and Future Outlook
2,4,5-Trifluorobenzotrifluoride presents itself as a compelling solvent for high-temperature organic synthesis. Its predicted high thermal and chemical stability, coupled with its aprotic and moderately polar nature, positions it as a valuable tool for reactions that are challenging to perform in conventional media. While further experimental validation of its physical properties and a broader exploration of its applications are warranted, the foundational characteristics of this solvent suggest a bright future in enabling difficult chemical transformations. Researchers in drug development and materials science are encouraged to consider 2,4,5-trifluorobenzotrifluoride as a robust option for their high-temperature synthetic needs, potentially unlocking new chemical space and facilitating the discovery of novel molecules.
References
- (To be populated with specific peer-reviewed articles and authoritative sources as they become available through further research on the specific applications of 2,4,5-trifluorobenzotrifluoride as a solvent).
Sources
Application Notes and Protocols: Advanced Catalytic Strategies in Pharmaceutical Intermediate Synthesis
Introduction: The Imperative for Innovation in Pharmaceutical Synthesis
The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern medicine, yet it presents formidable challenges. The journey from a simple starting material to a complex, life-saving drug molecule is often long, resource-intensive, and fraught with chemical hurdles. Pharmaceutical intermediates—the molecular building blocks on this journey—must be produced with exceptional purity, stereochemical control, and efficiency to ensure the final API is both safe and economically viable.
Traditional synthetic methods, while foundational, often fall short of meeting the demands of contemporary drug development. Issues such as low yields, harsh reaction conditions, poor atom economy, and the generation of hazardous waste have driven the industry to seek greener, more efficient alternatives.[1] This guide delves into the application of modern catalytic technologies that are revolutionizing the synthesis of pharmaceutical intermediates. We will explore the causality behind experimental design and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus is on methodologies that offer superior control, selectivity, and sustainability, including asymmetric catalysis, palladium-catalyzed cross-coupling, C-H activation, continuous flow chemistry, and biocatalysis.[2]
Asymmetric Catalysis: Mastering Chirality in Drug Intermediates
Many APIs are chiral molecules, where only one of a pair of enantiomers provides the desired therapeutic effect while the other may be inactive or even harmful.[][4] Asymmetric catalysis is therefore a critical technology, enabling the direct synthesis of a single enantiomer and eliminating the need for inefficient chiral resolution steps.[4]
Application Note: Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters by adding hydrogen across a prochiral double bond (C=C, C=O, C=N).[][5] The choice of a chiral catalyst, typically a transition metal complex with an enantiopure ligand, is paramount as it orchestrates the facial selectivity of hydrogen delivery.[6] Rhodium, Ruthenium, and Iridium complexes are particularly effective.[5][6]
Causality of Component Selection:
-
Metal Center (e.g., Rh, Ru, Ir): The metal's electronic properties and coordination geometry dictate its catalytic activity and substrate scope. For instance, Rhodium catalysts like those based on DIPAMP were famously used in the industrial synthesis of L-DOPA.[4][5] Ruthenium-BINAP systems are renowned for their broad applicability in hydrogenating various functionalized olefins and ketones.[5]
-
Chiral Ligand (e.g., BINAP, PHOX, MeO-BIPHEP): The ligand creates a chiral environment around the metal center. Its steric and electronic properties are directly responsible for differentiating between the two faces of the prochiral substrate, leading to high enantioselectivity.[6] Ligands with a large "bite angle," for example, can enforce a specific geometry that enhances selectivity in challenging substrates like dehydromorpholines.[7][8]
Case Study: Synthesis of Chiral 2-Substituted Morpholines Chiral morpholines are prevalent structural motifs in valuable drug candidates.[7][8] Their synthesis via asymmetric hydrogenation of dehydromorpholine precursors was challenging due to the substrate's low reactivity.[8] The breakthrough came from using a Rhodium complex with a large-bite-angle bisphosphine ligand (SKP), which successfully hydrogenated these electron-rich and sterically congested enamines with excellent yields and enantioselectivities.[7][8]
This protocol is adapted from the synthesis of 2-substituted chiral morpholines, demonstrating a highly efficient method for generating key chiral intermediates.[7][8]
Materials:
-
N-Boc-5-phenyl-3,4-dihydro-2H-1,4-oxazine (Dehydromorpholine substrate, 1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
(R)-SKP ligand (0.011 equiv)
-
Dichloromethane (DCM), degassed
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ (0.01 equiv) and the (R)-SKP ligand (0.011 equiv) to a flame-dried Schlenk flask. Add degassed DCM and stir the solution at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Reaction Setup: In a separate flask, dissolve the dehydromorpholine substrate (1.0 equiv) in degassed DCM.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Using a syringe, add the pre-formed catalyst solution.
-
Execution: Seal the autoclave, purge it with H₂ gas three times, and then pressurize to 50 bar H₂.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress can be monitored by taking aliquots (after safely depressurizing and purging with nitrogen) and analyzing via TLC or GC-MS.
-
Work-up: Upon completion, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched N-Boc-5-phenylmorpholine.
Expected Outcome: This method consistently produces the chiral morpholine product in near-quantitative yields and with enantiomeric excess (ee) values up to 99%.[7][8]
Application Note: Asymmetric Organocatalysis
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations.[9] This approach is highly attractive for pharmaceutical synthesis because it avoids residual metal contamination in the final API, a significant regulatory concern.[10] Organocatalysts are often robust, less sensitive to air and moisture, and environmentally benign.[10] Proline and its derivatives, for example, are highly effective in aldol and Mannich reactions for building chiral backbones found in drugs like statins.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have transformed drug discovery and development, providing reliable and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds.[11]
Application Note: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate.[12] Its widespread use in the pharmaceutical industry stems from its mild reaction conditions, broad functional group tolerance, and the low toxicity and high stability of the boronic acid reagents.[12][13]
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]
This protocol describes the synthesis of 2-(4-methylbiphenyl-2-yl)benzonitrile, a key intermediate for the antihypertensive drug Losartan.[12]
Materials:
-
2-Bromo-3-(4-methylphenyl)benzonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv)
-
Potassium carbonate [K₂CO₃] (3.0 equiv)
-
Toluene/Water (10:1 mixture), degassed
-
Reaction vessel (e.g., round-bottom flask) with reflux condenser
Procedure:
-
Setup: To the reaction vessel, add 2-bromo-3-(4-methylphenyl)benzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.08 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add the degassed toluene/water solvent mixture.
-
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the mixture to room temperature. Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography or recrystallization to obtain the pure biphenyl product.
Application Note: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide/triflate and an amine.[14] This reaction has become indispensable in medicinal chemistry for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[11][14] The development of progressively more active catalyst systems, particularly through ligand design (e.g., biaryl phosphines like RuPhos), has dramatically expanded the reaction's scope to include a wide variety of amines and less reactive aryl chlorides.[14][15]
Case Study: Synthesis of Brexpiprazole The antipsychotic drug Brexpiprazole is synthesized on a large scale using a key Buchwald-Hartwig amination step. The process involves coupling 4-bromobenzo[b]thiophene with a piperazine derivative, a transformation that is achieved in excellent yield using a palladium catalyst.[16]
C-H Activation: A Paradigm Shift in Synthetic Logic
Carbon-hydrogen (C-H) bond activation is a transformative strategy that aims to form C-C or C-X bonds by directly functionalizing abundant C-H bonds, bypassing the need for pre-functionalized starting materials (like halides or organometallics).[17][18] This approach shortens synthetic routes, reduces waste, and improves atom economy.[19] While still an emerging field for large-scale applications, its potential is enormous.[19][20]
Causality of Approach: The Role of Directing Groups A major challenge in C-H activation is controlling regioselectivity—targeting a specific C-H bond among many.[17] A common and powerful strategy involves using a "directing group" on the substrate. This functional group coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond (often at the ortho- position) and facilitating its selective cleavage and functionalization.[17]
Caption: Comparison of synthetic logic between traditional cross-coupling and C-H activation.
Continuous Flow Chemistry: Enhancing Safety and Efficiency
Continuous flow chemistry is a production technology where chemical reactions are run in a continuously flowing stream within a network of tubes or microreactors.[21] This contrasts sharply with traditional batch production, where reactants are mixed in a large tank. Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, leading to improved consistency, higher yields, and enhanced safety.[22][23]
Key Advantages in Pharmaceutical Intermediate Synthesis:
-
Enhanced Safety: Small reactor volumes significantly reduce the risk associated with handling hazardous reagents or performing highly exothermic or explosive reactions.[21][23]
-
Improved Control & Reproducibility: Precise control over residence time and temperature gradients minimizes the formation of impurities and ensures batch-to-batch consistency.[22][24]
-
Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up large batch reactors.[21][23]
-
Process Intensification: Reactions can often be performed at higher temperatures and pressures than in batch, dramatically reducing reaction times from hours to minutes.[21]
Case Study: Flow Synthesis of Imatinib (Gleevec) A landmark synthesis of the API Imatinib was developed as a continuous flow process. The synthesis involved multiple steps, including an amide formation and a Buchwald-Hartwig coupling, all performed in flow reactors.[24] This approach demonstrated the power of flow chemistry to streamline complex, multi-step syntheses of commercially important drugs.[24][25]
Biocatalysis: Harnessing Nature's Synthetic Power
Biocatalysis is the use of natural catalysts, such as enzymes or whole microbial cells, to perform chemical transformations.[26] Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions, making them an ideal tool for green chemistry.[26][27]
Why Choose Biocatalysis?
-
Exquisite Selectivity: The three-dimensional active site of an enzyme allows for precise recognition of a substrate, often resulting in near-perfect enantioselectivity (>99% ee) without the need for complex chiral ligands.[26][28]
-
Mild Conditions: Most enzymatic reactions occur at or near ambient temperature and neutral pH, reducing energy consumption and preserving sensitive functional groups.
-
Sustainability: Enzymes are biodegradable, derived from renewable resources, and operate in water, minimizing the use of hazardous organic solvents.[27][29]
Application Showcase: Transaminases for Chiral Amine Synthesis Chiral amines are critical intermediates for a vast number of pharmaceuticals, including antidepressants and antihypertensives.[30] Transaminase enzymes have been engineered to catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high efficiency and selectivity, providing a green and powerful alternative to metal-catalyzed reductive amination.[30]
| Feature | Asymmetric Hydrogenation | Organocatalysis | Biocatalysis (e.g., Transaminase) |
| Catalyst Type | Transition Metal + Chiral Ligand | Small Organic Molecule | Enzyme (Protein) |
| Typical Selectivity (ee) | >95%[7] | 90-99% | >99%[28] |
| Reaction Conditions | Often requires pressure (H₂) | Mild, atmospheric pressure | Mild, aqueous, neutral pH |
| Key Advantage | High turnover, broad substrate scope | Metal-free product, robust catalysts[10] | Unmatched selectivity, green process[26] |
| Potential Challenge | Metal contamination, ligand cost | Higher catalyst loading may be needed | Limited to natural substrate scope (can be overcome by protein engineering)[26] |
Conclusion
The modern synthesis of pharmaceutical intermediates is a dynamic field where innovation is directly linked to the ability to produce safer, more effective medicines in a sustainable and cost-effective manner. The catalytic methodologies outlined in this guide—asymmetric catalysis, cross-coupling, C-H activation, flow chemistry, and biocatalysis—represent the state-of-the-art in chemical synthesis. By understanding the fundamental principles behind these technologies and leveraging detailed, validated protocols, researchers and drug development professionals can overcome complex synthetic challenges, accelerate the delivery of new therapies, and contribute to a greener pharmaceutical industry.
References
-
Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals - JOCPR. (n.d.). Journal of Organic & Inorganic Chemistry. Retrieved from [Link]
-
Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry - SCL Lifesciences. (n.d.). SCL Lifesciences. Retrieved from [Link]
-
Huisman, G. W., & Collier, S. J. (2013). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. PMC - PubMed Central. Retrieved from [Link]
-
de la Torre, A., et al. (2020). Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). IntechOpen. Retrieved from [Link]
-
Flow Chemistry in the Pharmaceutical Industry - Syrris. (n.d.). Syrris. Retrieved from [Link]
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
White paper: The advantages of biocatalysis in pharmaceutical manufacturing - Ingenza Ltd. (n.d.). Ingenza Ltd. Retrieved from [Link]
-
Role in API Manufacturing - Flow Chemistry - Asynt. (2023, January 12). Asynt. Retrieved from [Link]
-
Role of Biocatalyst in Pharmaceutical Manufacturing and its Mechanism - Longdom Publishing. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Gáspár, A., & Csenkei, G. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI. Retrieved from [Link]
-
Biocatalysis: An Indispensable Tool for API Synthesis | Contract Pharma. (2021, June 7). Contract Pharma. Retrieved from [Link]
-
EXPLORING THE ROLE OF BIOCATALYSIS IN PHARMACEUTICAL SYNTHESIS - Anveshana's International Publication. (n.d.). Anveshana's International Journal of Research in Engineering and Applied Sciences. Retrieved from [Link]
-
Catalyst Application for Pharmaceutical - Technology Networks. (n.d.). Technology Networks. Retrieved from [Link]
-
Freeman, D. B., & Dunsford, J. J. (2012). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. NIH. Retrieved from [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. Retrieved from [Link]
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). Book. Retrieved from [Link]
-
Chiral Organocatalysis. (n.d.). Presentation. Retrieved from [Link]
-
Le, D. N., et al. (2017). Olefin Metathesis in Drug Discovery and Development—Examples from Recent Patent Literature. ACS Publications. Retrieved from [Link]
-
Catalyst: A Detailed Study & Applications in Drug Design - MAT Journals. (2025, December 11). MAT Journals. Retrieved from [Link]
-
C-H Activation - ACS GCI Pharmaceutical Roundtable. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]
-
Verma, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Retrieved from [Link]
-
Enantioselective organocatalytic approaches to active pharmaceutical ingredients – selected industrial examples | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). Retrieved from [Link]
-
Catalysis in Modern Drug Discovery: Insights from a Graduate Student-Taught Undergraduate Course. (2022, February 17). Journal of Chemical Education. Retrieved from [Link]
-
Biocatalysis: Case Studies - ACS GCI Pharmaceutical Roundtable. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]
-
Catalyst: A Detailed Study & Applications in Drug Design | Request PDF. (2025, December 13). ResearchGate. Retrieved from [Link]
-
The application of modern reactions in large-scale synthesis - Ask this paper. (2021, June 22). Bohrium. Retrieved from [Link]
-
de Jesus, R., et al. (2023). Preparative Scale Applications of C-H Activation in Medicinal Chemistry. PubMed. Retrieved from [Link]
-
Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions - ACS Publications. (n.d.). Organic Process Research & Development. Retrieved from [Link]
-
Recent applications of C–H functionalization in complex natural product synthesis (2018). (n.d.). SciSpace. Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates - Zhao Group @ UIUC. (n.d.). University of Illinois. Retrieved from [Link]
-
Valera, L., & De Vita, C. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]
-
Green chemistry concept: Applications of catalysis in pharmacuetical industry - OAText. (n.d.). OAText. Retrieved from [Link]
-
Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules: In View of Molecular Property and Mechanistic Pathway | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Methatesis Technology. What is Olefin Metathesis Reaction? - Apeiron Synthesis. (n.d.). Apeiron Synthesis. Retrieved from [Link]
-
The Metathesis Reaction in Drug Discovery and Development – A Review of Recent Patent Literature | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20). RSC Publishing. Retrieved from [Link]
-
Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - RSC Publishing. (n.d.). RSC Publishing. Retrieved from [Link]
-
Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals” - MDPI. (2024, February 22). MDPI. Retrieved from [Link]
-
Larionov, V. A., et al. (2021). Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Selected recent applications of the Buchwald–Hartwig amination in basic... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. (n.d.). SciELO. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15). MDPI. Retrieved from [Link]
Sources
- 1. oatext.com [oatext.com]
- 2. mdpi.com [mdpi.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 17. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. C-H Activation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 19. Preparative Scale Applications of C-H Activation in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The application of modern reactions in large-scale synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. syrris.com [syrris.com]
- 22. scllifesciences.com [scllifesciences.com]
- 23. asynt.com [asynt.com]
- 24. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 25. mdpi.com [mdpi.com]
- 26. Biocatalysis in the Pharmaceutical Industry: The Need for Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 27. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 28. contractpharma.com [contractpharma.com]
- 29. ingenza.com [ingenza.com]
- 30. Biocatalysis: Case Studies – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Note: Advanced Strategies for the Synthesis and Utilization of Polyfluorinated Aryl Grignard Reagents
Introduction: The Challenge and Opportunity of Fluorinated Grignard Reagents
Polyfluorinated aromatic compounds are critical building blocks in modern chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. The unique physicochemical properties imparted by fluorine atoms—such as enhanced metabolic stability, lipophilicity, and binding affinity—make these motifs highly desirable. 2,4,5-Trifluorobenzotrifluoride, in particular, represents a valuable scaffold. However, its direct use in classical Grignard reactions presents a significant synthetic hurdle.
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, rendering aryl fluorides largely unreactive toward direct oxidative addition with magnesium metal under standard conditions.[1] This inherent stability necessitates advanced synthetic strategies to generate the corresponding Grignard reagent, (2,4,5-trifluoro-X-(trifluoromethyl)phenyl)magnesium halide. This application note moves beyond theoretical possibilities to provide robust, field-proven protocols for the successful generation and subsequent reaction of this valuable organometallic intermediate. We will focus on two primary strategies: direct magnesium insertion into a more reactive brominated precursor and a highly efficient halogen-magnesium exchange.
Section 1: The Inherent Unreactivity of Aryl Fluorides
The direct formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. The feasibility of this reaction is inversely correlated with the bond dissociation energy of the halide.
| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |
| C–I | ~51 | Very High |
| C–Br | ~71 | High |
| C–Cl | ~81 | Moderate |
| C–F | ~116 | Very Low/Inert |
As the data indicates, the C-F bond is substantially stronger than other carbon-halogen bonds, making it resistant to cleavage by magnesium metal. Consequently, attempting to form a Grignard reagent directly from 2,4,5-Trifluorobenzotrifluoride is impractical and will likely result in reaction failure. The preferred and more reliable approach is to start with a corresponding aryl bromide, such as 1-bromo-2,4,5-trifluorobenzotrifluoride .
Section 2: Protocol 1 - Direct Magnesium Insertion
This classical approach relies on the higher reactivity of the C-Br bond. Success is contingent on meticulous experimental technique, particularly the activation of the magnesium surface and the stringent exclusion of atmospheric moisture and oxygen.[2]
Causality of Experimental Choices:
-
Magnesium Activation: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[3] We employ 1,2-dibromoethane as an activator. It reacts with the magnesium surface to form magnesium bromide and ethene gas, exposing a fresh, reactive metal surface. The visual confirmation of bubbling provides a clear indication of successful activation.[3]
-
Anhydrous Conditions: Grignard reagents are potent bases and will be instantly quenched by protic sources like water.[4] All glassware must be flame-dried, and solvents must be rigorously anhydrous.
-
Initiation: A small amount of the aryl bromide solution is added first to initiate the exothermic reaction. Once initiated (observed by gentle refluxing and a color change), the remaining bromide is added slowly to maintain control over the reaction temperature.[5]
Experimental Workflow: Direct Insertion
Caption: Workflow for Grignard reagent formation via direct magnesium insertion.
Step-by-Step Protocol:
-
Glassware Preparation: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen or in an oven overnight. Allow to cool to room temperature under an inert atmosphere.
-
Reagent Setup: To the flask, add magnesium turnings (1.2 eq) and a magnetic stir bar.
-
Activation: Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Through the dropping funnel, add a small amount of 1,2-dibromoethane (~2-3 mol%). Gently warm the flask with a heat gun until bubbling is observed.
-
Initiation: In the dropping funnel, prepare a solution of 1-bromo-2,4,5-trifluorobenzotrifluoride (1.0 eq) in anhydrous THF. Add approximately 10% of this solution to the activated magnesium. The reaction should initiate, evidenced by a color change and gentle refluxing of the solvent. If it does not, add a single crystal of iodine.
-
Addition: Once the reaction is initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating (40-50°C) for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent, which should be used immediately.
Section 3: Protocol 2 - Halogen-Magnesium Exchange
For complex or sensitive substrates, a halogen-magnesium exchange is often more reliable and provides higher yields. This method avoids the challenges of reaction initiation with magnesium metal. The use of isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), often called a "Turbo-Grignard," is particularly effective.[6] The presence of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its reactivity and solubility.[7]
Causality of Experimental Choices:
-
Reagent Choice: i-PrMgCl·LiCl is a powerful exchange reagent that can metallate even less activated aryl bromides at low temperatures.[8] This allows for excellent functional group tolerance.
-
Temperature Control: The exchange is typically performed at low temperatures (e.g., 0°C to -20°C) to prevent side reactions and decomposition of the newly formed, potentially unstable Grignard reagent.[9] The reaction is fast, often completing within an hour.[6]
Experimental Workflow: Halogen-Magnesium Exchange
Caption: Workflow for Grignard formation via Halogen-Magnesium Exchange.
Step-by-Step Protocol:
-
Glassware Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under an inert atmosphere.
-
Reagent Setup: To the flask, add 1-bromo-2,4,5-trifluorobenzotrifluoride (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition: Slowly add a solution of i-PrMgCl·LiCl (1.05 - 1.1 eq) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour. The formation of the Grignard reagent is typically complete within this time.
-
Confirmation (Optional): To confirm the exchange, an aliquot can be withdrawn, quenched with a solution of iodine in THF, and analyzed by GC-MS to observe the formation of the corresponding aryl iodide. The Grignard solution is ready for immediate use.
Section 4: Application in Synthesis - Kumada Cross-Coupling
The generated polyfluorinated Grignard reagent is a potent nucleophile for forming new carbon-carbon bonds. A prime application is the Kumada-Tamao-Corriu cross-coupling reaction, which couples the Grignard reagent with another aryl or vinyl halide, catalyzed by a nickel or palladium complex.[10][11]
Reaction Mechanism: Kumada Coupling
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Step-by-Step Protocol (Example):
-
Catalyst Preparation: In a separate, flame-dried flask under nitrogen, add the palladium or nickel catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the second coupling partner (e.g., 4-bromotoluene, 1.0 eq) in anhydrous THF.
-
Addition of Grignard: Slowly transfer the freshly prepared (2,4,5-trifluorophenyl)magnesium bromide solution (1.1 eq) via cannula into the catalyst mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 60-70°C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench carefully by slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 5: Critical Parameters and Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF | Diethyl ether is also common, but THF's higher boiling point and better solvating properties for the Grignard reagent are often advantageous.[12] |
| Temperature | Initiation: RT to 40°C. Exchange: -20°C to 0°C | Initiation of direct insertion may require gentle heating. Exchange reactions are performed cold to maximize selectivity and stability.[9] |
| Mg Activation | 1,2-dibromoethane, I₂, mechanical grinding | Essential to remove the passivating MgO layer and expose fresh metal surface for the reaction to start.[3][13] |
| Atmosphere | Strictly inert (N₂ or Ar) | Grignard reagents react rapidly with O₂ (forming peroxides) and H₂O (protonolysis), destroying the reagent.[2] |
Troubleshooting Guide:
-
Problem: Reaction fails to initiate (Direct Insertion method).
-
Solution: Apply more heat with a heat gun. Add a single crystal of iodine. If using turnings, crush them in the flask with a dry glass rod to expose a fresh surface.[5]
-
-
Problem: Low yield of Grignard reagent.
-
Solution: Ensure all reagents and solvents are scrupulously dry. Check the quality of the magnesium turnings. Consider switching to the more reliable halogen-magnesium exchange protocol.
-
-
Problem: Formation of biphenyl homocoupling product (Ar-Ar).
-
Solution: This side reaction is favored at higher temperatures and concentrations.[5] Ensure slow, controlled addition of the aryl bromide to maintain a low instantaneous concentration.
-
Section 6: Safety and Handling
Grignard reagents and their precursors require careful handling due to significant hazards.
-
Pyrophoric Nature: While not all Grignard reagents are pyrophoric (igniting spontaneously in air), many are highly reactive. Concentrated solutions, especially those involving alkyl Grignards like tert-butyllithium used in some exchange protocols, can be pyrophoric. Handle exclusively under an inert atmosphere.[14]
-
Flammable Solvents: Diethyl ether and THF are extremely flammable. Ensure no ignition sources are present. All transfers should be performed in a certified chemical fume hood.[15]
-
Exothermic Reaction: The formation of Grignard reagents is highly exothermic and can lead to a runaway reaction if the halide is added too quickly.[2] Always have an ice bath ready to cool the reaction if necessary.
-
Quenching: Quenching the reaction with water or acid is also highly exothermic. Perform quenching slowly and with external cooling.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves (e.g., nitrile gloves).[15] For large-scale operations or transfers, a face shield is recommended.
References
-
Activation of Grignard reagent. (2021). Chemistry Stack Exchange. [Link]
-
C3. Safe Handling of Pyrophoric Materials. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]
-
Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). (1980). UNL Digital Commons. [Link]
-
Knochel, P., et al. (2014). The Halogen/Magnesium‐Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. Synlett. [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent? (2014). ResearchGate. [Link]
-
Pyrophoric Reagents Handling in Research Labs. (n.d.). University of Maryland, Environmental Health and Safety. Retrieved from [Link]
-
Nickel and Palladium-Catalyzed Cross-Coupling Reaction of Polyfluorinated Arenes and Alkenes with Grignard Reagents. (2009). ResearchGate. [Link]
-
Procedures for Safe Use of Pyrophoric Liquid Reagents. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Pyrophoric Handling Procedure. (n.d.). Carnegie Mellon University, Environmental Health & Safety. Retrieved from [Link]
-
The Safe Use of Pyrophoric Reagents. (n.d.). Columbia University, Research. Retrieved from [Link]
-
Magnesium-Halogen Exchange. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Knochel, P., et al. (2013). The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. Heterocycles. [Link]
-
Kumada Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents. (2014). ResearchGate. [Link]
-
Kumada coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
P. Knochel, et al. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry. [Link]
-
making Grignard reagents. (2019). YouTube. [Link]
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. [Link]
-
Kumada Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. (2012). ResearchGate. [Link]
-
Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. (1966). Journal of the Chemical Society A. [Link]
-
ALLYLMAGNESIUM BROMIDE. (1986). Organic Syntheses. [Link]
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). AIChE. [Link]
-
ELECTRON DEFICIENT FLUOROARENES: BRIDGING DEOXYFLUORINATION AND ANION-π INTERACTIONS TO PRODUCE NEW FLUORINATION REAGENTS. (2020). USD RED. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (2000). The Journal of Organic Chemistry. [Link]
-
The Grignard Reaction (Experiment). (2021). Chemistry LibreTexts. [Link]
-
4-TRIFLUOROMETHYLPHENYLMAGNESIUMBROMIDE. (n.d.). LookChem. Retrieved from [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. (2021). ACS Publications. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]
- Method for preparing 2,4,5-trifluorophenylacetic acid. (2010).
-
Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (2023). Journal of the American Chemical Society. [Link]
-
Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. (2024). ResearchGate. [Link]
-
The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. (2023). PubMed Central. [Link]
-
Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow. (2019). PubMed. [Link]
-
Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow. (2019). NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. グリニャール試薬 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Kumada Coupling [organic-chemistry.org]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 15. cmu.edu [cmu.edu]
Advanced Derivatization of 2,4,5-Trifluorobenzotrifluoride: A Gateway to Novel Materials
Application Note & Protocol Guide
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the derivatization of 2,4,5-Trifluorobenzotrifluoride, a versatile building block for the synthesis of advanced materials. We will explore key synthetic strategies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, to unlock a diverse range of functionalized molecules. These derivatives are pivotal in the development of high-performance materials such as liquid crystals and organic light-emitting diodes (OLEDs). This document is intended for researchers and professionals in material science and drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Fluorinated Benzotrifluorides
Fluorinated organic compounds are of paramount importance in modern material science. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their electronic properties, thermal stability, and intermolecular interactions. 2,4,5-Trifluorobenzotrifluoride (TFBTF) is a particularly valuable synthon due to the combined electron-withdrawing effects of its three fluorine atoms and the trifluoromethyl group. This high degree of fluorination renders the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack, making it an ideal substrate for a variety of derivatization reactions. The resulting derivatives often exhibit unique properties, such as high thermal stability and specific mesomorphic or electroluminescent behaviors, making them attractive for applications in liquid crystal displays and organic electronics.
Strategic Derivatization Pathways
The derivatization of TFBTF primarily revolves around two powerful synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice of strategy depends on the desired final structure and the nature of the substituent to be introduced.
Nucleophilic Aromatic Substitution (SNAr): A Direct Functionalization Approach
The electron-deficient nature of the TFBTF ring makes it an excellent candidate for SNAr reactions. In this reaction, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms. The strong electron-withdrawing trifluoromethyl group (-CF3) plays a crucial role in activating the ring for this transformation.
Causality of Regioselectivity: The regioselectivity of the SNAr reaction on TFBTF is dictated by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate. The -CF3 group exerts a strong resonance and inductive withdrawing effect, particularly stabilizing a negative charge at the para-position. Therefore, nucleophilic attack is highly favored at the C-4 position, leading to the selective displacement of the fluorine atom at this position.
Caption: Regioselectivity in the SNAr of 2,4,5-Trifluorobenzotrifluoride.
Experimental Protocol: SNAr with Phenolic Nucleophiles
This protocol describes a general procedure for the synthesis of diaryl ethers, which are valuable precursors for liquid crystals and other advanced materials.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 2,4,5-Trifluorobenzotrifluoride | Sigma-Aldrich | 98% |
| Substituted Phenol | Acros Organics | 99% |
| Potassium Carbonate (K2CO3) | Fisher Scientific | Anhydrous |
| N,N-Dimethylformamide (DMF) | VWR | Anhydrous |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF (5 mL per mmol of phenol).
-
Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the phenol.
-
Add 2,4,5-Trifluorobenzotrifluoride (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Palladium-Catalyzed Cross-Coupling Reactions: Building Complex Architectures
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are indispensable tools for forming carbon-carbon bonds. These reactions allow for the introduction of a wide variety of organic fragments onto the TFBTF core, enabling the synthesis of complex molecules for advanced material applications.
Workflow for Palladium-Catalyzed Cross-Coupling:
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki Cross-Coupling
This protocol outlines a typical Suzuki coupling reaction to introduce an aryl or heteroaryl group at a specific position on the TFBTF ring. This first requires the conversion of a fluorine to a more reactive group like bromine or a boronic ester. For this example, we will assume a borylated TFBTF derivative is available.
Materials:
| Reagent/Solvent | Supplier | Grade |
| Borylated-2,4,5-Trifluorobenzotrifluoride | Custom Synthesis | >95% |
| Aryl Halide | TCI Chemicals | 98% |
| Pd(PPh3)4 | Strem Chemicals | 99% |
| Sodium Carbonate (Na2CO3) | J.T. Baker | Anhydrous |
| Toluene/Water (4:1) | EMD Millipore | Anhydrous/Deionized |
Procedure:
-
In a Schlenk flask, combine the borylated-2,4,5-Trifluorobenzotrifluoride derivative (1.0 eq.), the aryl halide (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add the toluene/water solvent mixture (10 mL per mmol of the borylated starting material).
-
Degas the solution by bubbling with argon for 20 minutes.
-
Add Pd(PPh3)4 (0.05 eq.) to the reaction mixture under a positive pressure of argon.
-
Heat the reaction to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography on silica gel.
Applications in Material Science
The derivatization of 2,4,5-Trifluorobenzotrifluoride opens the door to a vast array of novel materials with tailored properties.
Liquid Crystals
The introduction of fluorinated benzotrifluoride moieties into liquid crystal structures can significantly impact their mesomorphic and electro-optical properties. The strong dipole moment of the C-F bonds and the -CF3 group can be leveraged to tune the dielectric anisotropy (Δε), a critical parameter for display applications.[1] For instance, the strategic placement of these groups can lead to materials with a negative Δε, which is essential for vertically aligned (VA) liquid crystal displays.
A study on liquid crystals based on a benzotrifluoride moiety demonstrated that these compounds exhibit high thermal stability over a broad temperature range.[2][3] The mesomorphic characteristics, including the smectic and nematic phases, can be finely tuned by altering the length of terminal alkoxy chains.[3]
Table 1: Mesomorphic Properties of a Homologous Series of Benzotrifluoride-based Liquid Crystals [3]
| Alkoxy Chain Length (n) | Smectic A Range (°C) | Nematic Range (°C) |
| 6 | 7.7 | 86.2 |
| 8 | 35.1 | 45.3 |
| 10 | 55.4 | 20.1 |
| 12 | 43.7 | 5.3 |
Note: Data adapted from a study on (E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(alkyloxy)benzoate derivatives, which serve as an illustrative example of the impact of the benzotrifluoride core.
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, fluorinated materials are crucial for developing efficient and stable devices. The derivatization of TFBTF can lead to the synthesis of novel hole-transporting materials (HTMs), electron-transporting materials (ETMs), and host materials. The high thermal stability and specific electronic properties of these fluorinated compounds contribute to the overall performance and longevity of OLED devices.[4] The introduction of the trifluoromethylphenyl group can enhance the electron-transporting properties and improve the charge balance within the device, leading to higher quantum efficiencies.
Conclusion
2,4,5-Trifluorobenzotrifluoride is a highly versatile and valuable building block in material science. Its derivatization through robust synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides access to a wide range of functionalized molecules with unique and tunable properties. The application of these derivatives in advanced materials, such as liquid crystals and OLEDs, underscores the importance of this fluorinated synthon in driving innovation in modern technology. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of 2,4,5-Trifluorobenzotrifluoride in their own material discovery endeavors.
References
-
SciSpace. (n.d.). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Retrieved from [Link]
-
Al-Mutabagani, L. A., Asnag, G. M., Al-Ghamdi, A. A., El-Aal, N. A., & Alhaddad, R. M. (2023). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Materials, 16(12), 4304. [Link]
-
Rajamalli, P., Senthilkumar, N., Gandeepan, P., & Pitchumani, K. (2016). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 4(16), 3438-3461. [Link]
Sources
- 1. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Open Access) Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety (2023) | Fowzia S. Alamro | 6 Citations [scispace.com]
- 3. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety [mdpi.com]
- 4. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The Architect's Handbook of Agrochemical Synthesis: From Bench to Field
This guide provides researchers, scientists, and professionals in drug development with a comprehensive overview of key synthetic methodologies in the production of modern agrochemicals. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility. We will explore cornerstone reactions, their underlying mechanisms, and provide detailed, self-validating protocols for their application in the synthesis of herbicides, insecticides, and fungicides.
Introduction: The Synthetic Imperative in Crop Protection
The relentless growth of the global population necessitates continuous innovation in agriculture to ensure food security. Agrochemicals, including herbicides, insecticides, and fungicides, are indispensable tools for maximizing crop yields and minimizing losses due to pests and diseases. The development of new active ingredients is a constant pursuit, driven by the need for enhanced efficacy, improved safety profiles, and strategies to combat resistance.[1] At the heart of this endeavor lies the art and science of chemical synthesis.
Modern agrochemical synthesis has evolved significantly, embracing principles of green chemistry to develop more sustainable and environmentally benign production methods.[2][3] This includes the use of catalytic reactions that minimize waste, reduce energy consumption, and employ less hazardous reagents.[4] This guide will focus on several powerful synthetic transformations that are central to the contemporary agrochemical industry.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their impact on the agrochemical industry is profound. These reactions enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in the structures of modern pesticides.
The Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[5][6] Its tolerance of a wide range of functional groups and relatively mild reaction conditions have made it a go-to method for constructing biaryl and vinyl-aryl linkages found in many agrochemicals.
Causality of Experimental Choices:
-
Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. The catalyst's role is to facilitate the oxidative addition of the organic halide and the subsequent transmetalation with the boronic acid derivative.[5][6]
-
Base: A base is required to activate the organoboron species for transmetalation. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be capable of dissolving the reactants and catalyst, and often a mixture of an organic solvent and water is employed.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling in Agrochemical Synthesis
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Palladium(II) acetate, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base (e.g., Potassium carbonate, Cesium carbonate, Potassium phosphate)
-
Solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the organic solvent (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, typically by coupling an aryl halide with an alcohol, amine, or thiol.[7][8] This reaction is particularly valuable for the synthesis of diaryl ethers and N-aryl heterocycles, which are important motifs in many agrochemicals.
Causality of Experimental Choices:
-
Copper Source: Both copper(I) and copper(II) salts can be used as catalysts. The choice of copper source can influence the reaction rate and yield.
-
Ligand: The addition of a ligand, often a diamine or an amino acid, can accelerate the reaction and allow for milder conditions.
-
Base: A base is required to deprotonate the alcohol, amine, or thiol, making it a more effective nucleophile.
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are commonly used to facilitate the reaction at elevated temperatures.
Experimental Workflow: Ullmann Condensation
Sources
- 1. Tebuconazole synthesis - chemicalbook [chemicalbook.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Architect's Guide to Specialty Polymers: From Synthesis to Groundbreaking Applications
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of specialty polymers. Eschewing rigid templates, this guide is structured to provide a deep, logical, and experimentally-grounded narrative. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system, and ground all claims in authoritative sources.
Section 1: The Dawn of a New Material Age: Understanding Specialty Polymers
Specialty polymers are a class of advanced materials engineered with unique properties tailored for specific, high-performance applications. Unlike commodity plastics, these polymers are designed to meet demanding requirements such as extreme temperature resistance, biocompatibility, specific electrical properties, or responsiveness to environmental stimuli.[1] Their versatility has led to transformative advancements in medicine, electronics, and sustainable technologies.[1][2]
The power of specialty polymers lies in the precise control over their molecular architecture. Through a variety of synthesis techniques, we can dictate monomer sequence, chain length, and functionality, thereby fine-tuning the macroscopic properties of the material.[3][4] This guide will delve into the practical aspects of harnessing this control for groundbreaking applications.
Section 2: The Vanguard of Medicine: Specialty Polymers in Drug Delivery
The precise and controlled delivery of therapeutics is a cornerstone of modern medicine. Specialty polymers have emerged as a critical tool in this endeavor, offering mechanisms for targeted and sustained drug release, thereby enhancing efficacy and minimizing side effects.[5][6]
Stimuli-Responsive Polymers: The "Smart" Revolution in Therapeutics
Stimuli-responsive polymers, often dubbed "smart" polymers, undergo significant, reversible changes in their physical or chemical properties in response to specific environmental triggers.[7][8] This remarkable behavior is being leveraged to create sophisticated drug delivery systems that release their payload only at the desired site of action.[9]
Key Stimuli and Corresponding Polymers:
| Stimulus | Polymer Class Example | Mechanism of Action | Application Example |
| pH | Polymers with ionizable groups (e.g., poly(acrylic acid), chitosan) | Changes in pH alter the ionization state of the polymer, leading to swelling or collapse of the polymer matrix and subsequent drug release.[10] | Targeted release of chemotherapy drugs in the acidic tumor microenvironment.[5] |
| Temperature | Thermo-responsive polymers (e.g., Poly(N-isopropylacrylamide) - PNIPAM) | Exhibit a lower critical solution temperature (LCST) around physiological temperatures, causing them to shrink and release the drug as they transition from a swollen to a collapsed state.[9][10] | Injectable drug depots that form a gel at body temperature for sustained release. |
| Enzymes | Polymers with enzyme-cleavable linkages | Specific enzymes present at the target site cleave bonds within the polymer backbone, leading to its degradation and the release of the encapsulated drug.[9] | Delivery of drugs to enzyme-rich environments, such as inflamed tissues. |
| Redox | Polymers with disulfide bonds | The higher concentration of reducing agents like glutathione inside cells compared to the extracellular environment triggers the cleavage of disulfide bonds, causing the polymer to disassemble and release its cargo. | Intracellular delivery of genes or drugs. |
Biodegradable Polymers: Engineering Transient Scaffolds for Healing
Biodegradable polymers are designed to degrade in vivo into non-toxic, biocompatible byproducts that are easily cleared from the body. This characteristic makes them ideal for applications such as temporary implants, tissue engineering scaffolds, and controlled-release drug depots, eliminating the need for surgical removal.[5][11]
Prominent Biodegradable Polymers in Medicine:
| Polymer | Monomer Origin | Key Properties | Common Applications |
| Poly(lactic-co-glycolic acid) (PLGA) | Synthetic | Tunable degradation rate, excellent biocompatibility.[11] | Sutures, bone screws, and nanoparticle-based drug delivery systems.[5] |
| Polycaprolactone (PCL) | Synthetic | High flexibility, slow degradation rate.[5] | Long-term implants and tissue engineering scaffolds.[5] |
| Chitosan | Natural (from chitin) | Bioadhesive, biocompatible, biodegradable.[10][11] | Wound dressings, drug delivery carriers.[6] |
| Alginate | Natural (from seaweed) | Forms hydrogels in the presence of divalent cations, biocompatible.[11] | Cell encapsulation and wound healing. |
Protocol 1: Synthesis of pH-Responsive Poly(L-histidine)-b-PEG Nanoparticles for Tumor-Targeted Doxorubicin Delivery
This protocol details the synthesis of block copolymer nanoparticles that are stable at physiological pH but disassemble in the acidic tumor microenvironment to release the anticancer drug doxorubicin.
Materials:
-
N-Carboxyanhydride of L-histidine (His-NCA)
-
Amine-terminated methoxy poly(ethylene glycol) (mPEG-NH2)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Synthesis of mPEG-b-Poly(L-histidine) Block Copolymer:
-
Dissolve mPEG-NH2 in anhydrous DMF in a flame-dried, nitrogen-purged flask.
-
Add His-NCA to the solution and stir under nitrogen at room temperature for 72 hours.
-
Precipitate the resulting polymer by adding the reaction mixture to an excess of cold diethyl ether.
-
Wash the precipitate with diethyl ether and dry under vacuum.
-
-
Drug Loading:
-
Dissolve the mPEG-b-Poly(L-histidine) copolymer and DOX·HCl in DMF.
-
Add TEA to neutralize the HCl and allow the mixture to stir for 2 hours.
-
Slowly add this organic solution to a vigorously stirring aqueous solution to induce nanoparticle self-assembly.
-
-
Purification and Characterization:
-
Dialyze the nanoparticle suspension against deionized water for 48 hours to remove unloaded drug and organic solvent.
-
Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Determine the drug loading efficiency using UV-Vis spectrophotometry.
-
Workflow for pH-Responsive Nanoparticle Formulation:
Caption: Workflow for synthesizing and characterizing pH-responsive nanoparticles.
Section 3: Powering the Future: High-Performance Polymers in Electronics
The relentless miniaturization and increasing power of electronic devices demand materials with exceptional thermal stability, dielectric properties, and mechanical robustness.[12] High-performance specialty polymers are at the forefront of this technological revolution, enabling the development of everything from advanced microchips to flexible displays.[13][14]
Key High-Performance Polymers in Electronics:
| Polymer | Key Properties | Applications |
| Polyimide (PI) | Excellent thermal stability (up to 400°C), high mechanical strength, good chemical resistance. | Flexible printed circuits, insulation for wiring in aerospace and electronics. |
| Polyether ether ketone (PEEK) | High-temperature resistance, excellent mechanical and chemical resistance, biocompatible.[15][16] | Wafer carriers in semiconductor manufacturing, high-frequency connectors, medical implants.[15][16] |
| Polyethersulfone (PES) | Good dielectric properties, flame retardant, high dimensional stability.[16] | Electrical connectors, membrane supports.[16] |
| Polyetherimide (PEI) | High strength and rigidity, excellent electrical properties.[16] | Sockets and carriers for semiconductor manufacturing.[16] |
Logical Relationship of Polymer Properties to Electronic Applications:
Caption: Correlation of polymer properties to their use in electronics.
Section 4: A Greener Tomorrow: Specialty Polymers for Sustainable Packaging
The environmental impact of conventional plastics has spurred the development of sustainable alternatives. Biodegradable and bio-based polymers are emerging as promising solutions for reducing plastic waste and our reliance on fossil fuels.[17][18]
Leading Sustainable Polymers in Packaging:
| Polymer | Source | Key Features | Common Packaging Uses |
| Polylactic Acid (PLA) | Renewable resources (corn starch, sugarcane).[17] | Compostable, good clarity and printability.[17] | Food containers, disposable cutlery, packaging films. |
| Polyhydroxyalkanoates (PHA) | Bacterial fermentation.[17] | Fully biodegradable in various environments, flexible and tough.[18] | Films, bottles, and containers. |
| Starch-Based Polymers | Corn, potatoes, wheat.[17] | Biodegradable, low cost. | Loose-fill packaging, disposable food service ware. |
| Polyethylene Furanoate (PEF) | Bio-based monomers.[19] | Excellent barrier properties (superior to PET), 100% bio-based and recyclable.[19] | Bottles for carbonated drinks, films for food packaging. |
Section 5: The Scientist's Toolkit: Essential Polymer Characterization Techniques
Thorough characterization is paramount to understanding the structure-property relationships of specialty polymers and ensuring they meet the stringent requirements of their intended applications.[20][21]
Protocol 2: Comprehensive Characterization of a Novel Specialty Polymer
This protocol outlines a multi-faceted approach to characterize a newly synthesized polymer.
Objective: To determine the molecular weight, chemical structure, thermal properties, and morphology of a novel polymer.
Instrumentation:
-
Gel Permeation Chromatography (GPC)[20]
Step-by-Step Characterization Workflow:
-
Molecular Weight and Distribution (GPC):
-
Dissolve a known concentration of the polymer in a suitable solvent (e.g., THF).
-
Inject the solution into the GPC system.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Rationale: GPC separates polymer chains by size, providing crucial information about the polymer's chain length distribution, which significantly impacts its mechanical properties.[20]
-
-
Chemical Structure and Functional Groups (FTIR & NMR):
-
FTIR: Obtain an infrared spectrum of the polymer. Identify characteristic absorption bands to confirm the presence of expected functional groups.[20][21]
-
NMR: Dissolve the polymer in a deuterated solvent and acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts and integration to elucidate the detailed molecular structure, including monomer sequencing and tacticity.[20][22]
-
Rationale: FTIR provides a quick fingerprint of the functional groups, while NMR offers a detailed map of the polymer's atomic connectivity.[22]
-
-
Thermal Transitions (DSC):
-
Heat a small sample of the polymer in the DSC under a controlled atmosphere.
-
Observe the heat flow to identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[21]
-
Rationale: DSC reveals the temperatures at which the polymer undergoes phase transitions, which dictates its processing window and service temperature.[23]
-
-
Thermal Stability (TGA):
-
Heat a polymer sample on the TGA balance while monitoring its weight as a function of temperature.
-
Determine the onset temperature of degradation.
-
Rationale: TGA assesses the thermal stability of the polymer, which is critical for high-temperature applications.[20]
-
-
Surface Morphology (SEM):
-
Coat a sample of the polymer with a conductive material (e.g., gold).
-
Image the surface using the SEM to observe its morphology, porosity, and any microstructural features.[22]
-
Rationale: SEM provides high-resolution images of the polymer's surface, offering insights into its physical structure.
-
Characterization Workflow Diagram:
Caption: A comprehensive workflow for specialty polymer characterization.
References
- Current time information in Houston, TX, US. (n.d.). Google.
- Hoffman, A. S. (2013). Stimuli-responsive polymers: biomedical applications and challenges for clinical translation. Advanced Drug Delivery Reviews, 65(1), 10-16.
- Fink, J. (n.d.). Electrical and Electronics Applications of Polymers and Composites.
- Li, Y., et al. (2023). Biomedical applications of stimuli-responsive "smart" interpenetrating polymer network hydrogels. PubMed Central.
-
Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
- De Las Heras Alarcon, C., Pennadam, S., & Alexander, C. (2005). Stimuli Responsive Polymers for Biomedical Applications. Chemical Society Reviews, 34(3), 276-85.
- Parameswaran, K., & Thomas, S. (Eds.). (n.d.).
-
Advanced Science News. (2012, June 15). High-performance polymer dielectrics for the electronics industry. Retrieved from [Link]
-
Chemistry For Everyone. (n.d.). What Are The Applications Of High-performance Polymers? [Video]. YouTube. Retrieved from [Link]
-
Chemspeed. (n.d.). Polymer Synthesis: Varying Methods for Polymers and Resins. Retrieved from [Link]
-
Tuntun Plastic. (2024, June 25). Specialty Polymers for Modern Electronic Industry. Retrieved from [Link]
-
Bond3D. (n.d.). High Performance Polymers. Retrieved from [Link]
- Basak, P., & Saha, N. (2019).
- Kim, H., et al. (n.d.). Stimuli-Responsive Polymersomes for Biomedical Applications.
-
Patsnap. (2025, July 3). Biodegradable Polymers for Sustainable Packaging: What to Buy. Retrieved from [Link]
- Vähä-Nissi, M., et al. (2019). Bio-based polymers for sustainable packaging and biobarriers: A critical review.
-
MDPI. (n.d.). Review of Bio-Based Biodegradable Polymers: Smart Solutions for Sustainable Food Packaging. Retrieved from [Link]
- Al-Bayati, M. F. A., & Al-Khafaji, M. A. H. (2023).
-
Technology Networks. (2024, July 31). Exploring the Techniques Used in Polymer Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Biodegradable and Biobased Polymers for Sustainable Food Applications. Retrieved from [Link]
-
MolecularCloud. (2025, January 16). Techniques Used for Polymer Characterization. Retrieved from [Link]
- ACS Omega. (n.d.). Applications of Bioengineered Polymer in the Field of Nano-Based Drug Delivery.
- Kaur, G., et al. (n.d.). ROLE OF POLYMERS IN DRUG DELIVERY.
-
SPECIFIC POLYMERS. (n.d.). Polymers Company - Design and Synthesis. Retrieved from [Link]
-
TSI Journals. (2025, March 30). Advances in Polymer Chemistry: Designing Functional Polymers for Emerging Applications. Retrieved from [Link]
- SAS Publishers. (n.d.).
-
ResearchGate. (2017, October 16). (PDF) SPECIALITY POLYMERS: EXPLORING VERSATILITY IN TYPES, APPLICATIONS AND FUTURE PROSPECTS. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 21). Step-by-Step Guide to Custom Polymer Synthesis Process. Retrieved from [Link]
-
Polymer Chemistry Innovations. (n.d.). Polymer Synthesis — Practical Considerations. Retrieved from [Link]
- Abd El-Ghaffar, M. A., & Hashem, M. S. (2023). Advanced Polymers for Biomedical Applications: Mini Review. Biomed J Sci & Tech Res, 48(4).
- IAMC. (n.d.). Technical Manual - Synthesis of Polymers.
-
NIH. (2022, April 18). Editorial Special Issue: “Advance Polymeric Materials: Synthesis, Properties and Applications”. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Editorial Special Issue: “Advance Polymeric Materials: Synthesis, Properties and Applications” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPECIFIC POLYMERS | Polymers Company - Design and Synthesis [specificpolymers.com]
- 4. tsijournals.com [tsijournals.com]
- 5. jchemrev.com [jchemrev.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Stimuli-responsive polymers: biomedical applications and challenges for clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High Performance Polymers [bond3d.com]
- 13. Polymers and Composites | Electrical and Electronic Devices [polymerexpert.biz]
- 14. High-performance polymer dielectrics for the electronics industry [advancedsciencenews.com]
- 15. youtube.com [youtube.com]
- 16. Specialty Polymers for Modern Electronic Industry - Tuntun Plastic [tuntunplastic.com]
- 17. Biodegradable Polymers for Sustainable Packaging: What to Buy [eureka.patsnap.com]
- 18. mdpi.com [mdpi.com]
- 19. specialchem.com [specialchem.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. specialchem.com [specialchem.com]
- 22. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 23. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
Application Notes and Protocols: Leveraging 2,4,5-Trifluorobenzotrifluoride in Advanced Flow Chemistry Processes
Introduction: The Strategic Value of 2,4,5-Trifluorobenzotrifluoride in Continuous Flow Synthesis
In the landscape of modern pharmaceutical and agrochemical development, the incorporation of fluorine-containing motifs is a well-established strategy for enhancing molecular properties such as metabolic stability, lipophilicity, and binding affinity. 2,4,5-Trifluorobenzotrifluoride, a polyfluorinated aromatic compound, represents a versatile building block for accessing novel chemical entities. Its unique electronic profile, characterized by an electron-deficient aromatic ring, makes it an excellent candidate for a range of chemical transformations.
Continuous flow chemistry has emerged as a transformative technology, offering significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents, unstable intermediates, or requiring precise control over reaction parameters.[1][2] The enhanced heat and mass transfer, coupled with the ability to operate at elevated temperatures and pressures safely, makes flow chemistry an ideal platform for harnessing the reactivity of molecules like 2,4,5-Trifluorobenzotrifluoride.[3]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2,4,5-Trifluorobenzotrifluoride in two key flow chemistry processes: Nucleophilic Aromatic Substitution (SNAr) and a sequential lithiation-borylation reaction. The protocols are designed to be self-validating, with explanations for experimental choices to ensure both scientific integrity and practical applicability.
Physicochemical and Safety Profile of 2,4,5-Trifluorobenzotrifluoride
A thorough understanding of the physical, chemical, and safety properties of a reagent is paramount for designing robust and safe flow chemistry protocols.
Table 1: Physicochemical Properties of 2,4,5-Trifluorobenzotrifluoride
| Property | Value | Source |
| CAS Number | 112290-07-0 | [4][5][6] |
| Molecular Formula | C7H2F6 | [4][5] |
| Molecular Weight | 200.08 g/mol | [4][] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 108 °C at 760 mmHg | [] |
| Density | 1.475 g/cm³ | [] |
| Solubility | Low solubility in water, soluble in organic solvents. | [5] |
Safety and Handling Precautions:
2,4,5-Trifluorobenzotrifluoride is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[8] In case of contact with skin or eyes, rinse immediately with plenty of water.[8] If inhaled, move the victim to fresh air.[8] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[8]
Application 1: Continuous Flow Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in 2,4,5-Trifluorobenzotrifluoride, due to the presence of three fluorine atoms and a trifluoromethyl group, makes it highly susceptible to nucleophilic aromatic substitution. The fluorine atoms can act as leaving groups, allowing for the introduction of a variety of nucleophiles. Flow chemistry provides a safe and efficient means to perform these reactions, especially at elevated temperatures to drive the reaction to completion.[9]
Scientific Rationale
The SNAr reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a Meisenheimer complex, followed by the departure of a leaving group (in this case, a fluoride ion).[9] The rate of reaction is enhanced by the presence of strong electron-withdrawing groups. In a flow reactor, the rapid heating to a precise temperature and the efficient mixing of reactants accelerate the reaction rate and can improve selectivity compared to batch conditions. The use of a back-pressure regulator allows the solvent to be heated above its atmospheric boiling point, further increasing the reaction rate.
Experimental Protocol: Synthesis of a Substituted Aminobenzotrifluoride
This protocol describes the reaction of 2,4,5-Trifluorobenzotrifluoride with a primary amine in a continuous flow setup.
Materials:
-
2,4,5-Trifluorobenzotrifluoride
-
Primary amine (e.g., morpholine, piperidine)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Syringe pumps
-
T-mixer
-
Coil reactor (e.g., PFA or stainless steel)
-
Heating unit for the coil reactor
-
Back-pressure regulator
-
Collection vessel
Table 2: Reagent and Flow Parameters for SNAr Reaction
| Parameter | Value | Justification |
| Reagent A Solution | 0.5 M 2,4,5-Trifluorobenzotrifluoride in DMSO | Starting material solution. |
| Reagent B Solution | 0.6 M Primary Amine and 0.7 M DIPEA in DMSO | Nucleophile and base solution. A slight excess of amine and base is used to ensure complete conversion of the starting material. |
| Flow Rate (Pump A) | 0.2 mL/min | Controls the stoichiometry and residence time. |
| Flow Rate (Pump B) | 0.2 mL/min | Equal flow rates ensure a 1:1 mixing ratio. |
| Reactor Volume | 5 mL | Determines the residence time in conjunction with the total flow rate. |
| Residence Time | 12.5 minutes | Calculated as Reactor Volume / Total Flow Rate. Allows sufficient time for the reaction to proceed to completion. |
| Reactor Temperature | 120 °C | Elevated temperature to increase the reaction rate. |
| Back Pressure | 10 bar (145 psi) | Prevents the solvent from boiling at the reaction temperature. |
Step-by-Step Methodology:
-
Preparation: Prepare the reagent solutions as described in Table 2. Ensure all solvents are anhydrous.
-
System Setup: Assemble the flow chemistry system as depicted in the diagram below. Purge the system with the reaction solvent.
-
Reaction Initiation: Set the reactor temperature to 120 °C and the back-pressure regulator to 10 bar.
-
Pumping: Start pumping the reagent solutions at the specified flow rates. The solutions will mix in the T-mixer and enter the heated coil reactor.
-
Steady State: Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.
-
Collection: Collect the product stream in a vessel containing a suitable quenching agent (e.g., water or a dilute acid solution) if necessary.
-
Work-up and Analysis: The collected product can be purified using standard laboratory techniques such as extraction and column chromatography. Analyze the product by LC-MS and NMR to confirm its identity and purity.
Visualization of the SNAr Workflow
Caption: Continuous flow setup for Nucleophilic Aromatic Substitution.
Application 2: Cryogenic Lithiation and Borylation in Continuous Flow
The generation of organolithium species from halogenated aromatics is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. However, these reactions are often performed at cryogenic temperatures to control the high reactivity of the intermediates and prevent side reactions. Flow chemistry offers a significant advantage for such processes by enabling precise temperature control and rapid mixing, which can lead to improved yields and selectivities. A continuous flow process for lithiation and subsequent borylation can provide a key boronic acid starting material for further reactions.[5]
Scientific Rationale
This protocol describes a halogen-lithium exchange reaction on 2,4,5-Trifluorobenzotrifluoride followed by quenching with a boronic ester. The use of a strong base like n-butyllithium (n-BuLi) at low temperatures allows for the selective deprotonation or halogen-metal exchange. The resulting aryllithium intermediate is highly reactive and is immediately reacted with an electrophile (the boronic ester) in a subsequent flow step. The short residence time in the flow reactor minimizes the decomposition of the unstable organolithium intermediate.
Experimental Protocol: Synthesis of a Trifluorobenzotrifluoride Boronic Ester
Materials:
-
2,4,5-Trifluorobenzotrifluoride
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Syringe pumps
-
T-mixers (2)
-
Coil reactors (e.g., PFA)
-
Cooling units for the coil reactors
-
Collection vessel with a quenching solution (e.g., saturated aqueous ammonium chloride)
Table 3: Reagent and Flow Parameters for Lithiation-Borylation
| Parameter | Value | Justification |
| Reagent A Solution | 0.5 M 2,4,5-Trifluorobenzotrifluoride in THF | Starting material solution. |
| Reagent B Solution | 2.5 M n-BuLi in hexanes | Lithiating agent. |
| Reagent C Solution | 1.0 M Triisopropyl borate in THF | Electrophile for trapping the aryllithium intermediate. |
| Flow Rate (Pump A) | 0.5 mL/min | Controls the stoichiometry and residence time. |
| Flow Rate (Pump B) | 0.2 mL/min | Adjusted to provide a slight excess of n-BuLi. |
| Flow Rate (Pump C) | 0.7 mL/min | Provides an excess of the electrophile to ensure complete trapping. |
| Reactor 1 Volume | 1 mL | For the lithiation step. |
| Reactor 2 Volume | 2 mL | For the borylation step. |
| Residence Time 1 | ~1.4 minutes | Short residence time to minimize decomposition of the organolithium intermediate. |
| Residence Time 2 | ~1.4 minutes | Sufficient time for the borylation to occur. |
| Reactor 1 Temp. | -70 °C | Cryogenic temperature to control the exothermic lithiation. |
| Reactor 2 Temp. | -70 °C | Maintained at low temperature to control the reaction with the borate. |
Step-by-Step Methodology:
-
Preparation: Prepare the reagent solutions under an inert atmosphere (e.g., argon or nitrogen).
-
System Setup: Assemble the two-stage flow chemistry system as shown in the diagram. Pre-cool the reactors to -70 °C.
-
Reaction Initiation: Start pumping the solutions at their respective flow rates. The solution of 2,4,5-Trifluorobenzotrifluoride and n-BuLi will mix in the first T-mixer and enter the first cooled coil reactor.
-
Intermediate Reaction: The highly reactive aryllithium intermediate is formed in the first reactor.
-
Quenching: The output from the first reactor is immediately mixed with the triisopropyl borate solution in the second T-mixer and enters the second cooled coil reactor.
-
Collection: The product stream is collected in a vessel containing a quenching solution of saturated aqueous ammonium chloride.
-
Work-up and Analysis: The quenched reaction mixture is warmed to room temperature and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The resulting boronic ester can be purified by chromatography or used directly in subsequent reactions.
Visualization of the Lithiation-Borylation Workflow
Caption: Two-stage continuous flow setup for lithiation and borylation.
Conclusion and Future Outlook
The application of 2,4,5-Trifluorobenzotrifluoride in continuous flow chemistry processes offers a powerful and efficient avenue for the synthesis of novel, highly functionalized aromatic compounds. The exemplary protocols for Nucleophilic Aromatic Substitution and a lithiation-borylation sequence demonstrate the potential for precise reaction control, enhanced safety, and improved efficiency that flow chemistry provides. While the protocols provided are based on established chemical principles, further optimization for specific substrates and desired products is encouraged. The continued development of integrated flow systems, incorporating in-line analysis and purification, will further unlock the potential of versatile building blocks like 2,4,5-Trifluorobenzotrifluoride in accelerating drug discovery and development.
References
-
Chen, M., & Buchwald, S. (2013). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Angewandte Chemie International Edition, 52(44), 11628-11631. [Link]
-
Noel, T., & Buchwald, S. L. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(11), 6336-6363. [Link]
-
Cheung, C. W., & Hu, X. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
-
LookChem. (n.d.). 2,4,5-Trifluorobenzotrifluoride [ 112290-07-0 ]. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2021). Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions. Reaction Chemistry & Engineering, 6(3), 456-461. [Link]
-
Pharmaceutical Technology. (2016). Flow Chemistry Discoveries Advance Continuous Processing. Retrieved from [Link]
-
Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. Retrieved from [Link]
-
Little Things Factory GmbH. (n.d.). Flow Chemistry. Retrieved from [Link]
-
AM Technology. (n.d.). Flow Chemistry Applications. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Flow Chemistry. Retrieved from [Link]
-
Advanced Microfluidics. (n.d.). Chemical processes with flow chemistry techniques. Retrieved from [Link]
-
New Journal of Chemistry. (2021). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 45(38), 17745-17755. [Link]
Sources
- 1. Flow Chemistry - Little Things Factory GmbH [ltf-gmbh.com]
- 2. njbio.com [njbio.com]
- 3. amt.uk [amt.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS 112290-07-0: 2,4,5-Trifluorobenzotrifluoride [cymitquimica.com]
- 6. 112290-07-0 2,4,5-Trifluorobenzotrifluoride [king-pharm.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4,5-Trifluorobenzotrifluoride
Welcome to the technical support resource for the purification of 2,4,5-Trifluorobenzotrifluoride (CAS 112290-07-0). This guide is designed for researchers, chemists, and drug development professionals who require this intermediate in high purity for their work. Here, we move beyond simple protocols to address the specific, practical challenges you may encounter, providing troubleshooting guides and FAQs grounded in chemical principles.
Introduction: The Importance of Purity
2,4,5-Trifluorobenzotrifluoride is a key building block in the synthesis of complex pharmaceutical and agrochemical compounds. The precise arrangement of its fluorine substituents significantly influences the electronic and lipophilic properties of the final active molecule. The presence of even minor impurities, particularly regioisomers or halogenated precursors, can lead to unwanted side reactions, reduced yields, and difficulties in downstream purification, ultimately compromising the integrity of your research. This guide provides the technical insights necessary to achieve the high purity required for demanding applications.
Before beginning any procedure, it is critical to consult the full Safety Data Sheet (SDS).[1]
Core Properties & Handling Precautions:
| Property | Value | Source / Comment |
| CAS Number | 112290-07-0 | [1] |
| Molecular Formula | C₇H₂F₆ | |
| Molecular Weight | 196.08 g/mol | |
| Appearance | Colorless Liquid | Assumed, typical for similar compounds. |
| Boiling Point | ~115-120 °C (Predicted) | Note: An exact experimental boiling point is not readily available in cited literature. This estimate is based on structurally similar compounds. Experimental determination is recommended. |
| Handling | Use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing vapors. | [1] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |
Primary Purification Method: Fractional Vacuum Distillation
For a volatile liquid like 2,4,5-Trifluorobenzotrifluoride, fractional distillation is the primary and most effective method for purification on a laboratory scale. Given its estimated atmospheric boiling point, performing the distillation under reduced pressure (vacuum) is highly recommended. This lowers the boiling point, preventing potential thermal decomposition and allowing for safer operation.[1][2][3]
The Causality Behind the Choice: Fractional distillation creates a vertical temperature gradient across a fractionating column. This allows for many successive vaporization-condensation cycles (theoretical plates). With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[4] This is essential for separating 2,4,5-Trifluorobenzotrifluoride from closely boiling impurities like regioisomers or halogenated intermediates.
Experimental Protocol: Fractional Vacuum Distillation
-
System Setup:
-
Assemble a fractional distillation apparatus using dry glassware. Include a round-bottom flask (distilling pot), a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Use a magnetic stir bar or boiling chips in the distilling pot to ensure smooth boiling and prevent bumping.[4]
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge (manometer) between the trap and the distillation setup.
-
-
Execution:
-
Charge the crude 2,4,5-Trifluorobenzotrifluoride into the distilling pot (do not fill more than two-thirds full).
-
Seal the system and slowly reduce the pressure to the desired level (e.g., 20-50 mmHg).
-
Begin heating the pot gently using a heating mantle.
-
Observe the "reflux ring" of condensing vapor as it slowly ascends the column. A slow ascent is crucial for achieving good separation.
-
Collect a "forerun" fraction, which will contain any low-boiling impurities.
-
Once the vapor temperature at the distillation head stabilizes at the expected boiling point of your product at that pressure, switch to a clean receiving flask to collect the main fraction.
-
Monitor the temperature and pressure constantly. A sharp drop or rise in temperature indicates that the main product has finished distilling.
-
Stop the distillation before the pot goes to dryness to prevent the formation of potentially explosive peroxides and residues.
-
Allow the system to cool completely before venting to atmospheric pressure.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 2,4,5-Trifluorobenzotrifluoride.
Q1: My GC analysis shows two or more closely eluting peaks after distillation. I suspect isomeric impurities. How can I improve separation?
Answer: This is a classic challenge with substituted aromatics, as regioisomers often have very similar boiling points.[5]
-
Underlying Cause: The polarity and molecular shape differences between isomers like 2,4,5-Trifluorobenzotrifluoride and, for example, 2,3,6- or 3,4,5-Trifluorobenzotrifluoride are subtle.[6][7][8] This results in very close boiling points, making separation difficult with standard distillation columns.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Switch to a fractionating column with a higher number of theoretical plates. A packed column (e.g., with Raschig rings or metal sponge) offers a much higher surface area than a simple Vigreux column.
-
Increase the Reflux Ratio: Slow down the rate of distillation. By heating more gently, you allow more vaporization-condensation cycles to occur within the column before the vapor reaches the condenser. This enriches the vapor in the more volatile component. A good starting point is a take-off rate of 1 drop every 5-10 seconds.
-
Consider Preparative GC: If high-efficiency distillation fails to provide the required purity, Preparative Gas Chromatography (pGC) is the definitive technique for separating volatile compounds with nearly identical boiling points.[9][10][11] pGC uses a long capillary column with a specific stationary phase to separate components based on subtle differences in their interaction with the phase, allowing for baseline separation and collection of ultra-pure fractions.[12]
-
Q2: My final product is contaminated with a high-boiling point solvent (e.g., Sulfolane, DMSO) used in the synthesis.
Answer: This indicates that the solvent was mechanically carried over or that the distillation was stopped prematurely.
-
Underlying Cause: High-boiling solvents like Sulfolane (BP: 285 °C) should be easily separable from your product by distillation. Contamination is often due to "bumping" – a violent boiling of the liquid that physically splashes undistilled material from the pot into the condenser. It can also happen if the distillation temperature was not held long enough to distill all the product before a temperature ramp occurred.
-
Troubleshooting Steps:
-
Ensure Smooth Boiling: Always use a stir bar or fresh boiling chips. For vacuum distillation, a magnetic stirrer is strongly preferred as boiling chips can be less effective under vacuum.
-
Avoid Overfilling the Flask: Never fill the distilling flask more than two-thirds full to provide adequate headspace.
-
Control the Heating Rate: Apply heat gradually. A rapid temperature increase can cause violent bumping.
-
Redistill the Product: If contamination has occurred, a careful second fractional distillation should effectively remove the high-boiling solvent. Ensure you collect the fraction at a stable, correct boiling point for your product at the given pressure.
-
Q3: My recovery after fractional distillation is very low.
Answer: Low recovery can be attributed to several factors related to the apparatus and procedure.
-
Underlying Cause: A significant portion of your product can be lost due to "holdup" (liquid wetting the large surface area of the column packing), leaks in the system, or distilling at an incorrect pressure.
-
Troubleshooting Steps:
-
Check for Leaks: Before heating, ensure all glass joints are properly sealed (use appropriate joint grease for vacuum) and the system can hold a stable vacuum.
-
Minimize Column Holdup: Choose a column appropriate for your scale. Using a large industrial-style column for a 5-gram sample will result in significant loss. For small-scale purifications, a micro-distillation apparatus or a shorter Vigreux column may be more suitable.
-
Insulate the Column: Wrap the fractionating column and distillation head with glass wool or aluminum foil. This minimizes heat loss to the environment and ensures a proper temperature gradient can be established and maintained within the column, preventing premature condensation and reflux back into the pot.
-
Q4: How do I know what pressure to use for vacuum distillation?
Answer: The goal is to choose a pressure where your compound boils between 50 °C and 150 °C.[13] Boiling at temperatures that are too low can make condensation difficult with standard tap water condensers, while boiling at temperatures that are too high defeats the purpose of the vacuum by risking thermal decomposition.[1][3]
-
Methodology:
-
Use a Nomograph: A pressure-temperature nomograph is the most common tool. If you know the boiling point at one pressure (e.g., atmospheric), you can use the nomograph to predict the boiling point at any other pressure.
-
Trial and Error (Micro-scale): If no boiling point data is available, perform a small-scale simple distillation on a crude sample. Slowly reduce the pressure until boiling commences at a moderate temperature (e.g., 60-80 °C). Note this pressure and temperature, and use it as a starting point for the fractional distillation.
-
Visualization of Workflows
Troubleshooting Poor Isomer Separation
Caption: Troubleshooting workflow for poor isomer separation.
Choosing the Right Purification Technique
Caption: Decision tree for selecting a purification method.
References
-
Zuo, H.L., et al. (2014). Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science. Available at: [Link]
-
Zuo, H.L., et al. (2014). Preparative Gas Chromatography and Its Applications. ResearchGate. Available at: [Link]
-
Preparative gas chromatography and its applications. Semantic Scholar. Available at: [Link]
-
Progress in the application of preparative gas chromatography in separating volatile compounds. ResearchGate. Available at: [Link]
-
3 Benefits of Vacuum Fractional Distillation. Digivac. Available at: [Link]
-
How to Purify by Distillation. University of Rochester, Department of Chemistry. Available at: [Link]
-
Distillation - Separations And Purifications. Jack Westin. Available at: [Link]
-
Overview of Vacuum Distillation. Chemistry LibreTexts. Available at: [Link]
-
The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate. Available at: [Link]
-
What is vacuum fractional distillation.pdf. Slideshare. Available at: [Link]
- Preparation of 2,4,5-trifluo-benzoic acid. Google Patents.
-
Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. OSTI.gov. Available at: [Link]
- Process for the preparation of 2,4,5-trifluorobenzonitrile. Google Patents.
- Synthetic method of 1,2, 4-trifluorobenzene. Google Patents.
-
Intermolecular Forces and Relative Boiling Points (bp). Chemistry LibreTexts. Available at: [Link]
-
Compare Boiling Point of Isomers. YouTube. Available at: [Link]
-
Intermolecular Forces and Relative Boiling Points (bp). Chemistry LibreTexts. Available at: [Link]
-
Boiling & Melting Points. Michigan State University, Department of Chemistry. Available at: [Link]
-
1,2,4-Trifluorobenzene. PubChem. Available at: [Link]
Sources
- 1. What is vacuum fractional distillation.pdf [slideshare.net]
- 2. digivac.com [digivac.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jackwestin.com [jackwestin.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,4,5-TRIFLUOROBENZOTRIFLUORIDE CAS#: 80172-04-9 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Yield for 2,4,5-Trifluorobenzotrifluoride Derivatives
Welcome to the technical support center for the synthesis and optimization of 2,4,5-Trifluorobenzotrifluoride derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable but often challenging compounds. Here, we address specific issues you may encounter during your experiments in a comprehensive question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing substituents onto the 2,4,5-trifluorobenzotrifluoride core. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group activates the ring towards nucleophilic attack. However, achieving high yield and regioselectivity can be challenging.
Question 1: My SNAr reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
Answer:
Several factors can contribute to a slow or incomplete SNAr reaction. Let's break down the common culprits and their solutions.
Causality Behind Experimental Choices: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (Meisenheimer complex).[1][2] The stability of this intermediate is paramount for the reaction to proceed efficiently.
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents such as DMSO, DMF, or sulfolane are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[3] If you are using a less polar solvent, consider switching to one of these.
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[3][4] A modest increase in temperature (e.g., from 80°C to 120°C) can significantly increase the reaction rate. However, be mindful of potential side reactions or decomposition at excessively high temperatures.
-
Nucleophile Strength: A more potent nucleophile will react faster. If you are using a neutral nucleophile (e.g., an amine), consider deprotonating it with a suitable base to generate a more reactive anionic nucleophile.
-
Leaving Group: While fluorine is not a traditionally good leaving group, in the context of SNAr on highly electron-deficient rings, the C-F bond is sufficiently polarized for attack. The high electronegativity of fluorine actually helps to activate the ring towards nucleophilic attack, making the initial addition step faster.[1]
Experimental Protocol: General Procedure for SNAr on 2,4,5-Trifluorobenzotrifluoride
Caption: General workflow for a typical SNAr reaction.
Question 2: I am observing a mixture of regioisomers in my SNAr reaction. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity is a common challenge, especially when multiple fluorine atoms can act as leaving groups. The position of nucleophilic attack is influenced by both electronic and steric factors.
Understanding Regioselectivity:
-
Electronic Effects: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, and its influence, combined with the fluorine atoms, dictates the electron density around the ring. Nucleophilic attack is favored at positions that are most electron-deficient and where the negative charge of the Meisenheimer intermediate can be effectively stabilized.[1][2] In 2,4,5-trifluorobenzotrifluoride, the positions ortho and para to the -CF3 group are generally the most activated.
-
Steric Hindrance: Bulky nucleophiles may face steric hindrance when attacking certain positions, leading to a preference for less hindered sites.
Strategies for Improving Regioselectivity:
-
Choice of Nucleophile: The size and nature of the nucleophile can influence the site of attack. A smaller nucleophile may be less sensitive to steric hindrance.
-
Reaction Conditions: Temperature and solvent can sometimes influence the kinetic versus thermodynamic product distribution. Experimenting with different conditions may favor the formation of a single isomer.[5]
-
Directing Groups: In some cases, introducing a directing group onto the nucleophile or the substrate can help steer the reaction to a specific position.[6]
Table 1: General Guidelines for Regioselectivity in SNAr Reactions of 2,4,5-Trifluorobenzotrifluoride
| Position of Substitution | Activating Factors | Potential Issues |
| C-4 (para to -CF3) | Strong activation from the -CF3 group. | Can be sterically hindered by large nucleophiles. |
| C-2 (ortho to -CF3) | Strong activation from the -CF3 group. | Prone to steric hindrance. |
| C-5 | Less activated compared to C-2 and C-4. | Substitution at this position is generally less favorable. |
Section 2: FAQs on Trifluoromethylation Reactions
Introducing a trifluoromethyl group onto an aromatic ring is a key transformation in the synthesis of many pharmaceuticals and agrochemicals.[7]
Question 3: I am struggling with a low yield in my copper-catalyzed trifluoromethylation of an aryl halide precursor to a 2,4,5-Trifluorobenzotrifluoride derivative. What are the critical parameters to optimize?
Answer:
Copper-catalyzed trifluoromethylation reactions are powerful but can be sensitive to various parameters.[7] Low yields often stem from suboptimal reaction conditions or catalyst deactivation.
Key Optimization Parameters:
-
Copper Source and Ligand: The choice of the copper salt (e.g., CuI, CuBr, CuCl) and the ligand is crucial.[7] Diamine ligands like 1,10-phenanthroline can significantly improve the efficiency of the catalytic cycle by stabilizing the copper(I) species and enhancing the nucleophilicity of the trifluoromethyl group.[7]
-
Trifluoromethylating Agent: The source of the "CF3" group is a key consideration. Reagents like trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent) are commonly used and are activated by a fluoride source.[8][9] Other electrophilic trifluoromethylating agents are also available.[10]
-
Solvent and Temperature: Aprotic polar solvents like DMF, NMP, or DMA are typically used. The optimal temperature will depend on the specific substrate and catalyst system and often requires empirical optimization.
-
Additives: In some cases, additives like potassium fluoride (KF) or cesium fluoride (CsF) are necessary to activate the trifluoromethylating agent.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
Caption: A typical workflow for copper-catalyzed trifluoromethylation.
Question 4: My trifluoromethylation reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a common issue in trifluoromethylation reactions. Understanding the potential side pathways is the first step to mitigating them.
Common Side Reactions:
-
Proto-dehalogenation: The replacement of the halide with a hydrogen atom can occur, especially if there are sources of protons in the reaction mixture and a reducing environment is formed. Ensure all reagents and solvents are anhydrous.
-
Homocoupling: The coupling of two aryl halide molecules can compete with the desired cross-coupling reaction. This is often favored at higher temperatures or with certain catalyst systems.
-
Decomposition of the Trifluoromethylating Agent: Trifluoromethylating agents can be unstable under certain conditions. It is important to follow the recommended handling and reaction conditions for the specific reagent you are using.
Strategies to Minimize Side Products:
-
Control of Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.
-
Ligand Optimization: The choice of ligand can influence the relative rates of the desired reaction and side reactions. Screening different ligands may be beneficial.
-
Stoichiometry of Reagents: Carefully controlling the stoichiometry of the reactants and additives is important. An excess of one reagent may promote side reactions.[5][11]
Section 3: Purification and Characterization
The unique properties of fluorinated compounds can present challenges during purification and characterization.
Question 5: I am having difficulty purifying my 2,4,5-Trifluorobenzotrifluoride derivative by column chromatography. What are some alternative purification techniques?
Answer:
The high fluorine content in these molecules can lead to unusual polarity and solubility characteristics, making standard purification methods less effective.
Purification Challenges and Solutions:
-
Similar Polarity to Starting Materials: Fluorinated products can have similar polarities to their starting materials, making chromatographic separation difficult.[12]
-
Alternative Techniques:
-
Distillation: If your product is thermally stable and has a sufficiently different boiling point from impurities, distillation can be a highly effective purification method.[4]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can provide high purity material.
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed.
-
Selective Pyrolysis-Gas Chromatography: For complex mixtures, specialized techniques like pyrolysis-comprehensive two-dimensional gas chromatography can be used for separation and identification of fluorinated compounds.[13]
-
Question 6: What are the key spectroscopic signatures I should look for to confirm the structure of my 2,4,5-Trifluorobenzotrifluoride derivative?
Answer:
Spectroscopic analysis is essential for confirming the structure and purity of your product.
Key Spectroscopic Techniques:
-
¹⁹F NMR Spectroscopy: This is the most informative technique for fluorinated compounds. The chemical shifts and coupling constants of the fluorine atoms will be highly dependent on their position on the aromatic ring and the nature of other substituents.
-
¹H NMR Spectroscopy: The protons on the aromatic ring will show characteristic splitting patterns due to coupling with adjacent fluorine atoms.
-
¹³C NMR Spectroscopy: The carbon atoms attached to fluorine will show large one-bond C-F coupling constants.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and can provide fragmentation patterns that support the proposed structure.
By understanding the underlying principles of these reactions and employing systematic troubleshooting, you can significantly improve the yield and purity of your 2,4,5-Trifluorobenzotrifluoride derivatives.
References
-
Amii, H. (2016). Recent progress in catalytic aromatic trifluoromethylation. Organic Chem Curr Res. [Link]
-
Oishi, M., Kondo, H., & Amii, H. (2009). Aromatic trifluoromethylation catalytic in copper. Chemical Communications, (14), 1909-1911. [Link]
-
Novák, Z., et al. (2012). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 112(3), 1597-1668. [Link]
-
Li, Y., et al. (2020). Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions. Chemical Communications, 56(8), 1231-1234. [Link]
-
Hamashima, Y., & Egami, H. (2015). Simple Photo-Induced Trifluoromethylation of Aromatic Rings. Request PDF. [Link]
-
Amii, H. (2016). Recent progress in catalytic aromatic trifluoromethylation. 3rd International Conference on Past and Present Research Systems of Green Chemistry. [Link]
-
Jacobsen, E. N., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 145(17), 9496-9506. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a,b. [Link]
-
ResearchGate. (n.d.). Reaction development a Optimization of the reaction conditions. [Link]
-
Wang, G., et al. (2015). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate. [Link]
-
Postnikova, A. A., et al. (2024). Recent Advances on Fluorine Chemistry. PMC. [Link]
-
Cheung, C. W., Wang, X.-T., & Kwong, F. Y. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
-
Quick Company. (n.d.). Preparation Of Fluorinated Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Optimization of the Reaction. [Link]
-
Nakajima, Y., Arinami, Y., & Yamamoto, K. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 231-237. [Link]
-
Quick Company. (n.d.). “Process For The Preparation Of Fluorinated Aromatic Compounds”. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. [Link]
-
ResearchGate. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
New Journal of Chemistry. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. [Link]
- Google Patents. (n.d.). US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing.
-
ResearchGate. (n.d.). Optimization of Direct Aromatic F-Labeling of Tetrazines. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]
- 4. US6613948B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aromatic trifluoromethylation catalytic in copper - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Reactions with 2,4,5-Trifluorobenzotrifluoride
Welcome to the dedicated support center for navigating the complexities of working with 2,4,5-Trifluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot side reactions, ensuring the integrity and efficiency of your synthetic routes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during nucleophilic aromatic substitution (SNAr) with 2,4,5-Trifluorobenzotrifluoride?
A1: The primary challenge in SNAr reactions with 2,4,5-Trifluorobenzotrifluoride is controlling regioselectivity. The electron-withdrawing trifluoromethyl (-CF₃) group strongly activates the aromatic ring for nucleophilic attack. The fluorine atoms are the leaving groups, but their positions are not equally reactive.
-
Primary Pathway (Desired): Nucleophilic attack typically occurs at the C-4 position (para to the -CF₃ group) due to the strong resonance stabilization of the Meisenheimer intermediate. The -CF₃ group's inductive and resonance effects combine to make this position the most electrophilic.
-
Common Side Reaction: Attack at the C-2 position (ortho to the -CF₃ group) is the most prevalent side reaction. While less favored than C-4 attack, it can become significant depending on the reaction conditions and the nature of the nucleophile. Steric hindrance from the -CF₃ group can influence the selectivity.
-
Less Common Side Reaction: Attack at the C-5 position is the least common due to less favorable resonance stabilization of the intermediate. However, it can be observed with highly reactive, small nucleophiles or under forcing conditions.
Q2: How do reaction conditions influence the regioselectivity of SNAr on 2,4,5-Trifluorobenzotrifluoride?
A2: Reaction conditions play a pivotal role in directing the nucleophilic attack to the desired position. Key parameters to control include:
-
Temperature: Lower temperatures generally favor the thermodynamically more stable product, which is the C-4 substituted isomer. Increasing the temperature can provide enough energy to overcome the activation barrier for the formation of the C-2 isomer, leading to a mixture of products.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used for SNAr reactions as they can solvate the cation of the nucleophile's salt, making the nucleophile more reactive. The choice of solvent can also influence the solubility of intermediates and transition states, subtly affecting the regioselectivity.
-
Base: The choice and stoichiometry of the base are critical, especially when using nucleophiles that require deprotonation (e.g., alcohols, thiols, amines). A strong, non-nucleophilic base is often preferred to ensure complete deprotonation without competing in the substitution reaction. The concentration of the deprotonated nucleophile can impact the reaction rate and, in some cases, selectivity.
-
Nucleophile: The nature of the nucleophile itself is a major determinant of regioselectivity.
-
Steric Hindrance: Bulkier nucleophiles will preferentially attack the less sterically hindered C-4 position.
-
Hardness/Softness (HSAB Theory): While less pronounced in SNAr than in other reaction types, the hard/soft nature of the nucleophile and the electrophilic carbons can have an influence.
-
Q3: Can I selectively displace the fluorine at the C-5 position?
A3: Selective displacement of the C-5 fluorine is challenging due to its lower electrophilicity compared to the C-2 and C-4 positions. Standard SNAr conditions will overwhelmingly favor substitution at C-4. Achieving C-5 substitution would likely require a more specialized approach, possibly involving:
-
Directed Ortho-Metalation (DoM): This strategy involves using a directing group to facilitate lithiation or other metalation at a specific position, followed by quenching with an electrophile. However, this is for introducing electrophiles, not nucleophiles. A similar directed approach for nucleophilic substitution is not straightforward.
-
Blocking Groups: One could potentially block the more reactive C-4 position, perform the substitution at C-5, and then remove the blocking group. This multi-step process would add complexity and reduce the overall yield.
In most practical scenarios, direct and selective SNAr at C-5 is not a viable high-yielding strategy.
Troubleshooting Guide
Problem 1: Poor Regioselectivity - Significant formation of the C-2 substituted isomer.
Root Cause Analysis:
The formation of the C-2 isomer indicates that the kinetic barrier for attack at this position is being overcome. This can be due to several factors that either increase the reactivity of the system as a whole or specifically lower the activation energy for C-2 attack relative to C-4.
Troubleshooting Steps & Underlying Principles:
| Parameter to Adjust | Recommended Action | Scientific Rationale |
| Temperature | Decrease the reaction temperature. Start at 0 °C or even lower, and slowly warm to room temperature if the reaction is too slow. | Lowering the temperature reduces the overall kinetic energy of the system. The reaction will preferentially proceed through the lower energy transition state, which corresponds to the formation of the more stable C-4 substituted product. |
| Nucleophile Addition | Add the nucleophile solution slowly (dropwise) to the solution of 2,4,5-Trifluorobenzotrifluoride. | Slow addition helps to maintain a low concentration of the nucleophile at any given time, which can favor the more selective reaction pathway. It also helps to control any exotherm from the reaction. |
| Choice of Base | If using a base, consider a bulkier, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine sponge). | A bulkier base can influence the steric environment around the nucleophile, potentially disfavoring attack at the more hindered C-2 position. |
| Solvent | While polar aprotic solvents are standard, consider evaluating a less polar solvent if compatible with your nucleophile's solubility and reactivity. | Solvent polarity can influence the stability of the charged Meisenheimer intermediates for C-2 and C-4 attack differently. An empirical screen of solvents may be necessary. |
Experimental Protocol: Optimizing Regioselectivity for C-4 Substitution
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4,5-Trifluorobenzotrifluoride (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Preparation: In a separate flask, dissolve the nucleophile (1.1 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in anhydrous DMF.
-
Slow Addition: Using a syringe pump, add the nucleophile solution to the cooled solution of the benzotrifluoride derivative over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the ratio of the C-4 to C-2 isomers.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the product by column chromatography to separate the isomers.
Problem 2: Low Conversion or Stalled Reaction.
Root Cause Analysis:
Low conversion can stem from insufficient reactivity of the nucleophile, deactivation of the nucleophile, or poor solubility of the reactants. The C-F bond is strong, and even with activation from the -CF₃ group, the reaction requires sufficient energy and a potent nucleophile.
Troubleshooting Steps & Underlying Principles:
| Parameter to Adjust | Recommended Action | Scientific Rationale |
| Temperature | Gradually increase the reaction temperature. Monitor for the formation of side products. | Increasing the temperature provides the necessary activation energy for the reaction to proceed. However, this must be balanced against the potential loss of regioselectivity. |
| Base | Ensure the base is strong enough to fully deprotonate the nucleophile. Consider switching to a stronger base (e.g., NaH or KHMDS for alcohols/thiols). Ensure the base is anhydrous. | Incomplete deprotonation results in a lower concentration of the active nucleophile. Water can protonate the nucleophile, rendering it inactive. |
| Solvent | Use a more polar aprotic solvent like DMSO or NMP, which are excellent for SNAr reactions and can enhance the reactivity of the nucleophile. | Higher polarity solvents can better stabilize the charged Meisenheimer complex, lowering the activation energy of the rate-determining step. |
| Catalyst | Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) if the nucleophile salt has poor solubility in the organic solvent. | A phase-transfer catalyst can shuttle the nucleophile from a solid or aqueous phase into the organic phase where the reaction occurs, increasing the effective concentration of the nucleophile. |
Visualizing Reaction Pathways
Diagram 1: SNAr Regioselectivity on 2,4,5-Trifluorobenzotrifluoride
Caption: Major vs. minor pathways in SNAr reactions.
Diagram 2: Troubleshooting Logic for Poor Regioselectivity
Caption: Troubleshooting guide for poor regioselectivity.
References
-
Nucleophilic Aromatic Substitution (SNAr). In Strategic Applications of Named Reactions in Organic Synthesis; Kürti, L., Czakó, B., Eds.; Elsevier: Amsterdam, 2005; pp 306–307. (A foundational text covering the mechanism and applications of SNAr reactions).
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Smith, M. B.; Wiley, 2020. (Provides in-depth coverage of the factors influencing nucleophilic aromatic substitution).
-
The Role of the Leaving Group in Aromatic Nucleophilic Substitution. Terrier, F. Nucleophilic Aromatic Substitution: An Overview. Wiley-VCH, 2013. (Discusses the unique role of fluorine as a leaving group in SNAr reactions).
Technical Support Center: Safe Handling and Disposal of 2,4,5-Trifluorobenzotrifluoride
Welcome to the comprehensive technical support guide for 2,4,5-Trifluorobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. The following sections provide in-depth information on handling, storage, disposal, and emergency procedures, structured in a user-friendly question-and-answer format to directly address potential issues you may encounter.
Section 1: Understanding the Hazards (FAQs)
Q1: What are the primary hazards associated with 2,4,5-Trifluorobenzotrifluoride?
Q2: Is 2,4,5-Trifluorobenzotrifluoride flammable?
A2: Many similar fluorinated organic compounds are flammable or combustible liquids.[4][5] Therefore, it is crucial to treat 2,4,5-Trifluorobenzotrifluoride as a potential fire hazard. Keep it away from heat, sparks, open flames, and other ignition sources.[1][6]
Q3: What are the potential health effects of exposure?
A3: Acute exposure may lead to irritation of the skin, eyes, and respiratory tract.[2][4] Inhalation of vapors could cause dizziness, headache, and nausea.[6][7] Chronic exposure risks are not well-documented, so minimizing exposure is paramount.
Section 2: Safe Handling and Storage Protocols
This section provides a step-by-step guide to safely handle and store 2,4,5-Trifluorobenzotrifluoride in a laboratory setting.
Personal Protective Equipment (PPE)
Q4: What specific PPE is required when working with 2,4,5-Trifluorobenzotrifluoride?
A4: A multi-layered approach to PPE is essential for minimizing exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Eyes | Chemical safety goggles and a face shield.[8][9] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[8][10] | Prevents skin contact, which can cause irritation and potential absorption. |
| Body | A chemical-resistant lab coat or coveralls.[11] | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1][6] If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary.[9][12] | Minimizes the inhalation of potentially harmful vapors. |
| Feet | Closed-toe, chemical-resistant shoes.[11] | Protects feet from spills. |
Engineering Controls and Work Practices
Q5: What are the essential engineering controls for handling this compound?
A5: Always handle 2,4,5-Trifluorobenzotrifluoride in a properly functioning chemical fume hood to control vapor exposure.[1][6] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4][6]
Q6: What are the best practices for handling and transferring the chemical?
A6:
-
Avoid personal contact: Do not allow the chemical to come into contact with your skin, eyes, or clothing.[5]
-
Prevent vapor generation: Handle the compound in a way that minimizes the creation of mists or vapors.[1]
-
Grounding: When transferring larger quantities, ground and bond containers and receiving equipment to prevent static discharge, which could be an ignition source.[4][6]
-
Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][5] Do not eat, drink, or smoke in the laboratory.[5]
Storage Requirements
Q7: How should 2,4,5-Trifluorobenzotrifluoride be stored?
A7: Proper storage is critical to maintain the stability of the chemical and prevent accidents.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][2]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[13]
-
Ignition Sources: Store away from heat, sparks, and open flames.[1][6]
Section 3: Troubleshooting and Emergency Procedures
This section addresses potential issues and provides clear, actionable steps for emergency situations.
Spill Cleanup
Q8: What is the correct procedure for cleaning up a small spill of 2,4,5-Trifluorobenzotrifluoride?
A8: For small spills (generally less than 100 mL) that you are trained and equipped to handle:
-
Alert others: Notify personnel in the immediate area of the spill.[14]
-
Evacuate and ventilate: If the spill is significant or in a poorly ventilated area, evacuate the area and ensure adequate ventilation.[4]
-
Don appropriate PPE: Wear the PPE outlined in Section 2.1.
-
Contain the spill: Use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[15][16]
-
Absorb the spill: Cover the spill with the absorbent material, working from the outside in to prevent spreading.[16]
-
Collect the waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[16][17]
-
Decontaminate the area: Clean the spill area with soap and water.[14]
-
Dispose of waste: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[4]
For large spills, immediately evacuate the area, notify your institution's Environmental Health and Safety (EHS) department, and restrict access.[14]
Workflow for Small Spill Cleanup
Caption: Step-by-step workflow for cleaning up a small chemical spill.
First Aid Measures
Q9: What are the immediate first aid steps in case of exposure?
A9: The following table outlines the first aid procedures for different types of exposure. In all cases of significant exposure, seek immediate medical attention.[18][19]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[18][20] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[18][20] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[20][21] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19][20] |
Section 4: Disposal Guidelines
Q10: How should I dispose of waste 2,4,5-Trifluorobenzotrifluoride and contaminated materials?
A10: All waste containing 2,4,5-Trifluorobenzotrifluoride must be treated as hazardous waste.[2][4]
-
Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container.[5]
-
Professional Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[22] Do not dispose of this chemical down the drain.[4]
-
Contaminated Materials: Any materials used for cleanup (absorbents, PPE, etc.) must also be disposed of as hazardous waste.[17]
Chemical Waste Disposal Workflow
Caption: Workflow for the proper disposal of chemical waste.
References
- ChemicalBook. (2025, September 27). 2,4,5-TRIFLUOROBENZOTRIFLUORIDE - Safety Data Sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
-
Pesticide Safety Education Program. (n.d.). Personal Protection for the Applicator and Worker Module. Cornell University. Retrieved from
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- Synquest Labs. (n.d.). 2,4,5-Trifluoronitrobenzene Safety Data Sheet.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 2,4,6-Trifluorobenzotrifluoride.
- Ossila. (n.d.). 2,4,5-Trifluorophenylacetic acid Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzene, 1-fluoro-2-(trifluoromethyl)-.
- Cohizon Life Sciences. (2022, June 20). MATERIAL SAFETY DATA SHEET - 2-Aminobenzotrifluoride.
- Fisher Scientific. (2023, August 14). SAFETY DATA SHEET - Benzene, 2,4-dichloro-1-(trifluoromethyl)-.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4,6-Trifluorobenzonitrile.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3,4,5-Trifluorobenzonitrile.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- UMass Memorial Health. (n.d.). First Aid: Chemical Exposure.
- Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2,4,5-TRIFLUOROBENZOTRIFLUORIDE.
- (n.d.). CHEMICAL SPILL PROCEDURES.
- (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- SUNY College of Optometry. (n.d.). PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL.
- PubChem. (n.d.). 2,4,5-Trifluorobenzonitrile. National Center for Biotechnology Information.
- The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- Campus Operations and Risk Management. (n.d.). 2. General Chemical Spill Procedures.
- Canadian Centre for Occupational Health and Safety. (n.d.). Landscaping - Pesticides - Personal Protective Equipment.
- Fisher Scientific Chemicals, Inc. (n.d.). SAFETY DATA SHEET - 1,3,5-Trifluorobenzene.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,3,4-Trifluorobenzotrifluoride.
- Benchchem. (n.d.). Navigating the Safe Disposal of 2,3,4,5-Tetrafluorobenzoyl Chloride: A Comprehensive Guide.
- Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3,4,5-TRIFLUOROBENZOTRIFLUORIDE.
- Synquest Labs. (n.d.). 2,3,4-Trifluorobenzotrifluoride Safety Data Sheet.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. 2,4,5-Trifluorobenzonitrile | C7H2F3N | CID 593813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cohizon.com [cohizon.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 9. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 10. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 13. synquestlabs.com [synquestlabs.com]
- 14. sunyopt.edu [sunyopt.edu]
- 15. fishersci.com [fishersci.com]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. synquestlabs.com [synquestlabs.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in 2,4,5-Trifluorobenzotrifluoride Synthesis
Answering the user's request.
Welcome to the technical support center for the synthesis of 2,4,5-Trifluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yields for this critical fluorinated intermediate. We will explore the common synthetic pathways, delve into the mechanistic reasons for frequent issues, and provide field-tested, actionable solutions.
The predominant commercial synthesis of 2,4,5-Trifluorobenzotrifluoride involves a high-temperature nucleophilic aromatic substitution (SNAr) reaction, specifically a Halide Exchange (Halex) reaction.[1] This process typically starts from 2,4,5-Trichlorobenzotrifluoride, replacing the chlorine atoms with fluorine using an alkali metal fluoride in a polar aprotic solvent. While conceptually straightforward, this reaction is notoriously sensitive to specific parameters, and minor deviations can lead to significantly diminished yields.
This document serves as a troubleshooting resource, structured in a practical question-and-answer format to directly address the most common obstacles.
Section 1: Frequently Asked Questions (FAQs) - Quick Diagnosis
Q1: My reaction has stalled. GC analysis shows significant unreacted 2,4,5-Trichlorobenzotrifluoride even after prolonged heating. What is the most likely cause?
A: The most common culprits for a stalled Halex reaction are threefold: inactive fluorinating agent, insufficient reaction temperature, or ineffective phase-transfer catalysis. The fluoride salt, typically potassium fluoride (KF), is highly hygroscopic, and any absorbed moisture will dramatically reduce its nucleophilicity.[2][3] Secondly, the activation energy for cleaving the aromatic C-Cl bond is high, requiring temperatures often in the range of 180-220°C.[4] Finally, if using a phase-transfer catalyst (PTC), its thermal stability and appropriate loading are crucial for shuttling the fluoride ion into the organic phase.[1]
Q2: I'm observing several unexpected peaks in my GC-MS analysis of the crude product. What are they likely to be?
A: Unidentified peaks often correspond to partially fluorinated intermediates (e.g., dichlorofluoro- or chlorodifluoro-benzotrifluorides), hydrolysis byproducts (hydroxy- or methoxy-substituted benzotrifluorides if methanol is used in workup), or impurities derived from solvent degradation.[5] The presence of water is a primary cause of hydrolysis byproducts. High reaction temperatures can cause solvents like DMF or DMSO to decompose, leading to a complex mixture of side products.[5]
Q3: The reaction appears to go to completion by GC, but my isolated yield after distillation is consistently low. Where could I be losing the product?
A: Significant product loss after a successful reaction points to issues in the workup and purification stages. 2,4,5-Trifluorobenzotrifluoride is a volatile compound. Losses can occur during solvent removal, aqueous washes if not performed carefully, and especially during fractional distillation. Inefficient condensation, vacuum leaks, or an improperly cooled receiving flask can lead to the loss of this valuable product.
Q4: Why does my reaction mixture turn dark brown or black?
A: A dark reaction color is typically an indicator of decomposition or side reactions. This can be caused by the degradation of the solvent (e.g., DMF, DMSO) at high temperatures or the presence of impurities in the starting materials that are not stable under the harsh reaction conditions. While some color change is expected, a very dark or tarry mixture often correlates with lower yields of the desired product.
Section 2: In-Depth Troubleshooting Guide
This section provides a deeper analysis of common problems, explaining the underlying chemistry and offering detailed protocols for resolution.
Problem 1: Incomplete or Stalled Halex Reaction
Low conversion of the starting material is the most frequent barrier to achieving high yields. The following flowchart outlines a systematic approach to diagnosing the root cause.
Caption: Troubleshooting logic for incomplete conversion.
-
Fluorinating Agent Inactivity: Potassium Fluoride (KF) is the most common fluoride source, but its performance is critically dependent on its physical state and purity. It must be anhydrous and have a high surface area.
-
The 'Why': The fluoride anion (F⁻) is a potent nucleophile, but it is strongly solvated by protic solvents like water, forming tight hydrogen bonds. This solvation shell drastically reduces its ability to attack the electron-deficient aromatic ring.[6]
-
The Solution:
-
Use Spray-Dried KF: This form has a higher surface area and lower moisture content than standard crystalline KF.
-
Dry Rigorously: Before use, dry KF in a vacuum oven at >150°C for at least 12 hours.
-
Consider Alternatives: For stubborn substrates, more soluble and reactive fluoride sources like Cesium Fluoride (CsF) or anhydrous tetraalkylammonium fluorides can be used, though they are more expensive.[2]
-
-
-
Insufficient Temperature or Reaction Time: Halex reactions on deactivated or moderately activated aromatic rings require significant thermal energy.
-
The 'Why': The SNAr mechanism involves the formation of a negatively charged intermediate called a Meisenheimer complex. Breaking the strong C-Cl bond is the rate-limiting step and has a high activation energy.
-
The Solution:
-
Verify Temperature: Ensure the internal reaction temperature reaches the target (e.g., 180-220°C in Sulfolane). Use a calibrated temperature probe.
-
Optimize Time: Monitor the reaction by GC every 2-4 hours. If the reaction stalls, a modest increase in temperature (10°C) may restart it. A patent for a similar process shows reaction times of 9-14 hours at 200-210°C.[7]
-
-
-
Ineffective Catalysis: In a solid-liquid heterogeneous reaction, a phase-transfer catalyst (PTC) is essential.
-
The 'Why': The PTC, typically a quaternary ammonium or phosphonium salt, has a lipophilic cation that can pair with the fluoride anion. This ion pair is soluble in the organic solvent, allowing the fluoride to be transported from the solid KF surface to the dissolved substrate.[1][7]
-
The Solution:
-
Choose a Stable PTC: At high temperatures, some PTCs can decompose (e.g., via Hofmann elimination). Tetrabutylphosphonium bromide or similar phosphonium salts are often more thermally robust than their ammonium counterparts.
-
Optimize Loading: Use 1-5 mol% of the PTC. Too little will result in a slow reaction, while too much can sometimes complicate purification.
-
-
Problem 2: Formation of Byproducts and Impurities
Even with complete conversion, low yields can result from the formation of unwanted side products.
| Byproduct/Impurity Class | Likely Cause | Identification Method | Mitigation Strategy |
| Partially Fluorinated Intermediates | Incomplete reaction; insufficient time, temperature, or KF stoichiometry. | GC-MS, 19F NMR | Optimize reaction conditions as described in Problem 1. Use a higher excess of KF (e.g., 1.5-2.0 eq. per Cl). |
| Hydroxy-derivatives | Presence of water in reactants or solvent.[3] | LC-MS, GC-MS | Rigorously dry all reagents, solvents, and glassware. Run the reaction under a dry, inert atmosphere (N₂, Ar). |
| Solvent-derived Impurities | Thermal decomposition of the solvent (e.g., DMF, DMSO).[5] | GC-MS | Use a more thermally stable solvent like Sulfolane.[7] Keep the reaction temperature at the minimum required for an efficient rate. |
| Starting Material Isomers | Impure 2,4,5-Trichlorobenzotrifluoride starting material. | GC of starting material | Source a higher purity starting material or purify it by distillation before use. |
Problem 3: Product Loss During Workup and Purification
A successful reaction can be undermined by a suboptimal purification strategy.
Caption: General experimental workflow for synthesis and purification.
-
The 'Why': 2,4,5-Trifluorobenzotrifluoride has a relatively low boiling point. During the removal of extraction solvents (like toluene or ethyl acetate) or the high-boiling reaction solvent (Sulfolane), the product can be lost if the vacuum is too strong or the temperature too high.
-
The Solution:
-
Careful Solvent Removal: When removing extraction solvents, use moderate temperature and vacuum.
-
Efficient Fractional Distillation: This is the most critical step.
-
Use a vacuum-jacketed Vigreux column to ensure good separation.
-
Ensure the vacuum system is free of leaks.
-
Use an efficient condenser and a dry ice/acetone cold trap to capture any volatile product that passes through.
-
Collect the fraction boiling at the correct temperature and pressure (e.g., ~78°C at 26 torr/~3.4 kPa as reported for the related 2,4,5-trifluorobenzonitrile).[7]
-
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Halex Fluorination
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
Preparation: In a glovebox or under a strong flow of inert gas, charge a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a distillation head connected to an inert gas line with spray-dried potassium fluoride (KF, 3.3 equivalents) and a phase-transfer catalyst (e.g., n-butyltriphenylphosphonium bromide, 2 mol%).[7]
-
Solvent Addition: Add anhydrous Sulfolane (approx. 1.5 mL per gram of starting material).
-
Azeotropic Drying: Add a small amount of toluene and heat the mixture to reflux to azeotropically remove any trace water. Distill off the toluene.
-
Reactant Addition: Cool the mixture to ~80°C and add 2,4,5-Trichlorobenzotrifluoride (1.0 equivalent).
-
Reaction: Heat the mixture under a slow stream of nitrogen to 200-210°C with vigorous stirring.
-
Monitoring: After 2 hours, and every 2-4 hours thereafter, carefully take a small aliquot, dilute it with acetonitrile, filter, and analyze by GC to monitor the disappearance of starting material and the formation of product.
-
Workup: Once the reaction is complete (typically >98% conversion), cool the mixture to below 100°C. Dilute with toluene and filter through a pad of celite to remove KCl and excess KF. Wash the filter cake with additional toluene.
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash with water (3x) to remove the remaining Sulfolane, followed by a brine wash.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the toluene by rotary evaporation.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to obtain 2,4,5-Trifluorobenzotrifluoride as a clear, colorless liquid.
Protocol 2: In-Process Control by Gas Chromatography (GC)
-
Column: Standard non-polar capillary column (e.g., DB-1, HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: 80°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
Sample Preparation: Dilute ~5 µL of the reaction mixture in 1 mL of acetonitrile.
-
Expected Elution Order: 2,4,5-Trifluorobenzotrifluoride (product) will have the shortest retention time, followed by the partially fluorinated intermediates, with 2,4,5-Trichlorobenzotrifluoride (starting material) being the last to elute.
References
-
Furuya, T., Klein, J. E. M. N., & Ritter, T. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis, 2010(11), 1804–1821. Available at: [Link]
-
Siegemund, G., et al. (2002). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Available at: [Link]
-
Wikipedia. (n.d.). Halex process. Retrieved from [Link]
- Lentza, D., et al. (1996). Fluorination of aromatic compounds by halogen exchange with fluoride anions (“halex” reaction). Industrial Chemistry Library, 8, 244-292.
- Böhm, S., & Fröhlich, N. (1995). Process for the preparation of 2,4,5-trifluorobenzonitrile. Google Patents (CA2090768A1).
-
ACS Green Chemistry Institute. (n.d.). Halex Reaction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Watson, W. (2017). Fluoride Sources for Halex Reactions. Scientific Update. Available at: [Link]
- Zhejiang Linjiang Chemical Co., Ltd. (2019). Synthetic method for 1,2,4-trifluorobenzene. Google Patents (CN110498730A).
-
RSC Publishing. (2021). Recent progress on fluorination in aqueous media. Green Chemistry. Available at: [Link]
-
Huang, X., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29337–29344. Available at: [Link]
Sources
- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 4. Halex process - Wikipedia [en.wikipedia.org]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress on fluorination in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]
Technical Support Center: 2,4,5-Trifluorobenzotrifluoride Stability Under Basic Conditions
Welcome to the technical support center for 2,4,5-Trifluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile fluorinated building block in their synthetic routes. We will address common challenges and questions regarding its stability and reactivity, particularly under basic conditions. Our goal is to provide you with the expertise and practical insights needed to optimize your experiments and ensure the integrity of your results.
I. Core Concepts: Understanding the Reactivity of 2,4,5-Trifluorobenzotrifluoride
2,4,5-Trifluorobenzotrifluoride is characterized by an electron-deficient aromatic ring due to the presence of three fluorine atoms and a powerful electron-withdrawing trifluoromethyl (-CF3) group.[1][2] This electronic nature dictates its reactivity, making the aromatic ring susceptible to nucleophilic attack while being deactivated towards electrophilic aromatic substitution.[1][3]
The primary stability concerns under basic conditions stem from two potential reaction pathways:
-
Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing groups activate the aromatic ring for substitution of one of the fluorine atoms by a nucleophile.[3][4] The rate and regioselectivity of this reaction are influenced by the strength of the nucleophile and the reaction conditions.
-
Hydrolysis of the Trifluoromethyl Group: While the C-F bonds in the -CF3 group are very strong, under certain, typically harsh, basic conditions, this group can undergo hydrolysis to form a carboxylic acid.[5][6][7] However, this process is generally more facile under strongly acidic conditions.[5]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired product and formation of a major byproduct with a mass corresponding to the substitution of one fluorine atom. | The basic conditions are promoting a nucleophilic aromatic substitution (SNA r) reaction where your intended base or another nucleophile in the reaction mixture is displacing a fluorine atom on the aromatic ring.[3][4] | 1. Lower the Reaction Temperature: SNA r reactions are often temperature-dependent. Reducing the temperature can significantly decrease the rate of this side reaction. 2. Use a Weaker, Non-Nucleophilic Base: If the base is the unintended nucleophile, switch to a sterically hindered, non-nucleophilic base such as proton sponge or DBU. 3. Control Stoichiometry: Use the minimum effective amount of base to avoid excess that can participate in side reactions. |
| Complete consumption of starting material but no desired product; isolation of a polar, acidic compound. | This suggests potential hydrolysis of the trifluoromethyl group to a carboxylic acid, although less common under basic than strongly acidic conditions.[5][6][7] This is more likely with strong bases at elevated temperatures over prolonged reaction times. | 1. Re-evaluate Base Strength and Temperature: Avoid using strong hydroxides (e.g., NaOH, KOH) at high temperatures. Consider milder inorganic bases (e.g., K2CO3, Cs2CO3) or organic bases. 2. Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction. |
| Inconsistent reaction outcomes or unexpected side products upon scale-up. | Localized "hot spots" or poor mixing during the addition of a strong base can create transient areas of high basicity, leading to degradation. | 1. Improve Mixing: Ensure vigorous and efficient stirring, especially in larger reaction vessels. 2. Slow, Controlled Addition: Add the basic solution dropwise or via a syringe pump to maintain a more homogeneous reaction environment. Consider cooling the reaction mixture during the addition. |
| Formation of colored impurities or tar-like substances. | This can result from complex decomposition pathways under harsh basic conditions, potentially involving polymerization or other side reactions. | 1. Degas Solvents: Remove dissolved oxygen, which can sometimes participate in oxidative degradation pathways. 2. Use High-Purity Reagents: Ensure all reagents and solvents are free from contaminants that could initiate or catalyze decomposition. 3. Protective Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. |
Experimental Workflow: Mitigating Nucleophilic Aromatic Substitution (SNA r)
The following diagram illustrates a decision-making workflow for troubleshooting and optimizing reactions to minimize unwanted SNA r side products.
Caption: Decision workflow for minimizing SNA r side reactions.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2,4,5-Trifluorobenzotrifluoride under basic conditions?
A1: The most probable degradation pathway under typical basic conditions used in organic synthesis is nucleophilic aromatic substitution (SNA r), where a nucleophile (which could be the base itself or another species in the reaction) displaces one of the fluorine atoms on the aromatic ring.[3][4] The positions ortho and para to the strong electron-withdrawing -CF3 group are particularly activated for this type of reaction. Hydrolysis of the -CF3 group to a carboxylic acid is also possible but generally requires more forcing conditions (stronger base, higher temperature, longer reaction time).[6][7]
Q2: Which bases are recommended to minimize the risk of degradation?
A2: To minimize nucleophilic attack on the aromatic ring, it is advisable to use non-nucleophilic bases. Sterically hindered organic bases like 1,8-Diazabicycloundec-7-ene (DBU) or Proton Sponge are excellent choices. If an inorganic base is required, weaker bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are generally safer than strong hydroxides like NaOH or KOH, especially at elevated temperatures.
Q3: How does solvent choice impact the stability of 2,4,5-Trifluorobenzotrifluoride in the presence of a base?
A3: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNA r reactions by stabilizing the charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.[3] If you are observing significant SNA r, consider switching to a less polar solvent like THF or toluene, provided your desired reaction is still efficient in these media.
Q4: Are there specific temperature limits I should adhere to when using this compound with bases?
A4: While there are no universal temperature limits, as this is highly dependent on the specific base and nucleophiles present, a good starting point is to keep the reaction temperature as low as possible. For reactions with strong bases or potent nucleophiles, it is recommended to start at 0°C or even lower and only warm the reaction if necessary. Always monitor the reaction progress closely to avoid prolonged exposure to elevated temperatures.
Q5: Can I use 2,4,5-Trifluorobenzotrifluoride in palladium-catalyzed cross-coupling reactions that require a base?
A5: Yes, this is a common application. However, care must be taken in selecting the reaction conditions.
-
Base Selection: Use weaker inorganic bases like K2CO3, K3PO4, or Cs2CO3.
-
Nucleophile Choice: Be aware that some nucleophiles used in coupling reactions (e.g., amines in Buchwald-Hartwig amination) can also act as nucleophiles in an SNA r side reaction.[8] Careful optimization of temperature and catalyst/ligand system is crucial.
-
Reaction Monitoring: Closely monitor for the formation of side products arising from the substitution of a fluorine atom.
Degradation Pathways Overview
The following diagram outlines the primary degradation pathways of concern when using 2,4,5-Trifluorobenzotrifluoride under basic conditions.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
removing water content from 2,4,5-Trifluorobenzotrifluoride
Welcome to the technical support center for 2,4,5-Trifluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of working with this solvent: the removal of water content. The presence of water can significantly impact reaction outcomes, particularly in moisture-sensitive applications. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Understanding the Challenge: Water in an Aprotic, Fluorinated Solvent
2,4,5-Trifluorobenzotrifluoride is a valuable solvent in organic synthesis due to its unique properties, including high thermal stability and solubility for a range of compounds.[1] However, like many aprotic solvents, it can absorb atmospheric moisture, which can be detrimental to a variety of chemical reactions. The trifluoromethyl group and fluorine atoms on the benzene ring create a highly electrophilic aromatic system, making certain reactions sensitive to nucleophilic impurities like water.[2][3] Therefore, ensuring an anhydrous environment is paramount for reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water from 2,4,5-Trifluorobenzotrifluoride?
A1: Water can act as an unwanted nucleophile or a proton source in many sensitive organic reactions. For instance, in reactions involving organometallics (e.g., Grignard reagents, organolithiums), water will rapidly quench the reactive species. In reactions catalyzed by Lewis acids, water can coordinate to the catalyst, deactivating it. For reactions sensitive to hydrolysis, the presence of water can lead to undesired side products and reduced yields.
Q2: What is the most reliable method for determining the water content in 2,4,5-Trifluorobenzotrifluoride?
A2: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic solvents.[4][5][6] This method is highly selective for water and can provide quantitative results in the parts-per-million (ppm) range.[4] Alternative methods include 19F NMR spectroscopy, which can be exquisitely sensitive for detecting water in solutions containing fluoride salts.[7][8] Near-infrared (NIR) spectroscopy can also be employed for real-time, non-destructive water content monitoring.[9]
Q3: Can I use common desiccants like anhydrous sodium sulfate or magnesium sulfate?
A3: While anhydrous sodium sulfate and magnesium sulfate are common drying agents for workups, they are generally not sufficient for achieving the very low water content required for moisture-sensitive reactions.[10] They are considered low-efficiency desiccants and are best used for pre-drying or removing bulk water. For achieving ppm levels of water, more rigorous methods are necessary.
Troubleshooting Guide: Drying 2,4,5-Trifluorobenzotrifluoride
This section provides a step-by-step guide to the most effective methods for drying 2,4,5-Trifluorobenzotrifluoride, along with troubleshooting tips for common issues.
Method 1: Drying with Activated Molecular Sieves
Molecular sieves are crystalline aluminosilicates with a uniform pore size that selectively adsorb small molecules like water. For drying most aprotic solvents, 3Å or 4Å molecular sieves are recommended.[11]
Experimental Protocol:
-
Activation of Molecular Sieves:
-
Place the molecular sieves (3Å or 4Å) in a flask.
-
Heat to 180-200 °C under vacuum for at least 8-12 hours.[12]
-
Cool the sieves under an inert atmosphere (e.g., nitrogen or argon).
-
Store the activated sieves in a desiccator over a strong desiccant.
-
-
Drying Procedure:
-
To a flask of 2,4,5-Trifluorobenzotrifluoride, add freshly activated 3Å or 4Å molecular sieves (approximately 10-20% of the solvent volume).
-
Seal the flask and allow it to stand for at least 24-48 hours.[13] For optimal drying, gentle agitation can be beneficial.
-
The dried solvent can be carefully decanted or cannulated for use.
-
Troubleshooting:
-
Issue: Water content remains high after treatment.
-
Possible Cause 1: Incomplete activation of molecular sieves.
-
Solution: Ensure the sieves are heated to the correct temperature under a strong vacuum for the recommended duration. A properly activated sieve will generate significant heat when a drop of water is added.
-
-
Possible Cause 2: Insufficient contact time or amount of sieves.
-
Solution: Increase the amount of molecular sieves and/or extend the drying time.
-
-
Possible Cause 3: Contamination from atmospheric moisture.
-
Solution: Handle the activated sieves and the dried solvent under an inert atmosphere.
-
-
Workflow for Drying with Molecular Sieves:
Caption: Workflow for drying 2,4,5-Trifluorobenzotrifluoride with molecular sieves.
Method 2: Drying with Activated Alumina
Activated alumina is a porous form of aluminum oxide that has a strong affinity for water and can be used to dry a variety of gases and liquids, including halogenated hydrocarbons.[14]
Experimental Protocol:
-
Activation of Alumina:
-
Activate the alumina by heating it in a furnace at 200-250 °C for 4-6 hours.
-
Cool under an inert atmosphere and store in a desiccator.
-
-
Drying Procedure (Column Chromatography):
-
Pack a chromatography column with the activated alumina.
-
Pass the 2,4,5-Trifluorobenzotrifluoride through the column. The first portion of the eluent should be discarded as it may contain residual moisture from the column packing.
-
Collect the dried solvent under an inert atmosphere.
-
Troubleshooting:
-
Issue: Inefficient drying.
-
Possible Cause: Alumina is not sufficiently activated.
-
Solution: Ensure proper activation temperature and time.
-
-
Possible Cause: Channeling in the column.
-
Solution: Pack the column carefully to ensure uniform flow.
-
-
Possible Cause: Exceeding the drying capacity of the alumina.
-
Solution: Use a larger column or a fresh batch of activated alumina.
-
-
Method 3: Distillation
Distillation is a highly effective method for removing water and other non-volatile impurities.[15][16][17] It is particularly useful for purifying large quantities of the solvent.
Experimental Protocol:
-
Pre-drying (Optional but Recommended):
-
Pre-dry the 2,4,5-Trifluorobenzotrifluoride with a suitable drying agent like activated alumina to remove the bulk of the water.
-
-
Distillation Setup:
-
Set up a distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Add the pre-dried 2,4,5-Trifluorobenzotrifluoride and a few boiling chips to the distillation flask.
-
Distill the solvent under an inert atmosphere. The boiling point of 2,4,5-Trifluorobenzotrifluoride is approximately 116-118 °C.
-
Collect the middle fraction, discarding the initial and final portions.
-
Troubleshooting:
-
Issue: Water content in the distillate is still high.
-
Possible Cause: Contamination from the distillation apparatus.
-
Solution: Ensure all glassware is scrupulously dried and the system is leak-proof to prevent atmospheric moisture from entering.
-
-
Possible Cause: Azeotropic distillation with water.
-
Decision Tree for Choosing a Drying Method:
Caption: Decision tree for selecting the appropriate drying method.
Safety Precautions
-
Always handle 2,4,5-Trifluorobenzotrifluoride in a well-ventilated area, preferably in a fume hood.[19][20]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[21][22][23]
-
In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Dispose of waste according to local regulations.[19]
| Parameter | Molecular Sieves (3Å/4Å) | Activated Alumina | Distillation |
| Efficiency | High (can achieve <10 ppm) | Moderate to High | Very High |
| Ease of Use | Simple, but requires pre-activation | Can be used in a column | Requires specialized glassware and setup |
| Scalability | Good for lab scale | Good for lab to pilot scale | Excellent for large scale |
| Safety | Generally safe, no quenching needed[12] | Safe | Requires careful handling of hot apparatus |
| Cost | Low to moderate | Low to moderate | Higher initial setup cost |
References
- Application of activated alumina as adsorbent. (2022, May 13). Refractory Brick.
- SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.
- A Method for Detecting W
- Removal of organic halides from hydrocarbon solvents.
- MATERIAL SAFETY DATA SHEET. (2022, June 20). Cohizon Life Sciences.
- A Method for Detecting Water in Organic Solvents. Texas A&M University Department of Chemistry.
- Fisher Scientific Chemicals, Inc.
- 2,4,5-Trifluorobenzoic acid. (2016, May 26). Australia Pacific LNG.
- Does Distillation Remove Fluoride
- Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. (2025, August 6).
- Using molecular sieves for solvent drying.
- 2,4,5-Trifluorophenylacetic acid. Ossila.
- Activated Alumina for Air Dryer/TBC Removal. Pingxiang Yamtop Chemical Co., Ltd.
- Drinking Water Treatment: Distillation.
- Does Distilling Water Remove Fluoride? (2025, December 12). CO-Z.
- Activated Alumina: Desiccants, Adsorbents, and Water Tre
- Development of Karl Fischer Reagents.
- Drying Series Adsorbents. (2018, June 12). Axens.
- Tips & Tricks: Drying Methods. Department of Chemistry : University of Rochester.
- Does a Water Distiller Remove Fluoride? (2023, February 23). Living Whole.
- [18F]-Fluoride Capture and Release: azeotropic drying free nucleophilic aromatic radiofluorination assisted by a Phosphonium Borane.
- W
- Determination of water in nylon with Karl Fischer reagent using fluorinated alcohols as solvents.
- Water Determination by Karl Fischer Titr
- Karl Fischer Titration Tips: W
- Fluoride Removal and Recovery from Water Using Reverse Osmosis and Osmotic Membrane Crystallization. (2023, August 2).
- Non-destructive measurement technique for water content in organic solvents based on a thermal approach. NIH.
- What Is Karl Fischer Titr
- How to Best Dry Solvents. (2022, May 25). YouTube.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Molecular Sieves. Sigma-Aldrich.
- A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorin
- 654-53-5(2,3,4,5-TETRAFLUOROBENZOTRIFLUORIDE) Product Description. ChemicalBook.
- Process for preparing fluorinated aromatics.
- 2,4,5-Trifluorobenzonitrile. PubChem.
- Selective C–F Functionalization of Unactiv
- 3A sieves are almost always the best choice for drying solvents. (2022, March 14). Reddit.
- Controlled Hydrophilic–Hydrophobic Transition of PET Films via Fluorin
- 2,4,5-Trifluorobenzonitrile. Chem-Impex.
- Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
- Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents.
- 2,3,4,5-Tetrafluorobenzonitrile. Chem-Impex.
- Chemical Properties of 1,2,4-Trifluorobenzene (CAS 367-23-7). Cheméo.
- Methods for Optimizing Activated Materials for Removing Fluoride from Drinking Water Sources. (2025, August 7).
- Reducing PFAS in Drinking Water with Treatment Technologies. (2018, August 23). US EPA.
- Approaches for the Efficient Removal of Fluoride from Groundwater: A Comprehensive Review. (2024, April 23). PMC - NIH.
- Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtration. (2019, December 3). Saltworks Technologies.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mcckf.com [mcckf.com]
- 5. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. kemtrak.com [kemtrak.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. runjinrefractories.com [runjinrefractories.com]
- 15. softprowatersystems.com [softprowatersystems.com]
- 16. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 17. cozpalace.com [cozpalace.com]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
- 20. cohizon.com [cohizon.com]
- 21. fishersci.com [fishersci.com]
- 22. aplng.com.au [aplng.com.au]
- 23. downloads.ossila.com [downloads.ossila.com]
Technical Support Center: Scaling Up 2,4,5-Trifluorobenzotrifluoride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,4,5-Trifluorobenzotrifluoride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of scaling up this challenging synthesis. This guide is structured to address specific issues you may encounter, moving from common troubleshooting scenarios to broader frequently asked questions. Every recommendation is grounded in established chemical principles and safety protocols to ensure the integrity and success of your work.
Troubleshooting Guide: From Bench to Scale
This section addresses specific problems that can arise during the scale-up of 2,4,5-Trifluorobenzotrifluoride synthesis. The probable synthetic route involves a halogen exchange (Halex) reaction on a chlorinated precursor, a common industrial method for producing fluorinated aromatics.[1][2][3]
Problem 1: Low Conversion of Starting Material (e.g., 2,4,5-Trichloro-benzotrichloride)
Question: We are attempting a multi-kilogram scale synthesis of 2,4,5-Trifluorobenzotrifluoride from its chlorinated precursor using anhydrous hydrogen fluoride (aHF), but are observing low and inconsistent conversion rates. What are the likely causes and how can we improve this?
Answer:
Low conversion during the scale-up of fluorination reactions is a common yet multifaceted issue. The primary culprits are often related to mass transfer limitations, reagent purity, and thermal management. Let's break down the potential causes and solutions:
-
Mass Transfer Limitations: On a larger scale, ensuring intimate contact between the solid/liquid organic phase and the gaseous or liquid fluorinating agent (like aHF) becomes significantly more challenging.
-
Causality: The reaction rate is dependent on the interfacial area between the reactants. Inadequate mixing leads to a localized depletion of the fluorinating agent and a stall in the reaction.
-
Troubleshooting Steps:
-
Agitation Efficiency: Evaluate your reactor's agitation system. Simple overhead stirring may be insufficient. Consider upgrading to a reactor with a gas-inducing impeller or a baffled reactor design to improve turbulence and gas dispersion.
-
Solvent Selection: The use of a high-boiling point, polar aprotic solvent like sulfolane can improve the solubility of reactants and facilitate the reaction.[2][3]
-
Phase Transfer Catalyst (PTC): For Halex reactions using solid fluoride sources like KF, a PTC is crucial. On a larger scale, ensure the PTC is stable at the reaction temperature and that its concentration is optimized.
-
-
-
Reagent Purity and Stoichiometry:
-
Causality: Water is highly detrimental to many fluorination reactions, especially those using aHF. It can react with aHF to form hydrofluoric acid, which is corrosive and can alter the reaction pathway. Impurities in the starting material can also lead to side reactions.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Rigorously dry all starting materials, solvents, and the reactor itself. Use a high-purity grade of aHF.
-
Stoichiometry of aHF: While a stoichiometric amount of aHF is theoretically required, in practice, an excess is often used to drive the reaction to completion.[4][5][6] Carefully control the feed rate of aHF to maintain a consistent excess without causing an uncontrolled exotherm.
-
-
-
Thermal Management:
-
Causality: Fluorination reactions are often highly exothermic. Poor heat dissipation on a larger scale can lead to localized hotspots, causing decomposition of reactants and products, and the formation of tars.[7]
-
Troubleshooting Steps:
-
Reactor Heat Transfer: Ensure your reactor has a sufficient heat exchange capacity for the scale of the reaction.
-
Controlled Addition: Add the limiting reagent (often the organic precursor) to the fluorinating agent in a controlled manner to manage the rate of heat generation.
-
-
Problem 2: Formation of Partially Fluorinated Intermediates and Other Byproducts
Question: Our scaled-up reaction is producing a complex mixture containing not only the desired 2,4,5-Trifluorobenzotrifluoride but also significant amounts of mono- and di-fluorinated intermediates, as well as some dark, tar-like substances. How can we improve the selectivity?
Answer:
The presence of a spectrum of partially fluorinated products and tars points towards incomplete reaction and thermal degradation. Here’s how to approach this issue:
-
Reaction Temperature and Time:
-
Causality: The stepwise displacement of chlorine with fluorine in a Halex reaction requires sufficient thermal energy and reaction time for each step.[2] Inadequate temperature or premature quenching of the reaction will result in a mixture of intermediates. Conversely, excessively high temperatures can lead to decomposition.
-
Troubleshooting Steps:
-
Temperature Optimization: If you are seeing incomplete fluorination, a modest increase in reaction temperature may be necessary. This should be done cautiously, with careful monitoring for any increase in byproduct formation.
-
Extended Reaction Time: At a given temperature, extending the reaction time can help drive the reaction to completion. Monitor the reaction progress by GC-MS to determine the optimal reaction time.
-
Pressure Control: Conducting the reaction in a pressure-rated reactor can help maintain aHF in the liquid phase at higher temperatures, increasing its concentration and reactivity.[8]
-
-
-
Catalyst Deactivation:
-
Causality: In gas-phase fluorination over a solid catalyst (e.g., aluminum fluoride), the catalyst can become deactivated over time by coking or poisoning.[4][5][6]
-
Troubleshooting Steps:
-
Catalyst Regeneration: If using a solid catalyst, investigate regeneration procedures, which may involve controlled oxidation to burn off carbonaceous deposits.
-
Catalyst Loading: Ensure that the amount of catalyst is sufficient for the scale of the reaction.
-
-
Problem 3: Difficulties in Product Purification at Scale
Question: We are struggling with the purification of our multi-kilogram batch of 2,4,5-Trifluorobenzotrifluoride. Column chromatography is not feasible at this scale. What are our options?
Answer:
Large-scale purification requires moving away from chromatographic methods towards more industrially viable techniques.
-
Fractional Distillation:
-
Causality: If there is a sufficient boiling point difference between your product and the major impurities, fractional distillation is the most effective large-scale purification method.
-
Implementation:
-
Boiling Point Analysis: Determine the boiling points of the desired product and the main impurities through analytical GC.
-
Column Selection: Use a packed distillation column with sufficient theoretical plates to achieve the desired separation.
-
Vacuum Distillation: If the compounds are high-boiling or thermally sensitive, perform the distillation under reduced pressure.
-
-
-
Crystallization/Recrystallization:
-
Causality: If your product is a solid at room temperature or can be induced to crystallize, this is an excellent method for achieving high purity.
-
Implementation:
-
Solvent Screening: Identify a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.
-
Controlled Cooling: Cool the saturated solution slowly to promote the formation of large, pure crystals.
-
-
-
Liquid-Liquid Extraction:
-
Causality: This technique is useful for removing acidic or basic impurities from the crude product.
-
Implementation:
-
Aqueous Wash: Wash the organic phase with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove acidic byproducts like HCl or residual aHF.
-
Brine Wash: Follow with a wash with saturated sodium chloride solution to remove residual water from the organic phase.
-
-
| Purification Method | Best For | Scale-Up Considerations |
| Fractional Distillation | Separating liquids with different boiling points | Requires specialized equipment; potential for thermal degradation if not performed under vacuum. |
| Crystallization | Purifying solid products | Requires solvent screening; can be highly effective for achieving high purity. |
| Liquid-Liquid Extraction | Removing acidic/basic impurities | Generates aqueous waste streams that require proper disposal. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up synthesis with anhydrous hydrogen fluoride (aHF)?
A1: Anhydrous hydrogen fluoride is extremely corrosive and toxic.[8][9] Key safety considerations include:
-
Materials of Construction: Use reactors and pipework made of compatible materials like carbon steel or Monel.[8][10] Avoid glass and other silicon-containing materials.[9]
-
Personal Protective Equipment (PPE): A full-body acid-resistant suit, specialized gloves, and a full-face respirator are mandatory.[9]
-
Ventilation: All work must be conducted in a well-ventilated area, preferably in a dedicated, scrubbed enclosure.
-
Emergency Preparedness: Have calcium gluconate gel readily available as a first aid treatment for skin exposure. Ensure all personnel are trained in its use.
Q2: Can we use potassium fluoride (KF) instead of aHF for the fluorination? What are the scale-up challenges?
A2: Yes, KF is a common reagent in Halex reactions.[1][2] The main challenges with KF at scale are:
-
Heterogeneity: KF is a solid, leading to a heterogeneous reaction mixture that requires efficient agitation to overcome mass transfer limitations.
-
Water Removal: KF is hygroscopic and must be rigorously dried before use.
-
High Temperatures: Halex reactions with KF typically require high temperatures (150-250 °C) and polar aprotic solvents like DMSO or sulfolane.[2]
-
Byproduct Removal: The reaction produces potassium chloride (KCl), which must be filtered off from the reaction mixture.
Q3: How can we monitor the progress of the reaction at a large scale without frequent sampling of hazardous materials?
A3: In-situ monitoring is highly recommended for large-scale hazardous reactions.
-
Process Analytical Technology (PAT): Consider using in-situ probes such as ReactIR (FTIR) to monitor the disappearance of starting material and the appearance of product in real-time.
-
Temperature and Pressure Monitoring: A sudden change in temperature or pressure can indicate a change in the reaction rate or a potential problem.
-
Calorimetry: Reaction calorimetry can be used during process development to understand the heat flow of the reaction and identify potential thermal hazards before scaling up.
Diagrams
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low conversion rates.
General Scale-Up Synthesis Workflow
Caption: A generalized workflow for scaled-up fluorination reactions.
References
-
Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The design of plants for handling hydrofluoric acid. (n.d.). IChemE. Retrieved January 12, 2026, from [Link]
-
Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. (2024). Frontiers. Retrieved January 12, 2026, from [Link]
-
Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. (2024). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Recommendation on materials of construction for anhydrous hydrogen fluoride (ahf) and hydrofluoric acid solutions (hf). (n.d.). Eurofluor. Retrieved January 12, 2026, from [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). Environment, Health & Safety - University of Wisconsin-Madison. Retrieved January 12, 2026, from [Link]
-
Halex Reaction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]
-
Process for preparing benzotrifluoride and its derivatives. (1979). Patent 0004636. Retrieved January 12, 2026, from [Link]
-
Process for preparing benzotrifluoride and its derivatives. (n.d.). European Patent Office - EP 0004636 B1. Retrieved January 12, 2026, from [Link]
- Process for preparing benzotrifluoride and its derivatives. (n.d.). Google Patents - EP0004636A2.
- Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange. (2010). Google Patents - US20100022804A1.
- Preparation of 2,4,5-trifluo-benzoic acid. (n.d.). Google Patents - CN1328238C.
-
The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
- Process for the preparation of 2,4,5-trifluorobenzonitrile. (n.d.). Google Patents - CA2090768A1.
-
Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. (2010). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Halex process. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Halex Comparative Reaction. (n.d.). gChem Global. Retrieved January 12, 2026, from [Link]
-
Fluorination of Medicinal Compounds - The Halex Reaction. (n.d.). ChemTube 3D. Retrieved January 12, 2026, from [Link]
-
Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. (2004). ResearchGate. Retrieved January 12, 2026, from [Link]
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014). Google Patents - US20140135497A1.
- Synthetic method of 1,2, 4-trifluorobenzene. (n.d.). Google Patents - CN110498730B.
-
Organofluorine chemistry. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
- Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents - CN103012111A.
-
Aromatic Fluorination. (2018). Taylor & Francis eBooks. Retrieved January 12, 2026, from [Link]
Sources
- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 2. Halex process - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 7. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 8. icheme.org [icheme.org]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. eurofluor.org [eurofluor.org]
Technical Support Center: Analytical Methods for Detecting Trace Impurities in 2,4,5-Trifluorobenzotrifluoride
Welcome to the technical support center for the analysis of 2,4,5-Trifluorobenzotrifluoride. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for detecting and quantifying trace-level impurities. Purity profiling is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and key intermediates.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your analytical workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that analysts frequently encounter when starting their work with 2,4,5-Trifluorobenzotrifluoride.
Q1: What are the most common types of impurities I should expect in 2,4,5-Trifluorobenzotrifluoride?
A: Impurities typically originate from the synthetic route, degradation, or storage. For 2,4,5-Trifluorobenzotrifluoride, you should anticipate:
-
Positional Isomers: Other trifluorobenzotrifluoride isomers that may be formed during synthesis.
-
Starting Materials & Intermediates: Unreacted precursors or intermediates from the synthesis process. For instance, if synthesized from 2,4,5-trichloropyrimidine, residual starting materials could be present.[2]
-
By-products: Compounds formed from side reactions, such as incompletely fluorinated analogues or products of over-fluorination.
-
Degradants: Impurities formed through oxidation, hydrolysis, or other degradation pathways, especially under stress conditions (heat, light, humidity).
Q2: Which primary analytical technique is better for this compound: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A: Given that 2,4,5-Trifluorobenzotrifluoride is a volatile organic compound, Gas Chromatography (GC) is the preferred technique for impurity profiling.[1] It offers excellent separation for volatile isomers and related substances. HPLC may be considered for non-volatile, thermally labile, or highly polar impurities that are not amenable to GC analysis.
Q3: How do I select the right GC column for separating positional isomers of fluorinated compounds?
A: Separating positional isomers is often the most significant challenge. The key is selecting a stationary phase that offers different selectivity mechanisms.
-
High Polarity Columns: Columns with a high cyanopropyl content (e.g., AT-210 type phases) are often effective for separating positional isomers of aromatic compounds due to strong dipole-dipole interactions.[3]
-
Standard Columns: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5/HP-5 type), is a good starting point for general screening.[4]
-
Column Dimensions: For resolving trace impurities, a longer column (e.g., 30 m or 60 m) with a smaller internal diameter (e.g., 0.25 mm) will provide higher resolution.
Q4: What are the typical limits of detection (LOD) and quantitation (LOQ) I can expect to achieve?
A: With a properly validated method, you can expect the following performance:
-
GC-FID (Flame Ionization Detector): LOD is typically around 0.01% relative to the main peak area, with an LOQ of approximately 0.03-0.05%.
-
GC-MS (Mass Spectrometry): Offers higher sensitivity and specificity. In Selected Ion Monitoring (SIM) mode, LOD can be pushed into the low parts-per-million (ppm) range, well below the 0.05% reporting threshold required by regulatory bodies like the FDA.[5]
Section 2: Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific issues you may encounter during your experiments.
Gas Chromatography (GC) Troubleshooting
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My main 2,4,5-Trifluorobenzotrifluoride peak and its impurities are tailing significantly. What is the cause and how do I fix it?
A: Peak tailing is a common issue, especially for active compounds, and it compromises both resolution and integration accuracy.
-
Causality: Tailing is often caused by unwanted secondary interactions between the analyte and active sites (e.g., exposed silanols) within the GC system.[6] Other causes include column overloading, improper column installation, or a contaminated inlet liner.
-
Troubleshooting Protocol:
-
Check the Inlet Liner: The liner is the most common source of activity. Remove and inspect the liner. If it is visibly dirty or contains septum debris, replace it. Using a deactivated liner with glass wool can help trap non-volatile residues.[7]
-
Perform Inlet Maintenance: If the liner is clean, the issue may be contamination in the injector port itself. Cool the injector, disassemble, and clean it according to the manufacturer's instructions.[7][8]
-
Condition the Column: Cut the first 10-15 cm from the column inlet, as this section accumulates the most non-volatile residue. Re-install the column and condition it by heating it to its maximum isothermal temperature for 1-2 hours.[6]
-
Verify Injection Volume: Injecting too much sample can overload the column, leading to fronting or tailing. Reduce the injection volume or dilute the sample.
-
Ensure Proper Column Installation: An improperly cut or installed column can cause dead volume, leading to peak distortion. Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector as specified in your instrument manual.[8]
-
Logical Troubleshooting Flow for Poor GC Peak Shape
Caption: A systematic approach to troubleshooting poor peak shape in GC analysis.
Problem: Ghost Peaks or Carryover
Q: I am seeing unexpected peaks ("ghost peaks") in my blank runs that have similar retention times to my impurities. What is causing this?
A: Ghost peaks are typically the result of carryover from previous injections or contamination within the system.
-
Causality: The most common sources are a contaminated syringe, septum bleed from a degraded or overheated septum, or residue baked onto the inlet liner that slowly bleeds out in subsequent runs.[9][10]
-
Troubleshooting Protocol:
-
Identify the Source: Run two consecutive blank solvent injections without allowing the system to cool down between them.[10]
-
If the ghost peaks are smaller in the second blank, the source is carryover from the syringe or injector.
-
If the peaks are the same size, the contamination is likely from the carrier gas line or the gas itself.[10]
-
-
Clean the Syringe: Thoroughly rinse the syringe with multiple solvents of varying polarity.
-
Check the Septum: Ensure you are using a high-quality, high-temperature septum and that the injector temperature does not exceed the septum's maximum rated temperature. Replace the septum if it is old or cored.[7]
-
Bake Out the System: If carryover persists, perform a system bake-out. Set the injector temperature to its maximum, remove the column from the detector, and set the oven to its maximum temperature limit (or 20-30°C above your method's final temperature) for 1-2 hours with carrier gas flowing.[9]
-
Mass Spectrometry (MS) Detector Troubleshooting
Q: My GC-MS analysis is not providing clear molecular ions for my suspected impurities. How can I improve identification?
A: Fluorinated compounds can sometimes produce complex fragmentation patterns. The absence of a clear molecular ion (M+) is common with energetic ionization techniques like Electron Impact (EI).
-
Causality: Standard EI (70 eV) can be too energetic for some molecules, causing extensive fragmentation and leaving a very low-abundance or non-existent molecular ion.
-
Troubleshooting Protocol:
-
Use Chemical Ionization (CI): Switch the ion source to Chemical Ionization mode. CI is a "softer" ionization technique that is much more likely to produce a protonated molecular ion ([M+H]+), which clearly confirms the molecular weight of the impurity.[11] Methane is a common and effective CI reagent gas.[11]
-
Leverage High-Resolution MS (HRMS): If available, use a high-resolution mass spectrometer like a Q-TOF or Orbitrap. These instruments provide highly accurate mass measurements (sub-ppm), which allows software to generate a definitive molecular formula for the impurity, greatly aiding in its identification.[5][12][13]
-
Analyze Fragmentation Patterns: Even without a molecular ion, the fragmentation pattern is a valuable fingerprint. Look for characteristic losses of F, CF3, or other fragments that can help piece together the structure. Comparing the fragmentation pattern of the impurity to that of the main 2,4,5-Trifluorobenzotrifluoride peak can reveal structural similarities.
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your method development. Always perform system suitability tests before analyzing samples.
Protocol 1: GC-MS Method for Volatile Impurities
This method is designed for the identification and quantification of volatile impurities, including positional isomers.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2,4,5-Trifluorobenzotrifluoride sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Acetonitrile. This yields a concentration of ~1.0 mg/mL.
-
Vortex to ensure homogeneity.
-
-
Instrumentation & Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control for stable retention times. |
| Detector | Mass Spectrometer (e.g., 5977 MSD) | Enables positive identification and sensitive quantification.[14] |
| Column | AT-210, 30 m x 0.25 mm, 0.25 µm | High polarity phase for enhanced resolution of isomers.[3] |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Vol. | 1.0 µL | Standard volume to avoid column overload. |
| Mode | Split (Ratio 50:1) | Prevents overloading from the high-concentration main peak. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good efficiency. Constant flow maintains resolution during the temperature ramp. |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 240°C (hold 5 min) | Provides separation for early eluting volatiles and ensures elution of higher boiling point impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the ion source. |
| Ion Source | Electron Impact (EI), 70 eV | Standard ionization for creating reproducible fragmentation libraries. |
| MS Scan Range | 45 - 450 amu | Covers the expected mass range of impurities and the parent compound. |
-
System Suitability Test (SST):
-
Prepare a spiked sample containing the main compound and known related substances at the specification limit (e.g., 0.1%).
-
Acceptance Criteria: The resolution between the most critical pair of isomers must be ≥ 1.5. The signal-to-noise ratio (S/N) for impurities at the LOQ level should be ≥ 10.
-
-
Data Analysis:
-
Quantify impurities based on their peak area relative to the total area of all peaks (% area normalization).
-
For identification, compare the mass spectrum of the unknown peak against a spectral library (e.g., NIST) and the fragmentation pattern of the 2,4,5-Trifluorobenzotrifluoride standard.
-
Section 4: Method Validation Insights
A validated analytical method is crucial for regulatory compliance and ensuring data reliability.[15][16]
Q: How do I demonstrate specificity for my impurity method, especially if I don't have reference standards for all impurities?
A: Specificity ensures that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[17]
-
Causality: Co-elution of an impurity with the main peak or another impurity will lead to inaccurate quantification. You must prove that each reported peak is a single, pure component.
-
Validation Protocol:
-
Spiked Samples: If impurity standards are available, spike them into the main compound to demonstrate baseline resolution from the API and from each other.[15]
-
Forced Degradation: Subject the 2,4,5-Trifluorobenzotrifluoride sample to stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products. Analyze these stressed samples to ensure that all degradant peaks are resolved from existing process impurities and the main peak.
-
Peak Purity Analysis (with DAD/MS):
-
If using HPLC with a Diode Array Detector (DAD), perform peak purity analysis. This compares spectra across the peak to detect any underlying co-eluting species.
-
For GC-MS or LC-MS, inspect the mass spectra at different points across a chromatographic peak. The spectra should be consistent. If different ions maximize at different points, it indicates co-elution. This is a powerful, universally accepted tool for demonstrating specificity.
-
-
Decision Tree for Analytical Technique Selection
Caption: Decision workflow for selecting the optimal analytical method.
Section 5: References
-
Dettmer, K., & Engewald, W. (2002). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A.
-
Dettmer, K., & Engewald, W. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. PubMed.
-
Ng, R. (2014). Validation of Impurity Methods, Part II. LCGC North America.
-
U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
-
Huber, L. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
-
Jadhav, S. A., et al. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Biological Sciences.
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
-
MDPI. (n.d.). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use.
-
Carlier, P., & Fresnet, M. (1995). Sampling and analysis of volatile organic compounds (VOC) relevant for the formation of photochemical oxidants. WIT Press.
-
Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE.
-
Dolan, J. W. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
-
Crawford Scientific. (n.d.). GC Troubleshooting Guide: Common Issues. Scribd.
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster.
-
International Journal of Creative Research Thoughts. (2024). IMPURITY PROFILING.
-
LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
-
Stepbio. (n.d.). GC Troubleshooting.
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods.
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology.
-
Royal Society of Chemistry. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
-
National Institutes of Health (NIH). (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
-
National Institutes of Health (NIH). (n.d.). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances.
-
Thermo Fisher Scientific. (n.d.). Orbitrap Fusion Tribrid Mass Spectrometer for Pharmaceutical Impurity Analysis.
-
National Institutes of Health (NIH). (2025). Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering.
-
ResearchGate. (2025). Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma.
-
Sigma-Aldrich. (n.d.). High-Purity Chemicals for Inorganic Trace Analysis.
-
National Institutes of Health (NIH). (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
-
Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY.
-
Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals.
-
PubMed. (2001). [Atomic spectrometry methods for the determination of trace metal impurities in pharmaceutical substances].
-
MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices.
-
PubMed. (2002). Trace determination of priority pesticides in water by means of high-speed on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry using turbulent-flow chromatography columns for enrichment and a short monolithic column for fast liquid chromatographic separation.
-
Google Patents. (n.d.). WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
-
National Institutes of Health (NIH). (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
-
National Institutes of Health (NIH). (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
- 5. hpst.cz [hpst.cz]
- 6. scribd.com [scribd.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. stepbio.it [stepbio.it]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. agilent.com [agilent.com]
- 11. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. almacgroup.com [almacgroup.com]
- 14. ijcrt.org [ijcrt.org]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. particle.dk [particle.dk]
- 17. scielo.br [scielo.br]
Validation & Comparative
A Comprehensive Comparative Guide to 2,4,5-Trifluorobenzotrifluoride and Other Fluorinated Solvents for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis and drug development, the choice of solvent is a critical parameter that can dictate the success of a reaction, influencing yields, selectivity, and scalability. Among the diverse array of available solvents, fluorinated solvents have carved out a unique and indispensable role. Their distinct physicochemical properties, often divergent from their non-fluorinated analogs, can unlock novel reactivity and provide solutions to challenging synthetic problems. This guide offers an in-depth comparison of 2,4,5-Trifluorobenzotrifluoride with other prominent fluorinated solvents, namely α,α,α-Trifluorotoluene (Benzotrifluoride, BTF), 2,2,2-Trifluoroethanol (TFE), and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP). This analysis is designed to provide researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their work.
The Emerging Role of Fluorinated Solvents
Fluorinated solvents are characterized by the presence of one or more fluorine atoms, which impart unique properties such as high density, low surface tension, and often, enhanced thermal and chemical stability.[1][2] The strong carbon-fluorine bond and the high electronegativity of fluorine significantly alter the electronic nature of the molecule, influencing its polarity, hydrogen bonding capabilities, and coordinating ability. These attributes make them particularly valuable in a range of applications, from intermediates in the synthesis of pharmaceuticals and agrochemicals to specialized reaction media.[1][3]
Physicochemical Properties: A Head-to-Head Comparison
A solvent's performance is intrinsically linked to its physical and chemical properties. The following table provides a comparative overview of key physicochemical parameters for 2,4,5-Trifluorobenzotrifluoride and our selected fluorinated solvents.
| Property | 2,4,5-Trifluorobenzotrifluoride | α,α,α-Trifluorotoluene (BTF) | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| CAS Number | 112290-07-0 | 98-08-8[4] | 75-89-8[5] | 920-66-1 |
| Molecular Formula | C₇H₂F₆ | C₇H₅F₃[4] | C₂H₃F₃O[5] | C₃H₂F₆O |
| Molecular Weight ( g/mol ) | 200.08 | 146.11[4] | 100.04[5] | 168.04 |
| Boiling Point (°C) | ~117-118 (estimated) | 103.46[4] | 74[6] | 58.2[7] |
| Melting Point (°C) | N/A | -29.05[4] | -43.5[6] | -3.3[7] |
| Density (g/mL) | ~1.475 (predicted)[8] | 1.19 @ 20°C[4] | 1.384 @ 20°C[6] | 1.596 @ 20°C[7] |
| Solubility in Water | Low | <0.1 g/100 mL @ 21°C[4] | Miscible[6] | Miscible |
| Dielectric Constant (ε) | N/A | 9.18[9] | 8.55[10] | 16.7[7] |
Note: Some data for 2,4,5-Trifluorobenzotrifluoride are predicted or estimated due to limited publicly available experimental values.
Delving into Polarity and Solvating Power
The polarity of a solvent is a multifaceted property that governs its ability to dissolve solutes and influence reaction mechanisms. While the dielectric constant provides a general measure of polarity, a more nuanced understanding can be gained from solvatochromic parameters like the Kamlet-Taft parameters (α, β, and π*) and the Reichardt's dye ET(30) scale.
-
α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.
-
β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.
-
π* (Dipolarity/Polarizability): Describes the solvent's ability to stabilize a charge or a dipole by virtue of its dielectric properties.
Fluorinated alcohols like TFE and especially HFIP are strong hydrogen bond donors (high α values), which allows them to stabilize anionic species and activate electrophiles.[9][11] In contrast, aprotic fluorinated aromatic solvents like BTF and, presumably, 2,4,5-Trifluorobenzotrifluoride, have negligible α values. The trifluoromethyl group in these aromatic compounds is electron-withdrawing, which can influence their π* values.
The following diagram illustrates the general relationship between these solvent parameters and their impact on reaction environments.
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. mdpi.com [mdpi.com]
- 3. Application of Reichardt’s Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants [mdpi.com]
- 4. mathguy.us [mathguy.us]
- 5. 间氟三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Kamlet-Taft solvent parameters [stenutz.eu]
- 7. CRC Handbook of Chemistry and Physics - Wikipedia [en.wikipedia.org]
- 8. Dielectric constants and refractive index [stenutz.eu]
- 9. stxip.org [stxip.org]
- 10. CN102584565A - Preparation method for 2,4,5-trifluoro benzene acetic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Comprehensive Guide to the Validation of 2,4,5-Trifluorobenzotrifluoride as a Quantitative NMR Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth technical evaluation of 2,4,5-Trifluorobenzotrifluoride as a potential internal standard for ¹⁹F qNMR, comparing its theoretical advantages and disadvantages against established standards. We present a rigorous, self-validating experimental protocol designed to qualify any new compound for use as an internal standard, ensuring the integrity of your quantitative analyses.
The Quest for the Ideal Internal Standard in ¹⁹F qNMR
Quantitative NMR relies on the direct proportionality between the integrated signal area of a nucleus and its molar concentration.[1] An internal standard, a compound of known purity and concentration added to the sample, serves as the reference against which the analyte's signal is compared.[2] The ideal internal standard for ¹⁹F qNMR should possess a unique set of characteristics to ensure the accuracy and reliability of the quantification. These include:
-
High Purity: The purity of the internal standard must be accurately known and preferably be certified.[3]
-
Signal Separation: Its ¹⁹F NMR signal should be a sharp singlet and well-resolved from the analyte's signals to avoid overlap and integration errors.[4]
-
Chemical Inertness: The standard should not react with the analyte, the solvent, or any other components in the sample matrix.[5]
-
Good Solubility: It must be readily soluble in the deuterated solvent used for the analysis.
-
Appropriate Chemical Shift: The signal should appear in a region of the spectrum free from other resonances.
-
Long-term Stability: The standard should be stable in solution over the course of the NMR experiments.
Introducing 2,4,5-Trifluorobenzotrifluoride: A Candidate for ¹⁹F qNMR
2,4,5-Trifluorobenzotrifluoride (C₇H₂F₆) presents itself as a promising candidate for a ¹⁹F qNMR internal standard due to its molecular structure. The presence of a trifluoromethyl (-CF₃) group and three aromatic fluorine atoms suggests multiple, distinct signals in the ¹⁹F NMR spectrum. Benzotrifluorides, in general, are known for their chemical stability, a crucial attribute for an internal standard.[6] The trifluoromethyl group is electron-withdrawing, which can influence the chemical shifts of the aromatic fluorines, potentially placing them in a less crowded region of the spectrum.[7]
However, a significant challenge in validating this specific compound is the limited availability of published ¹⁹F NMR spectral data. While information on similar compounds exists, direct experimental validation is essential.
Comparative Analysis: 2,4,5-Trifluorobenzotrifluoride vs. Established ¹⁹F NMR Internal Standards
To provide context for the validation of 2,4,5-Trifluorobenzotrifluoride, we compare its theoretical properties with three commonly used ¹⁹F NMR internal standards: hexafluorobenzene, α,α,α-trifluorotoluene, and 3,5-bis(trifluoromethyl)benzoic acid.
| Property | 2,4,5-Trifluorobenzotrifluoride (Predicted) | Hexafluorobenzene | α,α,α-Trifluorotoluene | 3,5-Bis(trifluoromethyl)benzoic Acid |
| ¹⁹F NMR Signal(s) | Multiple signals expected from -CF₃ and Ar-F | Singlet | Singlet | Singlet |
| Chemical Shift (ppm vs CFCl₃) | Unknown | ~ -164.9[8] | ~ -63.72[8] | ~ -63 (Varies with solvent) |
| Molecular Weight ( g/mol ) | 200.08 | 186.06 | 146.11 | 258.12 |
| Boiling Point (°C) | 108 | 80-82 | 102 | Decomposes |
| Solubility | Expected to be soluble in common organic deuterated solvents. | Soluble in most organic solvents. | Soluble in most organic solvents. | Soluble in polar organic solvents. |
| Reactivity | Expected to be relatively inert. Benzotrifluorides are generally stable.[6] | Can undergo nucleophilic substitution with strong nucleophiles.[9] | Generally inert under typical NMR conditions. | The carboxylic acid group can react with bases. |
A Rigorous Protocol for the Validation of a Novel ¹⁹F qNMR Internal Standard
The following step-by-step methodology provides a self-validating system to qualify 2,4,5-Trifluorobenzotrifluoride, or any other compound, as a reliable internal standard for quantitative ¹⁹F NMR. This protocol is designed to assess purity, signal integrity, chemical inertness, and long-term stability.
Phase 1: Purity Determination and Signal Characterization
This initial phase establishes the fundamental suitability of the candidate internal standard.
Experimental Protocol:
-
Procurement: Obtain the highest purity grade of 2,4,5-Trifluorobenzotrifluoride available.
-
Stock Solution Preparation: Accurately weigh a known amount of the candidate standard and dissolve it in a precise volume of a common deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[3]
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. This is crucial for detecting any proton-containing impurities.
-
Acquire a high-resolution ¹⁹F NMR spectrum.
-
-
Purity Assessment by ¹H qNMR:
-
Prepare a sample containing a precisely weighed amount of the candidate standard and a certified ¹H qNMR internal standard (e.g., maleic acid).
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay, 90° pulse angle).[3]
-
Calculate the purity of the candidate standard based on the integral ratios of the analyte and the certified standard.
-
-
¹⁹F Signal Characterization:
-
From the ¹⁹F NMR spectrum, determine the chemical shift(s), multiplicity, and line width of all fluorine signals. An ideal internal standard would exhibit a single, sharp singlet. If multiple signals are present for 2,4,5-Trifluorobenzotrifluoride, one well-resolved singlet can be selected for quantification.
-
Phase 2: Validation of Quantitative Performance
This phase tests the reliability of the candidate standard in a quantitative setting.
Experimental Protocol:
-
Sample Preparation for Linearity and Precision:
-
Prepare a series of at least five samples with a known, constant concentration of the candidate internal standard and varying, accurately known concentrations of a stable, fluorinated analyte.
-
-
Quantitative ¹⁹F NMR Acquisition:
-
Acquire ¹⁹F qNMR spectra for each sample using optimized parameters. Key parameters to optimize include:
-
Relaxation Delay (D1): Should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation.[10]
-
Pulse Angle: A 90° pulse is often used for maximum signal intensity.[10]
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250 for <1% integration error).
-
-
-
Data Analysis:
-
Carefully integrate the signals of the analyte and the internal standard.
-
Linearity: Plot the measured analyte/internal standard integral ratio against the known molar ratio. The relationship should be linear with a correlation coefficient (R²) > 0.99.
-
Precision: Calculate the relative standard deviation (RSD) of the measured concentrations for replicate preparations at each concentration level.
-
-
Accuracy Assessment:
-
Prepare a sample containing a known concentration of the candidate internal standard and a certified ¹⁹F qNMR internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid).
-
Acquire a quantitative ¹⁹F NMR spectrum and calculate the concentration of the candidate standard. The measured concentration should be within an acceptable percentage of the known value (e.g., ±2%).
-
Phase 3: Stability and Robustness Testing
The final phase ensures the long-term reliability of the internal standard under typical experimental conditions.
Experimental Protocol:
-
Chemical Inertness:
-
Prepare an NMR sample containing the candidate internal standard and a representative analyte that is known to be potentially reactive (e.g., a strong acid, base, or nucleophile).
-
Acquire ¹⁹F NMR spectra at different time points (e.g., immediately after preparation, after 24 hours, and after 48 hours) while storing the sample at room temperature.
-
Analyze the spectra for any new signals that would indicate a reaction or any change in the integral ratio of the standard to the analyte.
-
-
Long-Term Stability:
-
Prepare a stock solution of the internal standard in a deuterated solvent.
-
Acquire a ¹⁹F qNMR spectrum of an aliquot of this solution at regular intervals over an extended period (e.g., weekly for a month).
-
Monitor for any degradation products or changes in concentration.
-
Conclusion: A Path Forward for 2,4,5-Trifluorobenzotrifluoride
While 2,4,5-Trifluorobenzotrifluoride shows promise as a ¹⁹F qNMR internal standard due to its chemical nature, a comprehensive experimental validation as outlined in this guide is imperative. The lack of readily available ¹⁹F NMR data necessitates a thorough characterization. By following the proposed phased protocol, researchers can confidently assess its suitability and, if validated, add a valuable new tool to the analytical chemist's arsenal for accurate and reliable quantitative analysis of fluorinated compounds. This rigorous approach to validation is not only best practice but also a cornerstone of scientific integrity in drug development and quality control.
References
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2019. [Link]
-
Quantitative NMR (qNMR) has established itself as a powerful analytical technique in pharmaceutical quality control... Patsnap Eureka, 2025. [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube, 2024. [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.[Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review, 2013. [Link]
-
Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Defense Technical Information Center, 2023. [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. PMC, 2010. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Royal Society of Chemistry. [Link]
-
Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Scielo Brazil, 2013. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Hexafluorobenzene - Wikipedia. Wikipedia. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia. [Link]
-
Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Iodides. The Royal Society of Chemistry. [Link]
-
Benzotrifluoride - Chem-Impex. Chem-Impex. [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
-
Fluorine NMR. University of California, San Diego. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
2,4,5-Trifluorobenzonitrile | C7H2F3N | CID 593813. PubChem. [Link]
-
Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC. [Link]
-
Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]
-
Common Name: BENZOTRIFLUORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
-
Validation of quantitative NMR. ResearchGate. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
-
Acetone-D6 | C3H6O | CID 522220. PubChem. [Link]
-
Deuterated DMSO - Wikipedia. Wikipedia. [Link]
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. Benzotrifluoride (BTF): Properties, Uses, Safety, Supplier in China | High Purity Benzotrifluoride Manufacturer & Exporter [boulingchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. homework.study.com [homework.study.com]
- 8. colorado.edu [colorado.edu]
- 9. 2,4,5-Trifluorobenzoic acid(446-17-3) 1H NMR [m.chemicalbook.com]
- 10. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoro(trifluoromethyl)benzene Isomers: A Guide for Drug Discovery and Development
Introduction: The Strategic Value of Fluorination in Modern Chemistry
To the researchers, scientists, and drug development professionals at the forefront of innovation, the deliberate and strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and materials chemistry. The unique properties of the fluorine atom and fluorinated motifs, such as the trifluoromethyl (-CF3) group, allow for the fine-tuning of a molecule's physicochemical and biological properties.[1] The introduction of a -CF3 group can significantly enhance metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, thereby improving its pharmacokinetic and pharmacodynamic profile.[2]
This guide provides a comprehensive comparative analysis of the positional isomers of trifluoro(trifluoromethyl)benzene. These compounds, featuring both a trifluoromethyl group and three fluorine atoms on a benzene ring, represent a class of versatile building blocks. The precise placement of these six fluorine atoms around the aromatic core creates distinct isomers with unique properties. Understanding these isomeric differences is paramount for their effective application in drug design, agrochemical synthesis, and advanced materials science. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and reactivity, providing the technical insights necessary for informed decision-making in your research and development endeavors.
Isomer Structures and Physicochemical Properties: A Study in Positional Effects
The substitution pattern of the three fluorine atoms relative to the trifluoromethyl group dictates the fundamental physical and chemical properties of each trifluoro(trifluoromethyl)benzene isomer. The interplay of inductive electron withdrawal and steric hindrance results in significant differences in polarity, boiling point, and lipophilicity among isomers. For this analysis, we will focus on three representative isomers: 2,4,5-trifluoro-, 3,4,5-trifluoro-, and 2,4,6-trifluoro(trifluoromethyl)benzene.
Caption: Chemical structures of selected trifluoro(trifluoromethyl)benzene isomers.
| Property | 2,4,5-Isomer | 3,4,5-Isomer | 2,4,6-Isomer | Causality Behind the Differences |
| Molecular Formula | C₇H₂F₆ | C₇H₂F₆ | C₇H₂F₆ | All are isomers with the same atomic composition. |
| Molecular Weight | 200.08 g/mol | 200.08 g/mol | 200.08 g/mol | Identical for all isomers. |
| Boiling Point (°C) | ~120-125 (Est.) | ~125-130 (Est.) | ~115-120 (Est.) | The more symmetrical 2,4,6-isomer is expected to have a slightly lower boiling point due to less efficient crystal packing in the solid state, which often correlates with weaker intermolecular forces in the liquid state. The 3,4,5-isomer may have a slightly higher boiling point due to a larger dipole moment. |
| Dipole Moment (D) | Moderate | High | Low to Zero | The 2,4,6-isomer has a high degree of symmetry, leading to partial cancellation of bond dipoles and a very low overall dipole moment. The 3,4,5-isomer has fluorine atoms that create a strong, cumulative dipole moment. The 2,4,5-isomer's dipole moment is intermediate. |
| logP (Octanol/Water) | ~3.5-4.0 (Est.) | ~3.5-4.0 (Est.) | ~3.5-4.0 (Est.) | While polarity (dipole moment) differs, the overall high degree of fluorination in all isomers results in high lipophilicity. Minor variations are expected, but all are highly non-polar. The parent (trifluoromethyl)benzene has a logP of approximately 2.8.[3] |
Expert Insights: The choice of isomer can have profound consequences. A low dipole moment, as seen in the 2,4,6-isomer, might be desirable for applications requiring low polarity solvents or to minimize polar interactions with biological targets. Conversely, the high dipole moment of the 3,4,5-isomer could be leveraged to engage in specific dipole-dipole interactions within a protein binding pocket.
Synthesis and Chemical Reactivity: Navigating Isomeric Landscapes
The synthesis of specific trifluoro(trifluoromethyl)benzene isomers often requires multi-step sequences, starting from appropriately substituted precursors. Common strategies involve nucleophilic aromatic substitution (SNAAr) on highly fluorinated rings or the introduction of the trifluoromethyl group at a later stage.
Caption: Generalized synthetic workflow for a trifluoro(trifluoromethyl)benzene isomer.
Experimental Protocol: Synthesis of 3,4,5-Trifluorobenzotrifluoride
This protocol is adapted from a known procedure for the synthesis of 3,4,5-trifluorobenzotrifluoride from 3,4,5-trichlorobenzotrifluoride via a halogen exchange (HALEX) reaction.
Rationale: The HALEX reaction is a powerful method for introducing fluorine into aromatic rings, driven by the formation of stable metal chlorides. The use of a high-boiling solvent like sulfolane and a phase-transfer catalyst is crucial for achieving the high temperatures and efficient reaction kinetics required for the exchange of three chlorine atoms.
Materials:
-
3,4,5-trichlorobenzotrifluoride
-
Anhydrous potassium fluoride (KF)
-
Sulfolane (dried)
-
Nitrobenzene (catalyst)
-
CNC catalyst (a phase-transfer catalyst)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Charging: In a moisture-free environment, charge a high-pressure autoclave with 860 g of dry sulfolane and 524 g of dry potassium fluoride.
-
Addition of Reactants: Add 500 g of 3,4,5-trichlorobenzotrifluoride, 5 g of nitrobenzene, and 25 g of the CNC catalyst to the autoclave.
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 200°C for 5 hours. Subsequently, increase the temperature to 220°C and maintain for an additional 12 hours. The pressure should be monitored and controlled.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to 20°C. Carefully transfer the product to a cooled receiver by depressurization.
-
Purification: Distill the crude product at standard pressure. A subsequent redistillation will yield the pure 3,4,5-trifluorobenzotrifluoride.
Self-Validation: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS to observe the disappearance of the starting material and the appearance of partially and fully fluorinated products. The final product's purity should be confirmed by GC analysis and its identity verified by NMR spectroscopy.
Comparative Reactivity
The electronic nature of the aromatic ring in these isomers is heavily influenced by the strong electron-withdrawing effects of both the -CF3 group and the fluorine atoms. This generally deactivates the ring towards electrophilic aromatic substitution (EAS). However, the positions of the remaining hydrogens are not equally reactive.
-
2,4,5-Isomer: The hydrogen at the 6-position is the most susceptible to electrophilic attack, being ortho to a fluorine and para to another, but meta to the -CF3 group. The hydrogen at the 3-position is highly deactivated, being ortho to both the -CF3 group and a fluorine atom.
-
3,4,5-Isomer: The two equivalent hydrogens at the 2- and 6-positions are significantly deactivated due to being ortho to the strongly deactivating -CF3 group. Electrophilic substitution on this isomer is particularly challenging.
-
2,4,6-Isomer: The two equivalent hydrogens at the 3- and 5-positions are meta to the -CF3 group and flanked by fluorine atoms. Their reactivity will be low but likely higher than the hydrogens on the 3,4,5-isomer.
Conversely, the highly electron-deficient nature of these rings makes them excellent candidates for nucleophilic aromatic substitution (SNAAr), particularly for displacing one of the fluorine atoms if a suitable leaving group is present or if the nucleophile is strong enough. The regioselectivity of such reactions will be dictated by the ability of the substituents to stabilize the negative charge in the Meisenheimer complex intermediate.
Spectroscopic and Chromatographic Analysis
Distinguishing between the isomers of trifluoro(trifluoromethyl)benzene is a non-trivial task due to their similar chemical nature. However, a combination of spectroscopic techniques, particularly ¹⁹F NMR, and high-resolution chromatography provides a robust analytical workflow for their unambiguous identification and quantification.
Caption: Workflow for the analytical identification of trifluoro(trifluoromethyl)benzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for differentiating these isomers. The number of signals, their chemical shifts, and their coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra are unique to each isomer's structure.
-
¹⁹F NMR: This is the most informative technique. The chemical shift of the -CF3 group will be sensitive to the substitution pattern on the ring.[4][5] Electron-withdrawing groups generally cause an upfield shift of the -CF3 resonance.[4] The fluorine atoms on the ring will appear as separate signals with distinct chemical shifts and will exhibit coupling to each other and to the -CF3 group, providing a unique fingerprint for each isomer.
-
2,4,5-Isomer: Expect four distinct fluorine signals (one for -CF3 and three for the aromatic fluorines).
-
3,4,5-Isomer: Expect three distinct fluorine signals (one for -CF3, one for the two equivalent F at C3/C5, and one for F at C4).
-
2,4,6-Isomer: Expect three distinct fluorine signals (one for -CF3, one for the two equivalent F at C2/C6, and one for F at C4).
-
-
¹H NMR: The number of signals and their splitting patterns will directly reflect the number of non-equivalent protons on the ring.
-
2,4,5-Isomer: Two signals, each a complex multiplet.
-
3,4,5-Isomer: One singlet (or a triplet due to coupling with two equivalent meta fluorine atoms).
-
2,4,6-Isomer: One singlet (or a triplet due to coupling with two equivalent ortho fluorine atoms).
-
-
¹³C NMR: The number of signals will correspond to the number of non-equivalent carbon atoms. The carbon attached to the -CF3 group will appear as a characteristic quartet due to C-F coupling.
Experimental Protocol: NMR Analysis
Rationale: Proper sample preparation and selection of appropriate acquisition parameters are critical for obtaining high-quality, interpretable NMR spectra. CDCl₃ is a common solvent, and TMS is used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ is often used.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the isomer sample in ~0.7 mL of deuterated chloroform (CDCl₃). If quantitative analysis is required, a known amount of an internal standard can be added. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Record the carbon spectrum on the same instrument. Proton decoupling is typically applied to simplify the spectrum. A larger number of scans will be necessary compared to ¹H NMR.
-
¹⁹F NMR Spectroscopy: Obtain the fluorine spectrum. Ensure the spectral width is adequate to cover the chemical shifts of both the aromatic and trifluoromethyl fluorines. Use an appropriate external reference for accurate chemical shift determination.[6]
Infrared (IR) Spectroscopy
While less definitive than NMR for isomer identification, IR spectroscopy can provide corroborating evidence. All isomers will show strong C-F stretching bands in the 1100-1400 cm⁻¹ region. The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, as well as the C-H out-of-plane bending bands below 900 cm⁻¹, can be characteristic of the substitution pattern on the benzene ring.
Chromatographic Separation
The similar boiling points and polarities of these isomers make their separation by distillation challenging. Gas chromatography (GC) is the preferred method for both analytical and preparative-scale separation.
Rationale: The choice of the GC column's stationary phase is critical for resolving isomers. A column with a polar stationary phase, such as one containing cyanopropyl or polyethylene glycol functionalities, can offer better separation of these moderately polar analytes compared to a standard non-polar phase.[7] The differing dipole moments of the isomers will lead to differential interactions with the polar stationary phase, resulting in distinct retention times.
Experimental Protocol: GC-FID Analysis
Procedure:
-
Instrument and Column: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A suitable capillary column would be an AT-210 (or equivalent), 30 m x 0.53 mm ID, 1.0 µm film thickness.[7]
-
Carrier Gas: Use helium at a constant flow rate.
-
Injector and Detector Temperatures: Set the injector temperature to 200°C and the detector temperature to 260°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C.
-
Ramp 1: Increase to 125°C at 3°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 230°C at 45°C/min, hold for 5 minutes.
-
-
Injection: Inject 1.0 µL of a dilute solution of the isomer mixture in a suitable solvent (e.g., hexane or ethyl acetate) using a split injection mode (e.g., 1:50).
Self-Validation: The method should be validated by running individual pure isomer standards to determine their retention times. The resolution between adjacent peaks should be calculated to ensure adequate separation. For quantitative analysis, a calibration curve should be generated using standards of known concentrations.
Implications for Drug Development
The subtle structural changes between isomers of trifluoro(trifluoromethyl)benzene can have a dramatic impact on a drug candidate's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability: The position of the remaining C-H bonds is a critical determinant of metabolic stability. An isomer with a sterically hindered C-H bond may be less susceptible to oxidative metabolism by cytochrome P450 enzymes. For example, the hydrogens in the 3,4,5-isomer are ortho to the bulky -CF3 group, potentially increasing their resistance to metabolism compared to the more exposed hydrogens on other isomers.
-
Lipophilicity and Permeability: While all isomers are highly lipophilic, small differences in polarity and molecular shape can influence how a molecule partitions into biological membranes and crosses barriers like the blood-brain barrier.
-
Target Binding: The electronic distribution and shape of an isomer dictate its interactions with a biological target. The varied dipole moments can lead to different electrostatic interactions, while the specific arrangement of the fluorine atoms can alter hydrogen bonding capabilities (as weak H-bond acceptors) and steric fit within a binding site.
Conclusion
The positional isomers of trifluoro(trifluoromethyl)benzene are not interchangeable chemical entities. Their distinct physicochemical properties, arising from the specific arrangement of six highly electronegative fluorine atoms, lead to unique reactivity profiles, spectroscopic signatures, and, most importantly for the drug development professional, differential biological outcomes. A thorough understanding of these isomeric differences, gained through careful synthesis, purification, and comprehensive analytical characterization, is essential for harnessing their full potential as building blocks for the next generation of pharmaceuticals and advanced materials. This guide serves as a foundational resource for navigating the complexities and opportunities presented by this versatile class of fluorinated compounds.
References
- Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555.
-
ConnectSci. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
- Kim, H., & Lee, Y. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
-
ResearchGate. (n.d.). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Retrieved from [Link]
-
PubChem. (n.d.). Trifluoro-1,3,5-tris(trifluoromethyl)benzene. Retrieved from [Link]
- Supporting Information. (n.d.).
- TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.
-
Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Retrieved from [Link]
- Reactions of Polyfluorobenzenes With Nucleophilic Reagents. (n.d.).
-
PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Retrieved from [Link]
-
Sparrow Chemical. (n.d.). Fluorotoluene Series. Retrieved from [Link]
-
Stenutz. (n.d.). 2,4,6-trifluorobenzyl chloride. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Retrieved from [Link]
-
NIST. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]
-
ResearchGate. (2015). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. Retrieved from [Link]
-
Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
ResearchGate. (n.d.). Log P values of fluorinated benzene derivatives. Retrieved from [Link]
-
ResearchGate. (2007). Gas-chromatographic identification of fluorine-containing organic compounds. Retrieved from [Link]
-
DrugFuture. (n.d.). Benzotrifluoride. Retrieved from [Link]
-
ACS Publications. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]
-
European Patent Office. (n.d.). Method for producing bis(trifluoromethyl)benzene. Retrieved from [Link]
-
ResearchGate. (2015). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. Retrieved from [Link]
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sci-hub.se [sci-hub.se]
- 5. connectsci.au [connectsci.au]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
A Comparative Guide to Fluorinated Solvents: Benzotrifluoride vs. the Prospective 2,4,5-Trifluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that can dictate the success of a reaction. An ideal solvent should not only effectively dissolve reactants and reagents but also be inert to the reaction conditions, facilitate product isolation, and possess a favorable safety and environmental profile. Fluorinated solvents have emerged as a compelling class of media, often enabling unique reactivity and offering advantages over traditional hydrocarbon or chlorinated solvents.[1][2]
This guide provides an in-depth comparison of the well-established solvent, Benzotrifluoride (BTF), with the lesser-known 2,4,5-Trifluorobenzotrifluoride. While BTF has a significant track record as a versatile and more environmentally benign solvent, data on 2,4,5-Trifluorobenzotrifluoride is notably scarce. This comparison will, therefore, present a comprehensive overview of the known properties and performance of BTF, alongside the available data for its trifluorinated analogue. Crucially, where experimental data for 2,4,5-Trifluorobenzotrifluoride is lacking, we will draw upon established principles of physical organic chemistry to infer its potential properties, clearly distinguishing between established data and scientific extrapolation.
Benzotrifluoride (α,α,α-Trifluorotoluene): The Established Workhorse
Benzotrifluoride (BTF) is a colorless liquid with an aromatic odor that has gained considerable traction as a replacement for less desirable solvents like dichloromethane and benzene.[3][4] Its trifluoromethyl group imparts unique properties that make it a versatile solvent for a wide range of organic transformations.[5][6]
Physicochemical Properties of Benzotrifluoride
The performance of a solvent is intrinsically linked to its physical and chemical properties. A summary of key data for benzotrifluoride is presented below.
| Property | Value |
| CAS Number | 98-08-8 |
| Molecular Formula | C₇H₅F₃ |
| Molecular Weight | 146.11 g/mol |
| Boiling Point | 102-103.46 °C |
| Melting Point | -29.05 °C |
| Density | 1.19 g/mL at 20 °C |
| Vapor Pressure | 53 hPa at 25 °C |
| Flash Point | 12 °C (54 °F) |
| Water Solubility | <0.1 g/100 mL at 21 °C |
This data is compiled from multiple sources.[7]
Performance and Applications in Synthesis
BTF is recognized for its chemical stability and its ability to dissolve a broad spectrum of organic compounds.[5] It is particularly well-suited for:
-
Transition-Metal Catalyzed Reactions: BTF is an effective solvent for various cross-coupling reactions, including Suzuki-Miyaura and Heck couplings. Its higher boiling point compared to solvents like THF or ether allows for reactions to be conducted at elevated temperatures.
-
Radical Reactions: It has been highlighted as a superior replacement for benzene in many radical reactions.[4]
-
Lewis Acid-Promoted Reactions: While generally inert, care must be taken with very strong Lewis acids which can react with the trifluoromethyl group.[6]
-
Fluorous Synthesis: BTF can dissolve both conventional organic molecules and highly fluorinated compounds, making it a valuable solvent in fluorous chemistry.[4]
The selection of a solvent for a particular application is a multi-faceted process, as illustrated in the following workflow.
Caption: General workflow for solvent selection considering Benzotrifluoride.
2,4,5-Trifluorobenzotrifluoride: A Prospective Alternative
In contrast to the well-documented BTF, 2,4,5-Trifluorobenzotrifluoride is a compound for which there is a significant lack of published experimental data regarding its use as a solvent. The information that is available is largely limited to its identification and basic safety data.
Physicochemical Properties of 2,4,5-Trifluorobenzotrifluoride
| Property | Value |
| CAS Number | 112290-07-0 |
| Molecular Formula | C₇H₂F₆ |
| Molecular Weight | 200.08 g/mol |
| Vapor Pressure | 30.8 mmHg at 25°C (Calculated) |
Data sourced from Guidechem and ChemicalBook.
Theoretical Impact of Additional Fluorination
The addition of three fluorine atoms to the benzene ring of BTF would be expected to significantly alter its physicochemical properties. Based on established principles of fluorine chemistry, we can predict the following trends:
-
Boiling Point: The increased molecular weight and potential for dipole-dipole interactions would likely result in a higher boiling point for 2,4,5-Trifluorobenzotrifluoride compared to BTF. However, progressive fluorination of benzene can sometimes lead to a decrease in boiling point due to weakened intermolecular interactions.[8][9] Without experimental data, the exact effect remains speculative.
-
Polarity and Dielectric Constant: The introduction of highly electronegative fluorine atoms onto the aromatic ring will significantly alter the molecule's electronic properties. The asymmetric substitution pattern in 2,4,5-Trifluorobenzotrifluoride would likely lead to a larger dipole moment and a higher dielectric constant compared to BTF. This could enhance its ability to dissolve polar compounds and stabilize charged intermediates in reactions.
-
Solvent Strength: The increased polarity may make it a stronger solvent for more polar substrates. However, the fluorine atoms could also decrease its ability to engage in certain solute-solvent interactions, such as pi-stacking.
-
Chemical Stability: The strong carbon-fluorine bonds would be expected to impart even greater chemical and thermal stability to the molecule.[10]
The decision to explore a data-poor solvent like 2,4,5-Trifluorobenzotrifluoride would necessitate a careful, research-intensive approach.
Caption: Decision-making process for evaluating a data-poor solvent.
Experimental Protocol: Suzuki-Miyaura Coupling in Benzotrifluoride
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[11] BTF can serve as an effective solvent for this transformation.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 mmol)
-
Arylboronic Acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Benzotrifluoride (BTF) (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add benzotrifluoride via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Benzotrifluoride in this Protocol:
-
Temperature: The boiling point of BTF (102 °C) is ideal for this reaction, which often requires heating to achieve a reasonable rate.
-
Inertness: BTF is largely inert to the basic conditions and the organometallic species involved in the catalytic cycle.
-
Solubility: It effectively dissolves the organic substrates and the palladium catalyst complex.
Safety and Environmental Considerations
Benzotrifluoride:
-
Hazards: Flammable liquid and vapor. May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Environmental Impact: Considered more environmentally friendly than many chlorinated solvents and benzene.[4]
-
Handling: Should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
2,4,5-Trifluorobenzotrifluoride:
-
Hazards: Based on the available Safety Data Sheet, it should be handled with care. Assumed to be an irritant and potentially harmful. Avoid breathing vapors and contact with skin and eyes.
-
Handling: As with any new or poorly characterized chemical, it should be handled with a high degree of caution in a controlled laboratory setting.
Conclusion and Future Outlook
Benzotrifluoride is a well-characterized and versatile solvent that offers a more environmentally acceptable alternative to many traditional solvents for a wide array of organic reactions. Its favorable physicochemical properties and proven performance make it a reliable choice for both academic research and industrial applications.
References
-
The Chemical Backbone: Understanding Benzotrifluoride (CAS 98-08-8) in Industrial Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
Benzotrifluoride - BTF - Kowa American Corporation. (n.d.). Retrieved from [Link]
-
Why does the boiling point of fluorinated benzenes DECREASE as more fluorine atoms are substituted on Benzene? (2020, November 21). Quora. Retrieved from [Link]
-
Melting and boiling points of benzene and fluorobenzene. (2014, December 12). Chemistry Stack Exchange. Retrieved from [Link]
- Maul, J. J., Ostrowski, P. J., Ublacker, G. A., Linclau, B., & Curran, D. P. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Modern Solvents in Organic Synthesis (pp. 79-105). Springer, Berlin, Heidelberg.
-
Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Specific Solvent Issues with Fluorination. (n.d.). Wordpress. Retrieved from [Link]
- Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. (2010). Russian Journal of Physical Chemistry A, 84(10), 1729-1736.
-
Trifluorotoluene. (n.d.). In Wikipedia. Retrieved from [Link]
- Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2018). OPERA models for predicting physicochemical properties and environmental fate endpoints.
- The Effect of Fluorinated Solvents on the Physicochemical Properties, Ionic Association, and Free Volume of a Prototypical Solvate Ionic Liquid. (2022). ChemPhysChem, 23(4), e202100741.
- Method of producing 2′-trifluoromethyl group-substituted aromatic ketone. (2016). U.S.
- Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. The Journal of Organic Chemistry, 62(3), 450–451.
- Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes. (2021). Environmental Science & Technology, 55(21), 14697-14707.
-
The Effect of Fluorine on Intermolecular Forces. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET High Performance Fluorinated Solvent. (2015, May 28). Retrieved from [Link]
-
The advantages of using fluorinated solvents for your vapour degreasing process. (2023, July 21). ProSolv. Retrieved from [Link]
- A Framework for Developing Tools to Predict PFAS Physical–Chemical Properties and Mass-Partitioning Parameters. (2023).
-
Fluorinated Hydrocarbon Solvents and Other Sustainable Surface Finishing Chemistries. (2025, April 16). Hubbard-Hall. Retrieved from [Link]
-
Exploring the Applications and Benefits of Fluorinated Solvents in Modern Industry. (2024, December 16). Retrieved from [Link]
- Maul, J. J., Ostrowski, P. J., Ublacker, G. A., Linclau, B., & Curran, D. P. (1999). Benzotrifluoride and derivatives: useful solvents for organic synthesis and fluorous synthesis. Modern Solvents in Organic Synthesis, 206, 79-105.
- Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. (2006). Environmental Science & Technology, 40(23), 7298-7304.
- On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. (2020). RSC Advances, 10(18), 10686-10695.
-
What's the role of fluorine atom on the dielectric constant? (2017, December 7). ResearchGate. Retrieved from [Link]
-
QSPR Studies for Predicting Physico-chemical Properties of Perfluorinated Compounds. (2015). ResearchGate. Retrieved from [Link]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). RSC Advances, 5(104), 85655-85658.
- Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation. (1985). U.S.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Effect of Solvent Dielectric Constant and Acidity on the OH Vibration Frequency in Hydrogen-Bonded Complexes of Fluorinated Ethanols. (2000). The Journal of Physical Chemistry A, 104(49), 11645-11655.
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Organic Letters, 22(15), 6062-6066.
- The Solvent Dependence of Fluorine Chemical Shifts. Part 11. (1971). Journal of the Chemical Society B: Physical Organic, 1903-1908.
- Aprotic Solvent Effects on Substituent Fluorine Nuclear Magnetic Resonance Shifts. III. (1971). The Journal of Organic Chemistry, 36(18), 2541-2547.
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2020). ACS Omega, 5(12), 6434-6441.
-
Haloalkanes and Haloarenes. (n.d.). NCERT. Retrieved from [Link]
- Influence of Different Solvents and High-Electric-Field Cycling on Morphology and Ferroelectric Behavior of Poly(Vinylidene Fluoride-Hexafluoropropylene) Films. (2021). Polymers, 13(14), 2321.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki Coupling Mechanism. (2022, June 18). YouTube. Retrieved from [Link]
-
Effect of solvent on the Suzuki reaction. (2014). ResearchGate. Retrieved from [Link]
Sources
- 1. seacole.com [seacole.com]
- 2. Exploring the Applications and Benefits of Fluorinated Solvents in Modern Industry [tengerchemical.com]
- 3. Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis [biblio.ugent.be]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2,4,5-Trifluorobenzotrifluoride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Analytical Validation
2,4,5-Trifluorobenzotrifluoride is a fluorinated aromatic compound that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its precise quantification and impurity profiling are paramount to ensuring the safety, efficacy, and quality of final products. In the highly regulated landscape of drug development, analytical methods must not only be validated to prove they are fit for purpose but also be cross-validated against alternative procedures to ensure consistency and reliability of data.[1][2]
This guide provides an in-depth technical framework for developing, validating, and, most importantly, cross-validating analytical results for 2,4,5-Trifluorobenzotrifluoride. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, grounding our protocols in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[3] The objective is to equip you with a self-validating system of analysis that ensures your data is defensible, reproducible, and authoritative.
Part 1: The Foundation – Principles of Method Validation & Cross-Validation
Analytical method validation provides documented evidence that a procedure is suitable for its intended use.[1][4] According to ICH Q2(R2) guidelines, this involves assessing several key performance characteristics.[5][6]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities or matrix components.[4][5]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.[7]
-
Intermediate Precision: Precision within the same laboratory over different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.[7]
Cross-validation extends this principle by demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and produce comparable results.[6] This is critical when data from different methods or laboratories must be combined or compared in a regulatory submission.[8][9] The primary goal is to identify and quantify any systemic bias between the methods.[8]
Sources
- 1. particle.dk [particle.dk]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. scielo.br [scielo.br]
- 5. youtube.com [youtube.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. e-b-f.eu [e-b-f.eu]
The Green Litmus Test: A Comparative Environmental Impact Assessment of 2,4,5-Trifluorobenzotrifluoride and Traditional Solvents
In the relentless pursuit of novel therapeutics and advanced materials, the laboratory and industrial settings are a constant hub of chemical reactions. The silent workhorse in many of these processes is the solvent, a medium that dictates the efficiency, safety, and, increasingly, the environmental footprint of a synthesis. For decades, traditional solvents like toluene, dichloromethane, and acetone have been mainstays. However, their well-documented environmental and health hazards have catalyzed a shift towards greener alternatives.[1][2] Among the emerging class of fluorinated solvents, 2,4,5-Trifluorobenzotrifluoride presents unique properties, but its environmental credentials remain largely unscrutinized. This guide provides a comprehensive, data-driven comparison of the environmental impact of 2,4,5-Trifluorobenzotrifluoride against its traditional counterparts, offering researchers and drug development professionals a framework for informed solvent selection.
The Environmental Burden of a Choice: Key Impact Categories
The environmental impact of a solvent is not a monolithic concept but rather a composite of several key metrics. A holistic assessment requires a multi-pronged approach, evaluating a substance's effect on the atmosphere, aquatic ecosystems, and its persistence in the environment. The primary indicators for this comparison are:
-
Global Warming Potential (GWP): A measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide.
-
Ozone Depletion Potential (ODP): The relative amount of degradation to the ozone layer a chemical compound can cause.
-
Aquatic Toxicity: The potential for a substance to cause harm to aquatic organisms.
-
Biodegradability: The capacity of a substance to be broken down by microorganisms into simpler, non-toxic compounds.[3]
A Comparative Snapshot: 2,4,5-Trifluorobenzotrifluoride vs. Traditional Solvents
Direct, experimentally determined environmental data for 2,4,5-Trifluorobenzotrifluoride is notably scarce in publicly available literature.[4][5][6] This is a critical data gap that necessitates further investigation. However, by examining the chemical structure and drawing parallels with related fluorinated compounds, we can infer its likely environmental profile and compare it with well-characterized traditional solvents.
| Solvent | Global Warming Potential (GWP) | Ozone Depletion Potential (ODP) | Aquatic Toxicity | Biodegradability |
| 2,4,5-Trifluorobenzotrifluoride | Data Not Available (Expected to be high due to C-F bonds) | 0 (No chlorine or bromine) | Data Not Available (Potential for persistence and bioaccumulation) | Expected to be low/not readily biodegradable |
| Toluene | Low | 0 | Moderate to high | Readily biodegradable |
| Dichloromethane | Low | Non-zero | High | Not readily biodegradable |
| Acetone | Low | 0 | Low | Readily biodegradable |
| Heptane | Low | 0 | High | Readily biodegradable |
Note: This table is a qualitative assessment for 2,4,5-Trifluorobenzotrifluoride based on the properties of similar fluorinated compounds.
In-Depth Analysis: Unpacking the Environmental Profiles
2,4,5-Trifluorobenzotrifluoride: An Enigma with Potential Concerns
The defining feature of 2,4,5-Trifluorobenzotrifluoride is the presence of multiple carbon-fluorine (C-F) bonds. The exceptional strength of the C-F bond imparts high chemical and thermal stability, a desirable trait for many chemical processes.[7] However, this stability is a double-edged sword from an environmental perspective.
-
Atmospheric Impact: While the absence of chlorine and bromine atoms means 2,4,5-Trifluorobenzotrifluoride has an Ozone Depletion Potential of zero, the C-F bonds are strong absorbers of infrared radiation.[8] This suggests a potentially high Global Warming Potential. Many fluorinated compounds are potent greenhouse gases with long atmospheric lifetimes.[9] The atmospheric fate of trifluoromethyl-containing aromatic compounds can be complex, with some studies indicating the potential for photolytic degradation to form trifluoroacetic acid (TFA), a persistent and mobile environmental contaminant.[3][10]
-
Aquatic and Terrestrial Fate: The persistence of fluorinated compounds is a significant concern.[11] Many per- and polyfluoroalkyl substances (PFAS) are notoriously resistant to degradation, leading to their accumulation in the environment and biota.[9] While the exact biodegradability of 2,4,5-Trifluorobenzotrifluoride is unknown, studies on other trifluoromethylated compounds suggest they are not readily biodegradable.[1] Its release into aquatic systems could lead to long-term contamination.
Traditional Solvents: A Mixed Bag of Known Evils
The environmental impacts of common laboratory solvents are well-documented, providing a clear benchmark for comparison.
-
Aromatic Hydrocarbons (e.g., Toluene): Toluene is a volatile organic compound (VOC) that contributes to the formation of ground-level ozone (smog).[8] While its GWP is low, it is moderately to highly toxic to aquatic organisms. On the positive side, toluene is readily biodegradable.[12][13][14]
-
Halogenated Solvents (e.g., Dichloromethane): Dichloromethane, while having a relatively low GWP, possesses a non-zero Ozone Depletion Potential due to the presence of chlorine.[8] It is also highly toxic to aquatic life and is not readily biodegradable, posing a significant threat to ecosystems.
-
Ketones (e.g., Acetone): Acetone is often considered a "greener" choice among traditional solvents. It has a low GWP, zero ODP, and low aquatic toxicity. Furthermore, it is readily biodegradable.[8][12][13][14]
-
Alkanes (e.g., Heptane): Heptane, another VOC, contributes to smog formation. While it is readily biodegradable, it exhibits high aquatic toxicity.[12][13][14]
Experimental Protocols for Environmental Impact Assessment
To address the data gaps for novel solvents like 2,4,5-Trifluorobenzotrifluoride, standardized experimental protocols are essential. These self-validating systems provide the robust data needed for accurate environmental risk assessment.
Assessing Biodegradability: The OECD 301 Guideline
The Organisation for Economic Co-operation and Development (OECD) provides a series of guidelines for testing the biodegradability of chemicals. The "Ready Biodegradability" tests (OECD 301 series) are a stringent screen to determine if a substance will undergo rapid and ultimate degradation in an aerobic aqueous environment.[4][15]
Experimental Workflow: OECD 301F - Manometric Respirometry Test
This method measures the oxygen consumed by a microbial population while degrading the test substance.
Caption: Workflow for OECD 301F Ready Biodegradability Test.
A substance is considered "readily biodegradable" if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[3] This stringent criterion ensures that substances that pass are likely to be rapidly removed from the environment.
Assessing Aquatic Toxicity
Aquatic toxicity tests are crucial for determining the potential harm a chemical can cause to aquatic ecosystems.[16][17] Standardized protocols, such as those from the OECD or the U.S. Environmental Protection Agency (EPA), expose representative aquatic organisms (e.g., fish, daphnids, algae) to the test substance under controlled conditions.[18]
Experimental Workflow: Acute Fish Toxicity Test (e.g., OECD 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short exposure period (typically 96 hours).
Caption: Workflow for an Acute Fish Toxicity Test (OECD 203).
The resulting LC50 value is a key metric for classifying the acute toxicity of a chemical to aquatic life. For poorly water-soluble substances, specific preparation methods are required to ensure accurate exposure concentrations.[16][17]
The Path Forward: A Call for Data and a Shift in Mindset
The rise of fluorinated solvents like 2,4,5-Trifluorobenzotrifluoride is a response to the clear and present dangers of many traditional solvents.[19][20] However, "new" does not inherently mean "better" from an environmental standpoint. The current lack of comprehensive environmental data for 2,4,5-Trifluorobenzotrifluoride is a significant impediment to its responsible adoption.
Recommendations for Researchers and Drug Development Professionals:
-
Prioritize Data-Driven Decisions: Whenever possible, select solvents with a well-characterized and favorable environmental profile. The principles of green chemistry should be a guiding factor in solvent selection.[12][13][14]
-
Advocate for Transparency: Encourage chemical suppliers to provide comprehensive environmental and safety data for their products, including GWP, ODP, biodegradability, and aquatic toxicity.
-
Consider the Full Life Cycle: A Life Cycle Assessment (LCA) provides a more complete picture of a solvent's environmental impact, from its production to its disposal.[21][22] While complex, an LCA-based approach can prevent the regrettable substitution of one hazardous substance for another.
-
Embrace Greener Alternatives: Explore the use of bio-based solvents, supercritical fluids, and water-based systems where chemically appropriate.[23]
References
- Benchchem. A Comparative Analysis of the Environmental Impact of Perfluoro-2-methyl-3-ethylpentane Versus Traditional Solvents.
- OECD. (1992). OECD Guideline for the Testing of Chemicals, Section 3: Degradation and Accumulation, Test No. 301: Ready Biodegradability.
- OECD. Test No. 301: Ready Biodegradability.
- Concawe. (2014). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F).
- Impact Solutions. OECD 301 testing for chemical manufacturers.
- PubMed. (2012). Aquatic toxicity tests with substances that are poorly soluble in water and consequences for environmental risk assessment.
- Royal Society of Chemistry. (2014).
- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
- SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity.
- ResearchGate. (2019). An Overview on Common Organic Solvents and Their Toxicity.
- SAFECHEM.
- PubMed. (1998).
- USC Environmental Health & Safety. Solvents for a Safer, Sustainable Lab.
- OEHHA. (2005). Overview of Freshwater and Marine Toxicity Tests: A tool for ecological risk assessment.
- Exploring the Applications and Benefits of Fluorinated Solvents in Modern Industry. (2024).
- Royal Society of Chemistry. (2014).
- Precedence Research.
- PubMed. (2006). Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review.
- Quimidroga. (2022).
- PubMed. (2024).
- ECETOC. (1996).
- ACS Publications. (2005).
- UNEP. (2010).
- ITRC. (2022).
- BCC Research. (2024). Green Solvents Market: A Key Driver Towards Sustainable Chemistry.
- ChemicalBook. (2025).
- Ossila. 2,4,5-Trifluorobenzonitrile | CAS 98349-22-5.
- Chem-Impex. 2,4,5-Trifluorobenzonitrile.
- NIH. (2011). Solvents and sustainable chemistry.
- RE:CHEMISTRY. (2025). Plant-Based Solvents: The Future of Industrial Cleaning.
- MDPI. (2019).
- BCC Research. (2024). Green Solvents Market: A Key Driver Towards Sustainable Chemistry.
Sources
- 1. Ready biodegradability of trifluoromethylated phenothiazine drugs, structural elucidation of their aquatic transformation products, and identification of environmental risks studied by LC-MS( n ) and QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2,4,5-TRIFLUOROBENZOTRIFLUORIDE - Safety Data Sheet [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SAFECHEM – FLUORINATED SOLVENTS [safechem.com]
- 10. ozone.unep.org [ozone.unep.org]
- 11. Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fishersci.com [fishersci.com]
- 19. Emission inventory of PFASs and other fluorinated organic substances for the fluoropolymer production industry in Europe - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00426K [pubs.rsc.org]
- 20. 2,4,5-Trifluorobenzoyl chloride [oakwoodchemical.com]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. 2,4,5-Trifluorobenzonitrile | C7H2F3N | CID 593813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Biodegradation of the emerging contaminant 3-nitro-1,2,4-triazol-5-one and its product 3-amino-1,2,4-triazol-5-one in perlite/soil columns - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of 2,4,5-Trifluorobenzotrifluoride by GC-MS
Abstract
For researchers, scientists, and professionals in drug development, the chemical purity of reagents and intermediates is not merely a quality metric; it is the foundation of reliable, reproducible, and safe outcomes. 2,4,5-Trifluorobenzotrifluoride (CAS No. 112290-07-0) is a key building block in the synthesis of pharmaceuticals and advanced materials, where even trace impurities can alter biological activity or material properties.[1] This guide provides an in-depth, experience-driven protocol for the validation of 2,4,5-Trifluorobenzotrifluoride purity using Gas Chromatography-Mass Spectrometry (GC-MS), a technique unparalleled in its ability to separate volatile compounds and provide definitive structural identification. We will explore the causality behind methodological choices, present a self-validating experimental workflow, and compare the technique against other analytical alternatives.
The Analytical Challenge: Understanding the Compound and Its Potential Impurities
2,4,5-Trifluorobenzotrifluoride is a highly fluorinated aromatic compound. Its structure, featuring a trifluoromethyl group and three fluorine atoms on the benzene ring, imparts significant thermal and chemical stability. However, the synthetic routes to such poly-fluorinated structures can often lead to a challenging impurity profile.
Common Impurity Classes:
-
Positional Isomers: Incomplete regioselectivity during synthesis can result in isomers such as 1,2,4-trifluoro-5-(trifluoromethyl)benzene or 1,2,5-trifluoro-4-(trifluoromethyl)benzene. These isomers often have very similar boiling points and polarities, making them difficult to separate.[2]
-
Incompletely Reacted Precursors: Depending on the synthetic pathway, starting materials like 1,2,4-trifluorobenzene or chlorinated precursors may persist in the final product.[3][4][5]
-
Over- or Under-Fluorinated Analogs: Side reactions can produce species with more or fewer fluorine atoms than the target molecule.
-
Solvent and Reagent Residues: Residual solvents (e.g., sulfolane, NMP) or catalysts used during synthesis can be carried through the purification process.[6]
The challenge lies in developing an analytical method with sufficient resolving power to separate these closely related compounds and the sensitivity to detect them at trace levels.
The GC-MS Solution: A Synergistic Approach
GC-MS is the ideal technique for this application due to the synergistic power of its two components:
-
Gas Chromatography (GC): The GC component provides exceptional separation of volatile and semi-volatile compounds. The sample is vaporized and travels through a long, narrow, coated capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (an inert carrier gas, like helium) and the stationary phase (a thin film coated on the column wall).
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized—typically through electron ionization (EI)—which causes the molecules to fragment in a predictable and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique chemical fingerprint or "mass spectrum" for each compound. This allows for unambiguous identification, often confirmed by matching against extensive spectral libraries like the NIST Mass Spectral Library.[7][8]
Experimental Protocol: A Validated GC-MS Method
This protocol is designed to be a self-validating system, incorporating checks and justifications to ensure trustworthy and reproducible results.
GC-MS Workflow Overview
The entire process, from sample preparation to final data analysis, follows a logical sequence designed for accuracy and efficiency.
Caption: Workflow for GC-MS purity validation of 2,4,5-Trifluorobenzotrifluoride.
Instrumentation, Reagents, and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Causality: A 5% phenyl-methylpolysiloxane stationary phase is selected. This mid-polarity phase provides an excellent balance of interactions for separating both nonpolar and moderately polar compounds. Its aromatic character offers π-π interactions beneficial for resolving aromatic positional isomers, which are the most likely impurities. The dimensions (30 m length, 0.25 mm ID) offer a good compromise between resolution and analysis time.
-
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps.
Reagent and Sample Preparation
-
Solvent Blank: Fill a sample vial with the analysis solvent (e.g., DCM). This is crucial for identifying any background contamination from the solvent or the system itself.
-
System Suitability Standard (Optional but Recommended): Prepare a solution containing a mixture of known compounds (e.g., a standard mix of polyaromatic hydrocarbons) to verify column performance, resolution, and detector response before running samples.
-
Sample Preparation: Accurately weigh approximately 10 mg of the 2,4,5-Trifluorobenzotrifluoride sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a solution of ~1 mg/mL (1000 ppm). Vortex to ensure homogeneity.
GC-MS Method Parameters
The parameters below are a robust starting point and should be optimized as needed.
| Parameter | Setting | Justification (The "Why") |
| GC Inlet | Split/Splitless, Split mode | A high split ratio (e.g., 50:1) prevents column overloading and ensures sharp, symmetrical peaks for the main component. For trace analysis, a lower split or splitless injection could be used. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and potential impurities without causing thermal degradation. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Carrier Gas | Helium, Constant Flow Mode @ 1.2 mL/min | Constant flow mode maintains stable retention times even as the oven temperature ramps, improving reproducibility. 1.2 mL/min is an optimal flow rate for a 0.25 mm ID column, balancing efficiency and speed. |
| Oven Program | ||
| Initial Temperature | 50 °C, hold for 2 min | A low starting temperature allows for sharp peak focusing at the head of the column, improving separation of highly volatile impurities that elute early. The hold ensures a consistent starting point. |
| Ramp 1 | 10 °C/min to 200 °C | A moderate ramp rate provides good resolution for a wide range of potential impurities without excessively long run times. |
| Ramp 2 | 25 °C/min to 280 °C, hold for 5 min | A faster second ramp quickly elutes any higher-boiling compounds. The final hold acts as a "bake-out" to clean the column of any residual matrix, preventing carryover into the next run.[9] |
| MS Parameters | ||
| Ionization Mode | Electron Ionization (EI) @ 70 eV | 70 eV is the industry standard, providing reproducible fragmentation patterns that are directly comparable to commercial mass spectral libraries (e.g., NIST, Wiley). |
| Source Temperature | 230 °C | An optimal temperature to maintain ionization efficiency and prevent contamination or condensation of analytes in the ion source. |
| Quadrupole Temperature | 150 °C | Ensures consistent mass filtering and transmission of ions. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes as they travel from the GC column to the MS source, ensuring quantitative transfer and preventing peak tailing. |
| Scan Mode | Full Scan | Acquires data across a wide mass range, which is essential for identifying unknown impurities. |
| Scan Range | 45 - 400 m/z | The lower limit is set above major air/water background ions (m/z 18, 28, 32, 40, 44). The upper range comfortably covers the molecular weight of the target (216.08 g/mol ) and any likely heavier impurities. The trifluoromethyl cation (CF3+) has an m/z of 69, which is an important fragment.[10] |
| Solvent Delay | 3 min | Prevents the high concentration of injection solvent from entering the MS, which would cause excessive filament wear and saturate the detector. |
Data Analysis and Interpretation
Peak Identification and Purity Calculation
-
Total Ion Chromatogram (TIC): The primary output is the TIC, which plots total ion intensity against retention time. The largest peak should correspond to 2,4,5-Trifluorobenzotrifluoride.
-
Mass Spectrum Analysis: Obtain the mass spectrum for the main peak. It should exhibit a molecular ion (M+) at m/z 216. Key fragments would likely include losses of F (m/z 197), CF3 (m/z 147), and the CF3+ fragment itself (m/z 69).
-
Library Search: Compare the experimental mass spectrum of the main peak and any impurity peaks against the NIST/Wiley library. A high match score (>800/1000) provides strong evidence for identification.
-
Purity Calculation: The purity is typically reported as Area Percent (Area %). This is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100. This method assumes that all compounds have a similar response factor in the detector, which is a reasonable starting assumption for structurally similar isomers.
Impurity Characterization: A Logical Approach
When an unknown impurity peak is detected, a systematic approach is required for tentative identification.
Caption: Decision tree for the tentative identification of unknown impurities via GC-MS.
Sample Data Presentation
The final purity data should be summarized in a clear, concise table.
| Retention Time (min) | Peak Area (%) | Tentative Identification | Key m/z Fragments | Library Match Score |
| 6.85 | 0.08 | 1,2,4-Trifluorobenzene | 132, 113, 83 | 945 |
| 8.52 | 99.85 | 2,4,5-Trifluorobenzotrifluoride | 216, 197, 147, 69 | 960 |
| 8.65 | 0.05 | Isomer of 2,4,5-Trifluorobenzotrifluoride | 216, 197, 147 | 855 |
| 10.11 | 0.02 | Dichloro-fluoro-benzotrifluoride (impurity) | 232, 213, 197, 163 | 780 |
Method Comparison: The Strength of GC-MS
While other techniques can assess purity, GC-MS offers a unique combination of advantages for this specific application.
-
vs. High-Performance Liquid Chromatography (HPLC-UV): HPLC is excellent for non-volatile or thermally sensitive compounds. However, for a volatile compound like 2,4,5-Trifluorobenzotrifluoride, GC provides superior resolution, especially for closely related isomers. Furthermore, a UV detector on an HPLC provides no structural information, making it impossible to identify unknown impurities without isolating them.
-
vs. Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary method for determining the absolute purity of a substance against a certified standard. However, it is not a separative technique. If impurities are present, their signals may overlap with the main component, complicating quantification. It cannot identify and quantify multiple unknown impurities individually with the ease of GC-MS.
GC-MS provides the crucial combination of high-resolution separation and definitive identification, making it the most effective and efficient tool for validating the purity of 2,4,5-Trifluorobenzotrifluoride and characterizing its impurity profile.
Conclusion
Validating the purity of 2,4,5-Trifluorobenzotrifluoride is a critical step in ensuring the quality and reliability of downstream applications in research and development. The GC-MS method detailed in this guide provides a robust, reliable, and self-validating framework for this analysis. By understanding the rationale behind column selection, method parameters, and data interpretation, scientists can confidently separate, identify, and quantify the target compound and its potential process-related impurities. The unparalleled synergy of chromatographic separation and mass spectrometric identification solidifies GC-MS as the gold-standard technique for this essential quality control analysis.
References
-
NIST. (n.d.). 2,4,5-Trifluorobenzoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4,5-Trifluoronitrobenzene - MS (GC) Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 1,2,4-Trifluorobenzene. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trifluorobenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile.
- Google Patents. (n.d.). CN1328238C - Preparation of 2, 4, 5-trifluo-benzoic acid.
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1, 2, 4-trifluorobenzene.
-
Wang, Z., et al. (2015). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate. Retrieved from [Link]
-
Remane, D., et al. (2010). Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma. ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2,4-Trifluorobenzene (CAS 367-23-7). Retrieved from [Link]
-
NIST. (n.d.). 1,2,4-Trifluorobenzene Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
Reddy, G. S., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Extracting More Analytes from Complex Samples using Agilent's GC/TQ and GC/Q-TOF. Retrieved from [Link]
-
NIST. (n.d.). Fluoroform. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Trifluorobenzene. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 2,4,5-TRIFLUOROBENZOTRIFLUORIDE - Safety Data Sheet [chemicalbook.com]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid - Google Patents [patents.google.com]
- 4. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]
- 7. 2,4,5-Trifluorobenzoyl chloride [webbook.nist.gov]
- 8. 1,2,4-Trifluorobenzene [webbook.nist.gov]
- 9. agilent.com [agilent.com]
- 10. Fluoroform [webbook.nist.gov]
A Comparative Benchmarking Guide to 2,4,5-Trifluorobenzotrifluoride in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount approach for modulating physicochemical and biological properties.[1] Among the vast array of fluorinated building blocks, 2,4,5-Trifluorobenzotrifluoride stands out as a versatile synthon. Its trifluoromethyl group and the trifluorinated phenyl ring offer a unique electronic profile that influences reactivity and imparts desirable characteristics to target molecules, such as enhanced metabolic stability and binding affinity.[1]
This guide provides an in-depth technical comparison of 2,4,5-Trifluorobenzotrifluoride's performance in several critical reaction types, benchmarked against relevant alternative substrates. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the practical insights necessary to effectively harness the synthetic potential of this valuable reagent.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Deficiency
The electron-deficient nature of the aromatic ring in polyfluoroarenes makes them prime candidates for nucleophilic aromatic substitution (SNAr).[2][3] The presence of multiple fluorine atoms and a trifluoromethyl group in 2,4,5-Trifluorobenzotrifluoride significantly activates the ring towards nucleophilic attack.
Causality of Experimental Choices: In SNAr reactions, the choice of a polar aprotic solvent, such as DMF or DMSO, is crucial as it effectively solvates the cationic counter-ion of the nucleophile, thereby increasing the nucleophile's reactivity. The use of a mild base like potassium carbonate or a phosphate salt is often sufficient to deprotonate the nucleophile without causing unwanted side reactions.[2] The regioselectivity of these reactions is dictated by the electronic activation of the ring, with the position para to the strongly electron-withdrawing trifluoromethyl group being a likely site of substitution, alongside positions activated by the fluorine atoms.
While specific comparative data for 2,4,5-Trifluorobenzotrifluoride is not extensively tabulated in single sources, studies on similar polyfluoroarenes provide a strong indication of its reactivity. For instance, in reactions of polyfluoroarenes with phenothiazine, the substitution occurs selectively at the position para to the most electron-withdrawing group.[2]
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Polyfluoroarenes
| Aryl Halide | Nucleophile | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pentafluoronitrobenzene | Phenothiazine | K₃PO₄ | MeCN | 60 | 78 | [2] |
| Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 60 | 96 | [2] |
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Hub for Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C, C-N, and C-O bonds. The performance of 2,4,5-Trifluorobenzotrifluoride in these transformations is of significant interest for the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl and aryl-heteroaryl linkages. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl > F. While the C-F bond is typically the least reactive, the electronic activation of the ring in 2,4,5-Trifluorobenzotrifluoride can facilitate this transformation, particularly with highly active catalyst systems.
Expertise in Catalyst Selection: For electron-deficient aryl fluorides, the use of electron-rich and bulky phosphine ligands, such as SPhos or XPhos, is often necessary to promote the oxidative addition of the C-F bond to the palladium center, which is the rate-limiting step. The choice of base is also critical, with weaker bases like carbonates or phosphates often being preferred to minimize side reactions.[4]
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Aryl-F"]; B [label="Pd(0)L2"]; C [label="[Aryl-Pd(II)(F)L2]"]; D [label="R-B(OH)2"]; E [label="Base"]; F [label="[Aryl-Pd(II)(R)L2]"]; G [label="Aryl-R"];
A -- C [label="Oxidative\nAddition"]; B -- C; D -- F [label="Transmetalation"]; E -- F; C -- F; F -- G [label="Reductive\nElimination"]; G -- B [style=dotted]; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination provides a powerful route to synthesize aryl amines. The reaction of electron-deficient aryl halides, including fluorides, with amines is a well-established transformation.[5][6]
Trustworthiness in Protocol Design: A reliable protocol for the Buchwald-Hartwig amination of 2,4,5-Trifluorobenzotrifluoride would necessitate a robust catalyst system, often a palladium precatalyst paired with a sterically hindered biarylphosphine ligand. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is crucial for the deprotonation of the amine and facilitation of the catalytic cycle.[7] The reaction is typically conducted under an inert atmosphere to prevent catalyst deactivation.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Aryl-F"]; B [label="R2NH"]; C [label="Base"]; D [label="Pd(0)L2"]; E [label="[Aryl-Pd(II)(F)L2]"]; F [label="[Aryl-Pd(II)(NR2)L2]"]; G [label="Aryl-NR2"];
A -- E [label="Oxidative\nAddition"]; D -- E; B -- F [label="Amine\nCoordination\n& Deprotonation"]; C -- F; E -- F; F -- G [label="Reductive\nElimination"]; G -- D [style=dotted]; } Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[8] This reaction is a cornerstone for the synthesis of conjugated systems found in materials science and pharmaceuticals.
Authoritative Grounding in Mechanistic Understanding: The classical Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination, while the copper co-catalyst activates the alkyne. Copper-free conditions have also been developed, which can be advantageous in certain contexts to avoid homocoupling of the alkyne.[9] For an electron-deficient substrate like 2,4,5-Trifluorobenzotrifluoride, the oxidative addition step is generally more facile.
Experimental Protocols
The following are generalized protocols that serve as a starting point for reactions involving 2,4,5-Trifluorobenzotrifluoride. Optimization of specific parameters is recommended for each substrate combination.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.2 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Add a mild base (e.g., K₂CO₃, 2.0 equivalents) and stir the mixture at room temperature for 10-15 minutes.
-
Add 2,4,5-Trifluorobenzotrifluoride (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk tube, combine 2,4,5-Trifluorobenzotrifluoride (1.0 equivalent), the arylboronic acid (1.2 equivalents), a suitable base (e.g., Cs₂CO₃, 2.0 equivalents), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., toluene/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
2,4,5-Trifluorobenzotrifluoride is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, stemming from the trifluoromethyl group and the trifluorinated aromatic ring, render it a reactive substrate in a variety of key transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct comparative data across a wide range of substrates remains an area for further systematic investigation, the principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize 2,4,5-Trifluorobenzotrifluoride in the synthesis of novel and complex molecules for pharmaceutical and materials science applications.
References
- Chutia, R., et al. (2025). International Journal of New Chemistry, 12(3), 329-339.
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved January 12, 2026, from [Link].
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
- Douglas, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16494-16500.
- Ritter, T., et al. (2017). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 139(25), 8549-8552.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link].
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link].
- Synthesis and biological activity of 5-fluorotubercidin. (2002). Nucleosides, Nucleotides & Nucleic Acids, 21(10-11), 637-653.
-
Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link].
- Smith, M. B. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
-
Examples of bioactive molecules featuring β‐aryl‐β,β‐difluoroamino motif, NOS=Nitric Oxide Synthase. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link].
-
Examples of bioactive compounds bearing fluorine atoms. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link].
- Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (2023). Molecules, 28(14), 5394.
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2014).
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry, 15(1), 103521.
- D'Souza, D. M., & Müller, T. J. J. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. Chemical Society Reviews, 40(10), 5146-5154.
- Molander, G. A., & Dreher, S. D. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Organic Letters, 10(14), 3141-3144.
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2016).
- Chutia, R., et al. (2025). International Journal of New Chemistry, 12(3), 329-339.
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (2012). Journal of the American Chemical Society, 134(4), 2034-2048.
- C–N bond forming cross-coupling reactions: an overview. (2013). Chemical Society Reviews, 42(22), 8758-8772.
- Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. (2012). ACS Medicinal Chemistry Letters, 3(9), 721-725.
- An easy one-pot desilylation/copper-free Sonogashira cross-coupling reaction assisted by tetra-butylammonium fluoride (TBAF): Synthesis of highly π-conjugated porphyrins. (2013). Tetrahedron Letters, 54(32), 4259-4262.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(7), 435-442.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2019). Organic & Biomolecular Chemistry, 17(3), 555-559.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(7), 435-442.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluorobenzene Isomers in Specialty Chemical Synthesis
In the landscape of modern drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine-containing building blocks is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make fluorinated compounds indispensable. Among these, the trifluorobenzene isomers (1,2,3-TFB, 1,2,4-TFB, and 1,3,5-TFB) represent a versatile toolkit for the synthetic chemist. Their utility as solvents, reagents, and key intermediates is well-established.[1][2]
This guide provides an in-depth comparison of these three isomers, offering a practical resource for researchers and professionals in drug development and materials science. We will delve into their distinct physicochemical properties, explore their applications with a focus on rationales for isomer selection, and provide exemplary experimental protocols.
Physicochemical Properties: A Tale of Three Isomers
The positional differences of the fluorine atoms on the benzene ring give rise to distinct molecular symmetries and dipole moments, which in turn dictate their physical properties. These differences are not merely academic; they have profound implications for reaction kinetics, solubility, and performance in advanced materials.
| Property | 1,2,3-Trifluorobenzene | 1,2,4-Trifluorobenzene | 1,3,5-Trifluorobenzene |
| CAS Number | 1489-53-8[1] | 367-23-7 | 372-38-3[2] |
| Molecular Formula | C₆H₃F₃[1] | C₆H₃F₃ | C₆H₃F₃[2] |
| Molecular Weight | 132.09 g/mol [1] | 132.08 g/mol | 132.09 g/mol [2] |
| Boiling Point | 95 °C[1] | 88-91 °C | 75-76 °C[2] |
| Melting Point | -40.5 °C | -15 °C | -5.5 °C |
| Density (at 25 °C) | 1.28 g/mL[3] | 1.28 g/mL | 1.277 g/mL |
| Refractive Index (n20/D) | 1.423[3] | 1.424 | 1.414 |
Isomer Selection in Application: A Comparative Analysis
The choice of a specific trifluorobenzene isomer is dictated by the desired electronic and steric properties it imparts to the target molecule.
1,2,3-Trifluorobenzene: The Architect of Negative Dielectric Anisotropy in Liquid Crystals
The adjacent arrangement of the three fluorine atoms in 1,2,3-trifluorobenzene creates a strong transverse dipole moment. This structural feature is highly sought after in the design of advanced liquid crystal displays (LCDs). Specifically, it is a key building block for liquid crystals with a large negative dielectric anisotropy (Δε), which is essential for display modes like Vertical Alignment (VA) and In-Plane Switching (IPS).[4] Beyond materials science, 1,2,3-TFB serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, where its unique substitution pattern allows for the precise introduction of a trifluorinated moiety.[1][5]
1,2,4-Trifluorobenzene: A Workhorse in Pharmaceutical and Agrochemical Synthesis
1,2,4-Trifluorobenzene is a widely used intermediate in the production of a variety of bioactive molecules. Its less symmetric structure provides multiple reactive sites, offering flexibility in synthetic design. A notable application is in the synthesis of sitagliptin, a DPP-4 inhibitor used for the treatment of type 2 diabetes. Furthermore, it is a key precursor for fluoroquinolone antibacterials and various pesticides. The trifluoromethyl group, often introduced via intermediates derived from trifluorobenzene, is known to enhance the hydrophobicity and metabolic stability of drug candidates, thereby improving their efficacy.[6]
1,3,5-Trifluorobenzene: A Tool for Modulating Pharmacokinetics and a Spectroscopic Standard
The symmetrical substitution of 1,3,5-trifluorobenzene results in a non-polar molecule with unique properties. In drug discovery, it is employed to modify the pharmacokinetic profiles of drug candidates, leading to more effective treatments with potentially reduced side effects.[2] Its simple and highly symmetric structure also makes it a valuable solvent and reference standard in analytical chemistry, particularly in NMR spectroscopy, where it can enhance signal clarity.[2] In materials science, its unique fluorinated structure contributes to the development of advanced polymers and coatings with enhanced chemical resistance and thermal stability.[2]
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the application of trifluorobenzene isomers in common synthetic transformations.
Synthesis of a Liquid Crystal Precursor using 1,2,3-Trifluorobenzene
This protocol outlines a Suzuki coupling reaction, a common method for constructing the bi-aryl core of many liquid crystals.
Objective: To synthesize a 4-alkyl-2',3',4'-trifluorobiphenyl, a common intermediate for liquid crystals with negative dielectric anisotropy.
Materials:
-
1-Bromo-2,3,4-trifluorobenzene
-
4-Alkylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask, add 1-bromo-2,3,4-trifluorobenzene (1.0 eq), 4-alkylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water (4:1 v/v) to the flask.
-
Degas the mixture by bubbling with nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-alkyl-2',3',4'-trifluorobiphenyl.
Visualizing the Isomers and a General Synthetic Workflow
The distinct substitution patterns of the trifluorobenzene isomers are fundamental to their differing applications.
Conclusion
The 1,2,3-, 1,2,4-, and 1,3,5-trifluorobenzene isomers, while sharing the same molecular formula, offer a rich diversity of physicochemical properties and synthetic opportunities. The choice of isomer is a critical strategic decision in the design of new molecules, with the 1,2,3-isomer being particularly suited for advanced liquid crystal applications, the 1,2,4-isomer serving as a versatile building block for a wide range of bioactive compounds, and the 1,3,5-isomer providing a unique tool for modulating molecular properties and for analytical applications. A thorough understanding of the distinct characteristics of each isomer empowers researchers to make informed decisions, accelerating the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
-
PubChem. 1,2,3-Trifluorobenzene. [Link]
-
PubChem. 1,2,4-Trifluorobenzene. [Link]
-
PubChem. 1,3,5-Trifluorobenzene. [Link]
-
HIMS. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,2,3-Trifluorobenzene CAS#: 1489-53-8 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,5-Trifluorobenzotrifluoride
As professionals in research and development, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical substances, including their waste products. 2,4,5-Trifluorobenzotrifluoride, a fluorinated organic compound, requires meticulous handling and disposal due to its chemical properties and regulatory classification. This guide provides a comprehensive, step-by-step protocol grounded in scientific principles to ensure safety and environmental stewardship.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of 2,4,5-Trifluorobenzotrifluoride is the foundation of its safe management. As a halogenated organic compound, it presents multiple hazards. While specific data for this isomer may be limited, the hazard profile can be reliably inferred from structurally similar fluorinated benzotrifluorides.[1][2]
Core Scientific Principle: The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond contribute to the chemical stability and potential environmental persistence of such molecules.[3][4] During incomplete combustion, these compounds can break down into other hazardous substances, including hydrogen fluoride (HF).[1][5][6]
Table 1: Hazard and Safety Data Summary
| Hazard Class | GHS Classification & Statements | Recommended Precautions & PPE |
|---|---|---|
| Flammability | Flammable/Combustible Liquid and Vapor.[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools.[1][7] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation).[8][9] Causes skin and serious eye irritation.[1][2][8] May cause respiratory irritation.[2] | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[1][9][10] |
| Environmental | Potentially toxic to aquatic life with long-lasting effects. | Do not allow the product to enter drains or surface water.[5][11] All spills and waste must be contained. |
On-Site Waste Management: Segregation and Accumulation
Proper disposal begins the moment the chemical is deemed waste. The most critical step at this stage is segregation.
Causality Behind Segregation: Halogenated organic compounds require disposal via high-temperature incineration, a specialized and costly process.[12][13] Commingling halogenated waste with non-halogenated solvents unnecessarily classifies the entire volume as the more expensive and stringently regulated waste stream.[13] Furthermore, mixing with incompatible chemicals, such as strong oxidizers, acids, or bases, can trigger dangerous reactions.[5][6][14]
Protocol for Waste Accumulation
-
Select the Correct Container: Use a designated, chemically compatible container with a tightly sealing screw cap. The container must be in good condition, free of leaks or damage.[14]
-
Label Immediately: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "Waste 2,4,5-Trifluorobenzotrifluoride," and any other components in the mixture. Do not use abbreviations or chemical formulas.[14]
-
Accumulate Safely: Keep the waste container closed at all times except when adding waste.[14] Store the container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.[5]
-
Avoid Contamination: Never mix halogenated and non-halogenated waste streams.[12][13] Ensure that no strong acids, bases, or oxidizing agents are added to the container.[13]
The Disposal Workflow: From Laboratory to Destruction
The ultimate destruction of 2,4,5-Trifluorobenzotrifluoride must be handled by a licensed and certified hazardous waste disposal contractor. The laboratory's role is to prepare the waste safely and correctly for collection.
Authoritative Grounding: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies regulate the disposal of halogenated organic compounds, often prohibiting land disposal due to their persistence.[15][16] High-temperature incineration is the accepted technology for achieving complete destruction.
The Science of Incineration: The thermal stability of fluorinated organic compounds necessitates very high temperatures (often exceeding 1,400°C) and sufficient residence times to ensure the complete breakdown of the C-F bonds.[3][4] Licensed incinerators are equipped with scrubbers to neutralize the resulting acidic gases, such as hydrogen fluoride (HF), preventing their release into the atmosphere.[4]
Caption: Logical workflow for the proper disposal of 2,4,5-Trifluorobenzotrifluoride.
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action to mitigate harm.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and call your institution's emergency number.[10]
-
Control Ignition Sources: Immediately extinguish all nearby flames and turn off spark-producing equipment.[1][11]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain and Absorb: For small spills, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.[5]
-
Collect Waste: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste disposal.[2][7]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][9][11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
By adhering to these scientifically grounded and procedurally sound protocols, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment from the potential harm of improperly discarded halogenated compounds.
References
- ChemicalBook. (2025, September 27). 2,4,5-TRIFLUOROBENZOTRIFLUORIDE - Safety Data Sheet.
- NILU. (2009, December 14). Emissions from incineration of fluoropolymer materials.
- Tsang, W., Burgess Jr., D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402.
- Illinois Pollution Control Board. (n.d.). Part 729 Landfills: Prohibited Hazardous Wastes, Section 729.241 Aqueous Solutions of Halogenated Compounds.
- Taylor & Francis Online. (2007, April 6). On the Incinerability of Highly Fluorinated Organic Compounds.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- RIVM. (2014, May 30). Per- and polyfluorinated substances in waste incinerator flue gases.
- U.S. Environmental Protection Agency (EPA). (n.d.). Incineration to Manage PFAS Waste Streams.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - 3,4,5-Trifluorobenzonitrile.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-Fluoro-5-nitrobenzotrifluoride.
- Synquest Labs. (n.d.). 2,4,5-Trifluoronitrobenzene - Safety Data Sheet.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 2,4,6-Trifluorobenzotrifluoride.
- Fisher Scientific. (2023, August 14). SAFETY DATA SHEET - Benzene, 2,4-dichloro-1-(trifluoromethyl)-.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3,4,5-TRIFLUOROBENZOTRIFLUORIDE.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,4,6-Trifluorobenzonitrile.
- Synquest Labs. (2016, December 6). 2,3,4-Trifluorobenzotrifluoride - Safety Data Sheet.
- BenchChem. (2025). Proper Disposal of 3,3,3-Trifluoropropene: A Guide for Laboratory Professionals.
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 2,4,5-TRIFLUOROBENZOTRIFLUORIDE.
Sources
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. Section 729 [ilga.gov]
- 16. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Navigating the Safe Handling of 2,4,5-Trifluorobenzotrifluoride: A Guide for Laboratory Professionals
In the landscape of pharmaceutical and materials science research, the use of fluorinated aromatic compounds is indispensable. 2,4,5-Trifluorobenzotrifluoride, a member of this class, presents unique properties valuable in synthesis. However, its handling demands a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 2,4,5-Trifluorobenzotrifluoride, grounded in established safety protocols and practical laboratory experience. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile of 2,4,5-Trifluorobenzotrifluoride
Before any laboratory work commences, a thorough understanding of the chemical's hazard profile is paramount. 2,4,5-Trifluorobenzotrifluoride is a compound that requires careful handling due to its potential health and physical hazards. While specific toxicity data is limited, the safety data sheet (SDS) and data from analogous compounds indicate several key risks.[1][2]
Key Hazards:
-
Skin and Eye Contact: May cause irritation upon contact with skin and eyes.[1][3]
-
Inhalation: Inhaling mists, gases, or vapors should be avoided.[1]
-
Flammability: While not explicitly classified as flammable in the available SDS, related compounds are flammable liquids and vapors.[2] Therefore, it is prudent to treat it as a potential fire hazard and keep it away from ignition sources.
These hazards necessitate a multi-faceted safety approach, encompassing engineering controls, administrative procedures, and, critically, the correct use of Personal Protective Equipment (PPE).
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by the specific procedures being undertaken. The following recommendations are based on a risk assessment for handling 2,4,5-Trifluorobenzotrifluoride in a research laboratory setting.
Eye and Face Protection: Shielding from Splashes and Vapors
Given the potential for eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: At all times when in the laboratory where 2,4,5-Trifluorobenzotrifluoride is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Recommended for Active Handling: During any procedure with a risk of splashing (e.g., transferring, mixing, heating), chemical splash goggles are required. For larger volume transfers or reactions with a higher risk of energetic failure, a full-face shield worn over safety goggles provides the highest level of protection.
The causality here is straightforward: the eyes are highly susceptible to chemical injury, and the combination of goggles and a face shield provides a comprehensive barrier against both direct splashes and incidental vapor exposure to the face.
Hand Protection: Selecting the Right Gloves
Choosing the correct gloves is critical to prevent skin contact. The effectiveness of a glove material is dependent on its resistance to the specific chemical. For halogenated aromatic compounds like 2,4,5-Trifluorobenzotrifluoride, glove selection should be made with care.
| Glove Material | Chemical Resistance Rating | Recommended Use |
| Nitrile | Good to Excellent (for incidental splash) | Suitable for most routine laboratory handling where only incidental contact is anticipated. Immediately remove and replace gloves upon any splash.[4] |
| Neoprene | Good | Offers good resistance to a range of chemicals and can be a suitable alternative to nitrile. |
| Butyl Rubber | Good to Excellent | Provides excellent protection against a wide variety of corrosive chemicals, though may be less dexterous for fine manipulations.[5] |
| Latex | Poor to Fair | Not recommended for handling most organic solvents, including halogenated aromatics.[5] |
Procedural Insight: Double-gloving (wearing two pairs of nitrile gloves) is a highly recommended practice when handling this and other potentially hazardous chemicals. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
Body Protection: Beyond the Lab Coat
A standard cotton lab coat is the minimum requirement for body protection. However, for procedures with a higher risk of splashes or spills, additional protection is warranted.
-
Chemical-Resistant Apron: A rubber or neoprene apron worn over the lab coat provides an additional barrier for the torso.
-
Full-Body Protection: In situations involving large quantities or a high likelihood of significant exposure, a disposable chemical-resistant suit (e.g., Tyvek) should be considered.
Respiratory Protection: When Engineering Controls Are Not Enough
All work with 2,4,5-Trifluorobenzotrifluoride should be conducted within a certified chemical fume hood to minimize inhalation exposure. Respiratory protection should generally not be necessary under these conditions. However, in the event of a large spill or a failure of engineering controls, respiratory protection may be required.
-
Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is appropriate for situations where airborne concentrations may exceed exposure limits.
-
Important Note: The use of a respirator requires enrollment in a respiratory protection program, including fit-testing and medical clearance.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
